Product packaging for Chlorimuron-ethyl(Cat. No.:CAS No. 94365-91-0)

Chlorimuron-ethyl

Cat. No.: B7818925
CAS No.: 94365-91-0
M. Wt: 414.8 g/mol
InChI Key: NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide.
Chlorimuron-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of chlorimuron with ethanol. A proherbicide for chloimuron, it is used as herbicide for the control of broad-leaved weeds in peanuts, soya beans, and other crops. It has a role as a proherbicide, an EC 2.2.1.6 (acetolactate synthase) inhibitor and an agrochemical. It is a sulfamoylbenzoate, a N-sulfonylurea, an aromatic ether, an ethyl ester, an organochlorine pesticide and a member of pyrimidines. It is functionally related to a chlorimuron. It is a conjugate acid of a this compound(1-).
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClN4O6S B7818925 Chlorimuron-ethyl CAS No. 94365-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
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InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22)
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InChI Key

NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC
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Molecular Formula

C15H15ClN4O6S
Record name CHLORIMURON ETHYL
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DSSTOX Substance ID

DTXSID0023955
Record name Chlorimuron-ethyl
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Molecular Weight

414.8 g/mol
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Physical Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB]
Record name CHLORIMURON ETHYL
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Solubility

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7
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Density

1.51 at 25 °C
Record name CHLORIMURON-ETHYL
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Vapor Pressure

4.0X10-12 mm Hg at 25 °C
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Color/Form

Crystals from butyl chloride, White solid, Colorless crystals

CAS No.

90982-32-4, 94365-91-0
Record name CHLORIMURON ETHYL
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Record name Chlorimuron-ethyl [ISO]
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Record name Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester
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Record name Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate
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Melting Point

181 °C
Record name CHLORIMURON-ETHYL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, notably soybeans and peanuts. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
CAS Number 90982-32-4
Molecular Formula C₁₅H₁₅ClN₄O₆S
Molecular Weight 414.8 g/mol
Chemical Family Sulfonylurea
Table 2: Physical and Chemical Properties
PropertyValueConditions
Appearance Colorless crystals or a white to off-white solid.[1]Ambient temperature
Melting Point 181 °C
Water Solubility 11 mg/LpH 5
450 mg/LpH 6.5
1200 mg/LpH 7
Solubility in Organic Solvents ( g/100 mL at 25 °C) Acetone: 7.05
Acetonitrile: 3.10
Benzene: 0.815
Methylene chloride: 15.3
Ethyl acetate: 2.36
Ethanol: 0.392
n-Hexane: 0.006
Methanol: 0.740
Xylenes: 0.283
Vapor Pressure 4.9 x 10⁻⁷ mPa20 °C
pKa 4.2
Octanol-Water Partition Coefficient (log Kow) 2.7

Herbicidal Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] By blocking ALS, this compound halts the production of these amino acids, which are vital for protein synthesis and cell division. This leads to the cessation of plant growth, followed by chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of susceptible plants.[2]

G cluster_herbicide Herbicidal Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_downstream Downstream Effects This compound This compound ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) This compound->ALS_Inhibition ALS Acetolactate Synthase (ALS) ALS_Inhibition->ALS Blocks Enzyme Pyruvate Pyruvate Pyruvate->ALS Threonine Threonine Threonine->ALS Intermediates Pathway Intermediates ALS->Intermediates Amino_Acids Valine, Leucine, Isoleucine Intermediates->Amino_Acids Protein_Synthesis_Block Blocked Protein Synthesis Amino_Acids->Protein_Synthesis_Block Required for Cell_Division_Cessation Cessation of Cell Division Protein_Synthesis_Block->Cell_Division_Cessation Plant_Death Plant Death Cell_Division_Cessation->Plant_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of this compound, based on OECD guidelines.

Melting Point Determination (OECD 102)

This method describes the determination of the melting point of a substance.

Apparatus:

  • Capillary tube apparatus with a heating block and a temperature measurement device.

  • Glass capillary tubes, sealed at one end.

  • Thermometer or other temperature sensing device.

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

  • Observation: The temperature at which the substance is observed to melt is recorded. The melting range, from the initial to the final melting point, is often reported.

  • Calibration: The apparatus is calibrated using reference substances with known melting points.

Water Solubility Determination (OECD 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge (optional).

  • Analytical instrumentation for concentration determination (e.g., HPLC, GC).

Procedure:

  • Equilibration: An excess amount of the test substance is added to a known volume of water in a flask.

  • Agitation: The flask is agitated in a constant temperature bath until equilibrium is reached. The time required for equilibration should be determined in a preliminary test.

  • Phase Separation: The saturated solution is separated from the undissolved substance, typically by centrifugation or filtration.

  • Concentration Analysis: The concentration of the substance in the aqueous phase is determined using a suitable analytical method.

  • Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (e.g., in mg/L).

Vapor Pressure Determination (OECD 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is a common approach.

Apparatus:

  • A system for introducing the sample into a vacuum.

  • A pressure measuring device (manometer).

  • A constant temperature bath.

Procedure:

  • Sample Introduction: A sample of the substance is introduced into a degassed container.

  • Equilibration: The container is placed in a constant temperature bath, and the system is allowed to reach equilibrium.

  • Pressure Measurement: The vapor pressure of the substance at that temperature is measured using the manometer.

  • Temperature Variation: The measurement is repeated at different temperatures to establish the vapor pressure curve.

Dissociation Constant (pKa) Determination (OECD 112)

This guideline describes methods for determining the dissociation constant of a substance in water. The titration method is a common approach for acidic or basic substances.

Apparatus:

  • pH meter with a glass electrode.

  • Burette.

  • Constant temperature vessel.

  • Magnetic stirrer.

Procedure:

  • Solution Preparation: A known concentration of the test substance is dissolved in water.

  • Titration: The solution is titrated with a standard solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (Kow) Determination

Two primary methods are used for determining the octanol-water partition coefficient.

1. Shake Flask Method (OECD 107)

This method is suitable for substances with a log Kow in the range of -2 to 4.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrumentation for concentration determination.

Procedure:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of the test substance is dissolved in either water or n-octanol, and the two phases are placed in a separatory funnel.

  • Equilibration: The funnel is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Concentration Analysis: The concentration of the substance in each phase is determined.

  • Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. HPLC Method (OECD 117)

This method is suitable for substances with a log Kow in the range of 0 to 6.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A reverse-phase HPLC column.

  • Reference substances with known log Kow values.

Procedure:

  • Calibration: A calibration curve is generated by injecting a series of reference substances with known log Kow values and recording their retention times.

  • Sample Analysis: The test substance is injected into the HPLC system, and its retention time is determined.

  • Calculation: The log Kow of the test substance is determined by interpolating its retention time on the calibration curve.

G Start Start Prepare_Sample Prepare Sample (Dissolve in Mobile Phase) Start->Prepare_Sample Prepare_HPLC Prepare HPLC System (Equilibrate Column) Start->Prepare_HPLC Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Prepare_HPLC->Inject_Sample Separation Chromatographic Separation (Reverse-Phase Column) Inject_Sample->Separation Detection Detection (UV Detector) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Determine Retention Time) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for HPLC analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl as an Acetolactate Synthase (ALS) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorimuron-ethyl is a potent and selective herbicide belonging to the sulfonylurea chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's inhibitory action, detailed experimental protocols for its characterization, and quantitative data on its efficacy.

Introduction to Acetolactate Synthase and Branched-Chain Amino Acid Biosynthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme (EC 2.2.1.6) that catalyzes the initial committed step in the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is vital for protein synthesis and overall plant development, making ALS a prime target for herbicides.[1] Animals do not possess the ALS enzyme, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[1]

The biosynthesis of BCAAs is a conserved pathway in plants and microorganisms. The pathway initiates with the condensation of two pyruvate molecules to form acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

Mechanism of Action of this compound

This compound acts as a non-competitive, allosteric inhibitor of the ALS enzyme. It binds to a site remote from the enzyme's active site, inducing a conformational change that prevents the substrate from binding effectively. This allosteric binding site is located in a channel that leads to the active site. By blocking this channel, this compound effectively shuts down the BCAA biosynthetic pathway, leading to a deficiency in these essential amino acids, cessation of cell division and plant growth, and ultimately, plant death.

Visual symptoms of this compound application on susceptible plants typically appear within 5-7 days as chlorosis (yellowing) of new growth, followed by stunting, leaf curling, and necrosis, with complete plant death occurring within 21-28 days.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against ALS is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

Inhibitor Target Enzyme Ki (app) IC50 Reference
This compoundArabidopsis thaliana AHAS10.8 nMNot Reported
This compoundNot Specified74.7 ± 6.0 nMNot Reported
Herbicide Class Target Enzyme Typical IC50 Range Reference
SulfonylureasAcetolactate Synthase (ALS)Low nM range

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol details a common method for determining the inhibitory effect of this compound on ALS activity in vitro. The assay is based on the colorimetric detection of acetoin, which is formed from the enzymatic product, acetolactate.

5.1.1 Materials

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD, 1 mM pyruvate.

  • Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM pyruvate in assay buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stopping Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents: 0.5% (w/v) creatine solution and 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

  • Fresh or frozen young plant tissue (e.g., leaves)

  • Mortar and pestle or homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer or microplate reader

5.1.2 Procedure

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing:

      • 50 µL of enzyme extract

      • Varying concentrations of this compound (or solvent control)

      • Enzyme assay buffer to a final volume of 100 µL.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of the stopping solution. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes.

    • Add 100 µL of the creatine solution, followed by 100 µL of the α-naphthol solution.

    • Incubate at 60°C for 15 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored product at 525 nm.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Whole-Plant Dose-Response Bioassay

This protocol outlines a method for evaluating the herbicidal efficacy of this compound on whole plants.

5.2.1 Materials

  • This compound herbicide formulation

  • Susceptible plant seeds (e.g., velvetleaf, pigweed)

  • Pots or trays filled with a suitable growing medium

  • Controlled environment growth chamber or greenhouse

  • Spraying equipment calibrated for uniform application

5.2.2 Procedure

  • Plant Growth:

    • Sow seeds in pots and allow them to grow to the 2-4 true leaf stage.

    • Thin seedlings to a uniform number per pot.

  • Herbicide Application:

    • Prepare a series of this compound concentrations. A typical range for dose-response studies would be from 0.1x to 10x the recommended field application rate.

    • Apply the herbicide solutions to the plants using a calibrated sprayer, ensuring uniform coverage.

    • Include an untreated control group.

  • Data Collection:

    • Maintain the plants in a controlled environment with optimal conditions for growth.

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = complete death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.

    • Dry the biomass at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

    • Use a suitable statistical model (e.g., log-logistic regression) to analyze the dose-response data and calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Visualizations

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by this compound

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_enzyme Enzyme cluster_inhibitor Inhibitor Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Pyruvate ALS Acetolactate Synthase (ALS) Two_Ketobutyrate 2-Ketobutyrate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Two_Ketobutyrate->Acetohydroxybutyrate Pyruvate Val_Leu_precursor Precursors for Valine & Leucine Acetolactate->Val_Leu_precursor Ile_precursor Precursor for Isoleucine Acetohydroxybutyrate->Ile_precursor Valine Valine Val_Leu_precursor->Valine Leucine Leucine Val_Leu_precursor->Leucine Isoleucine Isoleucine Ile_precursor->Isoleucine Chlorimuron_ethyl This compound Chlorimuron_ethyl->ALS Allosteric Inhibition ALS_Assay_Workflow start Start enzyme_extraction 1. Enzyme Extraction (Homogenization & Centrifugation) start->enzyme_extraction assay_setup 2. Assay Setup (Enzyme, Buffer, Inhibitor) enzyme_extraction->assay_setup pre_incubation 3. Pre-incubation (37°C, 10 min) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Add Pyruvate) pre_incubation->reaction_initiation incubation 5. Incubation (37°C, 60 min) reaction_initiation->incubation reaction_stop 6. Reaction Termination (Add H₂SO₄) incubation->reaction_stop color_development 7. Color Development (Add Creatine & α-naphthol, 60°C) reaction_stop->color_development measurement 8. Absorbance Measurement (525 nm) color_development->measurement analysis 9. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end Herbicide_Action_Logic Uptake This compound Application & Plant Uptake Translocation Translocation to Meristematic Tissues (Roots & Shoots) Uptake->Translocation Binding Allosteric Binding to Acetolactate Synthase (ALS) Translocation->Binding Inhibition Inhibition of ALS Enzyme Activity Binding->Inhibition Depletion Depletion of Branched-Chain Amino Acids (Val, Leu, Ile) Inhibition->Depletion Cessation Cessation of Protein Synthesis & Cell Division Depletion->Cessation Symptoms Appearance of Visual Symptoms (Chlorosis, Stunting) Cessation->Symptoms Death Plant Death Symptoms->Death

References

An In-depth Technical Guide to the Solubility of Chlorimuron-ethyl in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorimuron-ethyl, a sulfonylurea herbicide. The document details its solubility in aqueous solutions at varying pH levels and in a range of organic solvents. Furthermore, it outlines standardized experimental protocols for solubility determination and visualizes key pathways and workflows to facilitate a deeper understanding of its chemical properties and analysis.

Quantitative Solubility Data

The solubility of this compound is markedly influenced by the pH of the aqueous solution and the nature of the organic solvent. The following tables summarize the quantitative solubility data compiled from various scientific sources.

Table 1: Solubility of this compound in Water at 25°C

pHSolubility (mg/L)
5.011[1][2]
6.5450[1][2]
7.01200[1]

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility ( g/100 mL)Solubility (ppm)
Acetone7.0571,000
Acetonitrile3.1031,000
Benzene0.8158,000
Ethyl acetate2.36-
Ethyl alcohol0.392-
n-Hexane0.006-
Methyl alcohol0.740-
Methylene chloride15.3153,000
Xylenes0.283-

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following protocols are based on internationally recognized guidelines for determining the solubility of chemical substances.

Shake-Flask Method (Adapted from U.S. EPA OPPTS 830.7840 and CIPAC Method MT 181)

This method is suitable for determining the solubility of substances in water and organic solvents, particularly for solubilities above 10 mg/L.

I. Principle: An excess amount of the test substance, this compound, is agitated in a specific solvent for a prolonged period to achieve equilibrium. The resulting saturated solution is then filtered, and the concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

II. Materials:

  • This compound (analytical standard, purity >99%)

  • Solvent of interest (e.g., water at a specific pH, acetone, acetonitrile, etc.), analytical grade

  • Glass flasks with stoppers or screw caps

  • Constant temperature shaker bath or magnetic stirrer with a thermostat

  • Centrifuge

  • Syringes and membrane filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

III. Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add a small, known amount of this compound (e.g., 10 mg) to a known volume of the solvent (e.g., 10 mL) in a flask.

    • Agitate the mixture at the desired temperature (e.g., 25°C) and visually observe the dissolution.

    • If the substance dissolves completely, add more this compound until a saturated solution with excess solid is obtained. This helps in determining the appropriate amount of substance and solvent for the definitive test.

  • Definitive Test:

    • Add an excess amount of this compound (determined from the preliminary test to ensure saturation) to a flask containing a known volume of the solvent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points).

    • After equilibration, allow the undissolved material to settle. If necessary, centrifuge the sample at a constant temperature to facilitate separation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a membrane filter to remove any remaining suspended particles. The filter should be pre-conditioned with the solution to avoid adsorption of the analyte.

    • Accurately dilute the filtrate with the appropriate solvent to a concentration within the working range of the analytical method.

  • Analysis:

    • Analyze the diluted filtrate using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The solubility is calculated from the measured concentration in the filtrate, taking into account the dilution factor.

IV. Data Reporting:

  • Report the solubility as the mean of at least three replicate determinations.

  • Specify the temperature and, for aqueous solutions, the pH at which the measurement was conducted.

  • The results should be expressed in g/100 mL, mg/L, or ppm.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for solubility determination.

G cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Physiological Effect Pyruvate Pyruvate Acetolactate_Synthase Acetolactate_Synthase Pyruvate->Acetolactate_Synthase Substrate Precursors Precursors Acetolactate_Synthase->Precursors Catalyzes Valine_Leucine_Isoleucine Valine, Leucine, Isoleucine alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->Acetolactate_Synthase Substrate Precursors->Valine_Leucine_Isoleucine Further Steps Protein_Synthesis Protein Synthesis Valine_Leucine_Isoleucine->Protein_Synthesis Chlorimuron_ethyl This compound Chlorimuron_ethyl->Acetolactate_Synthase Inhibits Cell_Division_Growth Cell Division and Plant Growth Protein_Synthesis->Cell_Division_Growth Plant_Death Plant Death Cell_Division_Growth->Plant_Death Cessation leads to

Caption: Mechanism of action of this compound.

G start Start: Prepare Materials add_excess 1. Add excess this compound to solvent in a sealed flask start->add_excess equilibrate 2. Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium add_excess->equilibrate separate 3. Cease agitation and allow solids to settle (or centrifuge) equilibrate->separate filter 4. Withdraw supernatant and filter through a 0.45 µm membrane filter separate->filter dilute 5. Accurately dilute the clear filtrate filter->dilute analyze 6. Analyze by HPLC dilute->analyze calculate 7. Calculate solubility based on calibration curve and dilution factor analyze->calculate end End: Report Solubility calculate->end

Caption: Experimental workflow for solubility determination.

References

Chlorimuron-ethyl: A Technical Guide to Its Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorimuron-ethyl, a potent sulfonylurea herbicide, is widely utilized for selective pre- and post-emergence control of broadleaf weeds in various crops. Its efficacy is intrinsically linked to its chemical stability and degradation profile in the environment. This technical guide provides an in-depth analysis of the stability and degradation pathways of this compound, focusing on hydrolysis, photolysis, and microbial degradation. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of degradation pathways to support research and development efforts.

Chemical and Physical Properties

PropertyValue
Chemical Nameethyl 2-[[[[(4-chloro-6-methoxy-pyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
CAS Number90982-32-4
Molecular FormulaC15H15ClN4O6S
Molecular Weight414.8 g/mol
Vapor Pressure4 x 10⁻¹² mm Hg at 25°C[1]
pKa4.2[2]
Koc30 to 170[1][3]

Stability and Degradation Pathways

The environmental fate of this compound is primarily governed by three key degradation processes: chemical hydrolysis, photolysis, and microbial degradation.[4]

Chemical Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound, with its rate being highly dependent on the pH of the medium. The sulfonylurea bridge is the primary site of hydrolytic cleavage.

Quantitative Data on Hydrolysis:

pHHalf-life (t½)Rate Constant (k)Temperature (°C)Reference
4.014 days--
5.017 days0.041 days⁻¹25
5.930 days--
6.869 days--
7.0< 3.5 days< 0.2 days⁻¹25
9.0< 3.5 days< 0.2 days⁻¹25

Hydrolysis Degradation Products:

The hydrolysis of this compound primarily yields two major metabolites through the cleavage of the sulfonylurea bridge:

  • Ethyl-2-aminosulfonylbenzoate

  • 4-methoxy-6-chloro-2-amino-pyrimidine

Hydrolysis_Pathway CE This compound P1 Ethyl-2-aminosulfonylbenzoate CE->P1 Hydrolysis (Cleavage of sulfonylurea bridge) P2 4-methoxy-6-chloro-2-amino-pyrimidine CE->P2 Hydrolysis (Cleavage of sulfonylurea bridge)

Photolysis

Photodegradation, or photolysis, is another significant route for the breakdown of this compound, occurring in both aqueous solutions and on soil surfaces. The rate of photolysis is influenced by the type of water and the presence of photosensitizers.

Quantitative Data on Photolysis:

MediumpHHalf-life (t½)Rate Constant (k)Temperature (°C)Reference
Aqueous solution512 days0.058 days⁻¹25
Soil surface5.836 days0.0194 days⁻¹-

The rate of degradation in different water types follows the order: irrigation water > tap water > distilled water.

Photolysis Degradation Products:

Key photoproducts identified include:

  • 4-methoxy-6-chloro-2-aminopyrimidine

  • Ethyl 2-aminosulfonylbenzoate

  • N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea

  • o-benzoic sulfimide (saccharin)

  • Chlorimuron (de-esterified product)

Photolysis_Pathway cluster_products Photodegradation Products CE This compound P1 4-methoxy-6-chloro-2-aminopyrimidine CE->P1 Sunlight/UV P2 Ethyl 2-aminosulfonylbenzoate CE->P2 Sunlight/UV P3 N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea CE->P3 Sunlight/UV P4 o-benzoic sulfimide (saccharin) CE->P4 Sunlight/UV P5 Chlorimuron CE->P5 Sunlight/UV

Microbial Degradation

Microbial transformation plays a crucial role in the degradation of this compound in soil. Various microorganisms, including bacteria and fungi, have been identified to metabolize this herbicide. The biodegradation half-life in soil under aerobic conditions has been reported to be approximately 53 days.

Microorganisms Involved in Degradation:

  • Fungi: Aspergillus niger has been shown to degrade this compound through two primary routes: cleavage of the sulfonylurea bridge and cleavage of the sulfonylamide linkage.

  • Bacteria:

    • Chenggangzhangella methanolivorans strain CHL1 degrades this compound via three pathways, including a novel pyrimidine-ring-opening pathway.

    • Rhodococcus sp. D310-1 utilizes three degradation pathways involving cleavage of the sulfonylurea bridge, the ester bond, and the methoxy group.

    • A bacterial consortium of Rhodococcus sp. D310-1 and Enterobacter sp. D310-5 has demonstrated efficient degradation.

Microbial Degradation Pathways and Metabolites:

Microbial degradation of this compound is complex, with multiple pathways and a variety of resulting metabolites.

  • Aspergillus niger :

    • Cleavage of the sulfonylurea bridge:

      • Ethyl-2-aminosulfonylbenzoate

      • 4-methoxy-6-chloro-2-amino-pyrimidine

    • Cleavage of the sulfonylamide linkage:

      • N-(4-methoxy-6-chloropyrimidin-2-yl) urea

    • Further metabolites:

      • Saccharin

      • N-methyl saccharin

  • Chenggangzhangella methanolivorans strain CHL1 :

    • Pathway I (Sulfonylurea bridge cleavage):

      • Product I (m/z 274.16)

      • Product II (m/z 159.97)

      • Product IV (m/z 202.06)

    • Pathway II (De-esterification followed by bridge cleavage):

      • Product III (m/z 386.19)

    • Pathway III (Novel pyrimidine ring opening):

      • Product VI (m/z 340.15)

      • Product VII (m/z 302.07)

      • Product VIII (m/z 284.19)

  • Rhodococcus sp. D310-1 :

    • 2-amino-4-chloro-6-methoxypyrimidine

    • ethyl 2-sulfamoyl benzoate

    • 2-sulfamoyl benzoic acid

    • o-benzoic sulfimide

    • 2-[[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl] benzoic acid

    • ethyl 2-carbonyl sulfamoyl benzoate

    • ethyl 2-benzenesulfonyl isocyanate benzoate

    • N,N-2(ethyl formate)benzene sulfonylurea

Microbial_Degradation_Aspergillus CE This compound M1 Ethyl-2-aminosulfonylbenzoate CE->M1 Sulfonylurea bridge cleavage M2 4-methoxy-6-chloro-2-amino-pyrimidine CE->M2 Sulfonylurea bridge cleavage M3 N-(4-methoxy-6-chloropyrimidin-2-yl) urea CE->M3 Sulfonylamide linkage cleavage M4 Saccharin M2->M4 M5 N-methyl saccharin M2->M5

Microbial_Degradation_Chenggangzhangella cluster_pathway1 Pathway I cluster_pathway2 Pathway II cluster_pathway3 Pathway III CE This compound P1 Product I CE->P1 Sulfonylurea bridge cleavage P2 Product II CE->P2 Sulfonylurea bridge cleavage P3 Product III CE->P3 De-esterification P4 Product IV P1->P4 De-esterification & Decarboxylation P3->P2 P3->P4 P6 Product VI P3->P6 Pyrimidine ring opening, demethylation, dechlorination P7 Product VII P6->P7 P8 Product VIII P7->P8

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound analytical standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for defined periods. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Place solid and solution samples of this compound in a temperature-controlled oven (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (70°C) Start->Thermal Photo Photodegradation (UV/Vis light) Start->Photo Analysis Analyze Samples by HPLC/LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Assess Method Stability Analysis->End

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound and its degradation products.

HPLC Method for Soil Samples:

  • Extraction:

    • To 100g of soil, add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100 mL of 100% ethyl acetate.

    • Shake for 15 minutes and centrifuge.

    • Collect the supernatant.

  • Cleanup:

    • The extract is passed through a C8 Empore™ extraction disk.

    • This compound is eluted with 100% ethyl acetate.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Columns: A dual-column system with a Zorbax® SB-Cyano "clean-up" column followed by a Zorbax®-ODS analytical column.

    • Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

    • Detection: UV absorbance at 240 nm.

LC-MS/MS Method for Metabolite Identification:

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (2.1 mm × 150 mm).

    • Mobile Phase: A gradient of methanol, acetonitrile, and 5 mmol·L⁻¹ ammonium acetate.

    • Flow Rate: 0.25 mL·min⁻¹.

  • Mass Spectrometry:

    • System: Thermo Finnigan LCQ Deca LC/MSn.

    • Scan Range: m/z 50 to 500.

HPLC_Analysis_Workflow Start Soil Sample Extraction Extraction (Phosphate buffer pH 3.0 & Ethyl Acetate) Start->Extraction Cleanup Cleanup (C8 Empore™ Disk) Extraction->Cleanup Analysis HPLC Analysis (Dual Column, UV 240nm) Cleanup->Analysis End Quantification Analysis->End

Conclusion

The stability of this compound is significantly influenced by environmental factors such as pH, light, and microbial activity. Chemical hydrolysis is rapid in neutral to alkaline conditions and slower in acidic environments. Photodegradation occurs in both water and on soil surfaces, leading to a variety of photoproducts. Microbial degradation is a key process in soil, with diverse microorganisms capable of metabolizing this compound through multiple pathways. A thorough understanding of these degradation pathways and the factors influencing them is critical for predicting the environmental fate of this compound and for developing effective analytical and remediation strategies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in this field.

References

A Technical Guide on the Mode of Action of Chlorimuron-ethyl in Target Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mode of action of chlorimuron-ethyl, a selective, systemic sulfonylurea herbicide. It details the specific biochemical pathways inhibited by this compound, with a primary focus on its interaction with the acetolactate synthase (ALS) enzyme. This guide presents quantitative data on its efficacy, outlines detailed experimental protocols for studying its mechanism, and includes visualizations of key biological and experimental processes to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a highly effective herbicide belonging to the sulfonylurea chemical family, classified under Group 2 by the Herbicide Resistance Action Committee (HRAC).[1] It is utilized for selective pre- and post-emergence control of annual and perennial broadleaf weeds in various crops, including soybeans and peanuts.[2][3] Its mode of action involves the potent inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][4] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

Biochemical Pathway: ALS catalyzes two key parallel reactions in the chloroplasts:

  • The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.

  • The condensation of pyruvate and 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.

This compound acts as a potent, non-competitive inhibitor. It binds to an allosteric site on the ALS enzyme, remote from the active site where the substrates bind. This binding induces a conformational change in the enzyme, which in turn blocks the channel leading to the catalytic domain, preventing substrate access and halting the synthesis of the BCAA precursors.

Since animals do not possess the ALS enzyme and obtain BCAAs through their diet, sulfonylurea herbicides like this compound exhibit low mammalian toxicity.

The depletion of valine, leucine, and isoleucine rapidly inhibits cell division and growth, particularly in the meristematic tissues of roots and shoots. This leads to characteristic injury symptoms, including chlorosis (yellowing) of new growth within 5-7 days, followed by stunting, necrosis, and complete plant death within 21-28 days.

BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway cluster_legend Legend sub_thr Threonine enz_td Threonine Deaminase sub_thr->enz_td sub_pyr Pyruvate enz_als Acetolactate Synthase (ALS / AHAS) sub_pyr->enz_als sub_pyr->enz_als 2 molecules int_2kb 2-Ketobutyrate enz_td->int_2kb int_2ahb 2-Aceto-2-hydroxybutyrate enz_als->int_2ahb int_2al 2-Acetolactate enz_als->int_2al enz_kari KARI int_val_pre Valine Precursor enz_kari->int_val_pre int_ile_pre Isoleucine Precursor enz_kari->int_ile_pre enz_dhad DHAD enz_bcat BCAT enz_dhad->enz_bcat prod_ile Isoleucine enz_bcat->prod_ile prod_val Valine enz_bcat->prod_val leu_path Leucine Pathway (4 steps) prod_leu Leucine leu_path->prod_leu int_2kb->enz_als int_2ahb->enz_kari int_2al->enz_kari int_val_pre->enz_dhad int_val_pre->enz_bcat int_val_pre->leu_path int_ile_pre->enz_dhad inhibitor This compound inhibitor->enz_als key_sub Substrate / Intermediate key_enz Enzyme key_prod Amino Acid Product key_inh Inhibitor

Caption: BCAA biosynthesis pathway showing inhibition of ALS by this compound.

Quantitative Data on Efficacy

The effectiveness of this compound varies by weed species, application rate, and environmental conditions. The following tables summarize quantitative data from field studies.

Table 1: Efficacy of this compound on Weed Control in Soybean

Treatment (g a.i./ha) Weed Control Efficiency (%) at 45 DAS Soybean Grain Yield (t/ha)
This compound 24 + Mechanical Weeding 83.0 1.61
Two Hand Weedings (Control) 100 1.69

Source: Efficacy of chlorimuron for controlling weeds in soybean, 2016. DAS: Days After Sowing

Table 2: Bioefficacy of this compound in Transplanted Rice

Treatment (g a.i./ha) Weed Control Efficiency (%) Grain Yield (t/ha) Benefit:Cost Ratio
This compound 9 - - -
This compound 12 85.5 5.4 3.0
Two Hand Weedings (Control) 90.71 5.89 1.7
Weedy Check 0 2.74 (yield reduction of 53.4%) -

Source: Efficacy of this compound against weeds in transplanted rice, 2013.

Table 3: Efficacy of this compound on Broadleaf Weeds and Sedges in Soybean

Treatment (g a.i./ha) at 15 DAS Susceptible Weeds Effect on Barnyard Grass
3, 6, 12, 24, 48 All broadleaf weeds and purple nutsedge (Cyperus rotundus) Cessation of growth

Source: Bioefficacy of chlorimuron ethyl for weed control in soybean, 1996.

Experimental Protocols: Acetolactate Synthase (ALS) Inhibition Assay

The in vitro ALS activity assay is a fundamental method to determine the inhibitory potential of compounds like this compound on the target enzyme. The assay measures the formation of acetoin, a product derived from the enzymatic product acetolactate.

Objective: To quantify the inhibitory effect of this compound on ALS enzyme activity extracted from a target weed species.

Materials:

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM pyruvate in assay buffer.

  • Inhibitor Stock Solution: this compound dissolved in DMSO.

  • Stopping Solution: 0.5 M H₂SO₄.

  • Color Reagents: Naphthol and creatine solution for acetoin detection.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh, young leaf tissue from the target weed species in ice-cold Extraction Buffer using a mortar and pestle.

    • Centrifuge the homogenate at high speed (e.g., 8000g) at 4°C for 10-15 minutes.

    • Collect the supernatant containing the crude enzyme extract. Keep on ice.

  • Enzyme Assay:

    • Prepare reaction tubes or microplate wells. For each reaction, add the enzyme extract and varying concentrations of this compound (or a solvent control).

    • Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pyruvate substrate solution.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding the H₂SO₄ stopping solution. This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

    • Add color development reagents (e.g., creatine and α-naphthol) and incubate at 60°C for another 15 minutes.

  • Data Analysis:

    • Measure the absorbance of the resulting colored complex at 525 nm.

    • Calculate the percent inhibition for each this compound concentration relative to the solvent control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

ALS_Assay_Workflow Experimental Workflow for ALS Inhibition Assay start Start: Collect Weed Leaf Tissue step1 1. Enzyme Extraction Homogenize in cold buffer Centrifuge to get supernatant start->step1 step2 2. Assay Preparation Aliquot enzyme extract Add this compound dilutions step1->step2 step3 3. Pre-incubation 10 min @ 37°C (Allows inhibitor binding) step2->step3 step4 4. Reaction Initiation Add Pyruvate (Substrate) Incubate for 60 min @ 37°C step3->step4 step5 5. Reaction Termination Add H₂SO₄ (Stops reaction) Incubate for 15 min @ 60°C (Converts acetolactate to acetoin) step4->step5 step6 6. Color Development Add creatine/naphthol reagents Incubate for 15 min @ 60°C step5->step6 step7 7. Measurement Read absorbance at 525 nm step6->step7 end End: Data Analysis Calculate % Inhibition and IC₅₀ step7->end

Caption: A typical experimental workflow for an in vitro ALS inhibition assay.

Mechanisms of Weed Resistance

The repeated use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance is an inherited ability of a plant to survive a herbicide dose that would normally be lethal. Two primary mechanisms are responsible for this resistance.

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors. It involves genetic mutations in the ALS gene itself. These mutations result in a single amino acid substitution in the ALS enzyme, altering the herbicide's binding site. This change reduces or eliminates the binding affinity of this compound, rendering the enzyme insensitive to the herbicide while maintaining its normal catalytic function.

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where resistant plants overexpress certain enzyme families (like Cytochrome P450 monooxygenases) that rapidly metabolize and detoxify the herbicide before it can inhibit the ALS enzyme.

Resistance_Mechanisms Logical Flow of Herbicide Resistance Mechanisms start This compound Application susceptible Susceptible Weed start->susceptible resistant Resistant Weed start->resistant outcome_s ALS Inhibited BCAA Synthesis Stops Plant Death susceptible->outcome_s tsr Target-Site Resistance (TSR) resistant->tsr ntsr Non-Target-Site Resistance (NTSR) resistant->ntsr tsr_mech Mutation in ALS Gene Altered Herbicide Binding Site ALS Enzyme is Insensitive tsr->tsr_mech ntsr_mech Enhanced Metabolism (e.g., P450s) Rapid Herbicide Detoxification Less Herbicide Reaches Target ntsr->ntsr_mech outcome_r ALS Functions Normally BCAA Synthesis Continues Plant Survives tsr_mech->outcome_r ntsr_mech->outcome_r

Caption: Logical diagram of target-site vs. non-target-site resistance to herbicides.

Conclusion

This compound is a potent herbicide that functions by specifically inhibiting the acetolactate synthase enzyme, a critical component in the branched-chain amino acid synthesis pathway of plants. This targeted mode of action provides effective control over a wide range of broadleaf weeds. However, the emergence of resistance through both target-site and non-target-site mechanisms poses a significant challenge to its long-term efficacy. A thorough understanding of its biochemical interactions, coupled with robust experimental validation and vigilant resistance monitoring, is essential for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

A Technical Guide to Chlorimuron-ethyl Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uptake, translocation, and metabolism of chlorimuron-ethyl, a selective systemic herbicide from the sulfonylurea family. This compound is a critical tool in agriculture for the post-emergence control of broadleaf weeds in crops such as soybeans and peanuts.[1][2][3] Its efficacy is fundamentally linked to its absorption by the plant, its movement within the plant's vascular systems, and the rate at which it is metabolized. Understanding these processes is paramount for optimizing its use, developing new herbicide formulations, and managing herbicide resistance.

This compound's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine and isoleucine.[2][4] This inhibition halts cell division and plant growth, leading to the eventual death of susceptible plants. The herbicide is absorbed by both the roots and foliage and is translocated throughout the plant.

Quantitative Analysis of this compound Uptake

The absorption of this compound can occur through both foliar and root pathways. The rate and extent of uptake are influenced by the plant species, environmental conditions, and the presence of adjuvants in the spray solution.

Foliar Uptake

Foliar application is a primary method for this compound use. Studies utilizing radiolabeled ¹⁴C-chlorimuron-ethyl have provided quantitative insights into its absorption through the leaves. In velvetleaf (Abutilon theophrasti), a common weed, foliar absorption is relatively low without the use of additives. However, the inclusion of surfactants and nitrogen solutions can dramatically increase uptake.

Plant SpeciesAdditive(s)Time After Treatment (hours)Foliar Absorption (% of Applied)Reference
Velvetleaf (Abutilon theophrasti)None84< 2%
Velvetleaf (Abutilon theophrasti)Nonionic Surfactant (0.25% v/v)8421%
Velvetleaf (Abutilon theophrasti)28% UAN (9.4 L/ha)849%
Velvetleaf (Abutilon theophrasti)Nonionic Surfactant + 28% UAN8432%
Root Uptake

This compound is also readily absorbed by the roots of plants from the soil solution. Studies with excised velvetleaf roots have shown that uptake is a rapid process, reaching a maximum within two hours. This uptake is significantly inhibited by metabolic inhibitors and anaerobic conditions, suggesting an active, energy-dependent transport mechanism.

Plant SpeciesExperimental SystemTimeKey FindingsReference
Velvetleaf (Abutilon theophrasti)Excised Roots2 hoursMaximum uptake reached.
Velvetleaf (Abutilon theophrasti)Excised Roots4 hoursA portion of the absorbed herbicide was lost to the external solution.
Corn (Zea mays)Intact SeedlingsNot specifiedReadily absorbed by roots.

Translocation of this compound in Plants

Once absorbed, this compound, as a systemic herbicide, is transported throughout the plant via the xylem and phloem. The primary direction of translocation from foliar application is acropetal, meaning it moves upwards towards the growing points of the plant. The addition of adjuvants that increase uptake also tends to enhance translocation.

While specific percentages of translocation to various plant parts are not extensively detailed in the provided search results, the systemic nature of the herbicide ensures its distribution to meristematic tissues, where it exerts its inhibitory effect on cell division.

Metabolism: The Basis of Selectivity

The selectivity of this compound, particularly its safety for use on soybeans and peanuts, is primarily due to the rapid metabolic deactivation of the herbicide in these tolerant crops. In contrast, susceptible weeds metabolize this compound much more slowly, allowing the active compound to reach and inhibit the target ALS enzyme. In corn, for instance, ¹⁴C-chlorimuron-ethyl is metabolized at a moderate rate in both roots and leaves.

Experimental Protocols

The study of herbicide uptake, translocation, and metabolism heavily relies on the use of radiolabeled compounds. The following is a generalized protocol based on methodologies described in the literature.

Radiolabeled Herbicide Uptake and Translocation Study

Objective: To quantify the absorption and movement of this compound in a target plant species.

Materials:

  • ¹⁴C-labeled this compound of known specific activity.

  • Formulation reagents (e.g., nonionic surfactant, 28% UAN solution).

  • Test plants grown under controlled conditions to a specific growth stage.

  • Microsyringe for precise application.

  • Leaf washing solution (e.g., acetone:water mixture).

  • Biological oxidizer.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Plant Cultivation: Grow plants in a controlled environment (greenhouse or growth chamber) in a suitable medium (e.g., soil, sand, vermiculite mixture). Ensure uniform growth and select plants at the desired developmental stage for the experiment.

  • Treatment Application:

    • Prepare a treatment solution containing ¹⁴C-chlorimuron-ethyl and any desired adjuvants.

    • Using a microsyringe, apply a known volume and radioactivity of the treatment solution in small droplets to a specific location on a leaf (for foliar uptake) or add it to the hydroponic solution (for root uptake).

  • Harvesting: At predetermined time points after treatment (e.g., 6, 24, 48, 72, 84 hours), harvest the treated plants.

  • Sample Processing (Foliar Application):

    • Carefully excise the treated leaf.

    • Wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed ¹⁴C-chlorimuron-ethyl.

    • Quantify the radioactivity in the leaf wash using a liquid scintillation counter. The amount of absorbed herbicide is the total amount applied minus the amount recovered in the wash.

    • Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification of Translocation:

    • Dry and weigh each plant section.

    • Combust the dried plant material in a biological oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Express the amount of translocated ¹⁴C as a percentage of the total absorbed radioactivity.

  • Data Analysis: Analyze the data to determine the rate of absorption and the distribution pattern of the herbicide within the plant.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Herbicide Uptake and Translocation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results p1 Plant Cultivation (Controlled Environment) e1 Herbicide Application (Microsyringe) p1->e1 p2 Preparation of ¹⁴C-Chlorimuron-ethyl Treatment Solution p2->e1 e2 Incubation Period (Time Course) e1->e2 e3 Plant Harvesting e2->e3 a1 Leaf Wash for Unabsorbed Herbicide e3->a1 a2 Plant Sectioning (Treated Leaf, Stem, Roots, etc.) e3->a2 a4 Liquid Scintillation Counting a1->a4 a3 Biological Oxidation a2->a3 a3->a4 r1 Quantify Absorption a4->r1 r2 Quantify Translocation (% Distribution) a4->r2

Caption: A generalized workflow for studying herbicide uptake and translocation using radiolabeled compounds.

This compound Uptake and Translocation Pathway

G app Foliar Application of this compound cuticle Leaf Cuticle app->cuticle Penetration epidermis Epidermal Cells cuticle->epidermis mesophyll Mesophyll Cells epidermis->mesophyll Cell-to-Cell Movement phloem Phloem mesophyll->phloem Phloem Loading meristems Meristematic Tissues (Growing Points) phloem->meristems Translocation other_sinks Other Sinks (Leaves, Stems) phloem->other_sinks Translocation xylem Xylem xylem->mesophyll Transpiration Stream xylem->meristems Translocation xylem->other_sinks Translocation root_abs Root Absorption root_abs->xylem Xylem Loading

Caption: A conceptual diagram of this compound's movement from application to target sites within the plant.

References

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely utilized for the pre- and post-emergence control of a broad spectrum of broadleaf weeds and sedges in various crops, most notably soybeans and peanuts.[1][2] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3][4] This guide provides a comprehensive overview of the herbicidal activity spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical pathway and experimental workflows.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal efficacy is rooted in its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. By binding to the ALS enzyme, this compound disrupts its function, leading to a cessation of protein synthesis and, consequently, inhibiting cell division and plant growth. This ultimately results in the death of susceptible plant species. The selectivity of this compound is attributed to the differential metabolism rates between tolerant crops and susceptible weeds. Tolerant crops, such as soybeans, can rapidly metabolize the compound into non-herbicidal metabolites.

dot

This compound Mechanism of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Chlorimuron_ethyl This compound Chlorimuron_ethyl->Inhibition Inhibition->ALS Inhibition caption Figure 1: Mechanism of action of this compound. ALS_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro ALS Inhibition Assay A Plant Tissue Homogenization in Extraction Buffer B Centrifugation to Pellet Debris A->B C Collection of Supernatant (Crude ALS Enzyme Extract) B->C D Prepare Reaction Mixtures: - Enzyme Extract - this compound (various conc.) - Assay Buffer C->D E Pre-incubation (37°C, 10 min) (Inhibitor Binding) D->E F Initiate Reaction with Pyruvate E->F G Incubation (37°C, 60 min) F->G H Stop Reaction with H₂SO₄ G->H I Incubate at 60°C (15 min) (Acetolactate to Acetoin Conversion) H->I J Add Colorimetric Reagents (Creatine & α-naphthol) I->J K Incubate at 60°C (15 min) (Color Development) J->K L Measure Absorbance at 525 nm K->L M Data Analysis: - Dose-Response Curve - Calculate IC₅₀ Value L->M caption Figure 2: Workflow for in vitro ALS inhibition assay.

References

An In-depth Technical Guide to the Ecotoxicology of Chlorimuron-ethyl and its Impact on Non-target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide chlorimuron-ethyl on a range of non-target organisms. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the environmental impact of this widely used chemical.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2] It is extensively used for the pre- and post-emergence control of broadleaf weeds in various crops, most notably soybeans and peanuts.[1][3][4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, the death of susceptible plant species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
CAS Number 90982-32-4
Molecular Formula C₁₅H₁₅ClN₄O₆S
Molecular Weight 414.8 g/mol
Appearance Colorless crystals or white solid
Melting Point 181-186 °C
Water Solubility 11 mg/L (at pH 5), 1200 mg/L (at pH 7)
Vapor Pressure 4 x 10⁻¹² mm Hg (at 25 °C)
pKa 4.2
Octanol-Water Partition Coefficient (Kow) 320 (at pH 5), 2.3 (at pH 7)

Ecotoxicological Profile: Impact on Non-Target Organisms

While designed to target plants, this compound can have unintended consequences for a variety of non-target organisms in the environment. The following sections summarize the available data on its toxicity to key groups of organisms.

Aquatic Organisms

This compound can impact the growth of primary producers in aquatic ecosystems.

Table 2: Toxicity of this compound to Algae and Aquatic Plants

SpeciesEndpointValue (μg/L)Exposure DurationReference
Pseudokirchneriella subcapitataEC50 (Growth Inhibition)3.172 hours
Navicula pelliculosaEC50 (Growth Inhibition)8.472 hours
Anabaena flos-aquaeEC50 (Growth Inhibition)1.972 hours
Lemna gibbaEC50 (Growth Inhibition)0.377 days
Myriophyllum spicatumEC50 (Growth Inhibition)1.214 days

Aquatic invertebrates, a crucial link in aquatic food webs, exhibit varying sensitivity to this compound.

Table 3: Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (mg/L)Exposure DurationReference
Daphnia magna48-hour EC50 (Immobilization)> 1048 hours
Daphnia magna21-day NOEC (Reproduction)1.021 days
Mysid Shrimp (Americamysis bahia)96-hour LC501196 hours
Eastern Oyster (Crassostrea virginica)48-hour EC50 (Shell Deposition)> 1248 hours

This compound is generally considered to be slightly toxic to fish on an acute basis.

Table 4: Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)Exposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 1296 hours
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50> 1096 hours
Fathead Minnow (Pimephales promelas)96-hour LC50> 1596 hours
Sheepshead Minnow (Cyprinodon variegatus)96-hour LC50> 1296 hours
Rainbow Trout (Oncorhynchus mykiss)21-day NOEC (Growth)0.7821 days
Fathead Minnow (Pimephales promelas)32-day NOEC (Early Life Stage)0.3932 days

Data on the specific toxicity of this compound to amphibians is limited. However, studies on other sulfonylurea herbicides and the general sensitivity of amphibians to pesticides suggest a potential for adverse effects, particularly on developmental and reproductive processes. Standardized testing protocols such as the Amphibian Metamorphosis Assay (OECD TG 231) and the Larval Amphibian Growth and Development Assay (LAGDA, OECD TG 241) are available to assess these risks.

Terrestrial Organisms

This compound is considered practically non-toxic to birds on both an acute and dietary basis.

Table 5: Toxicity of this compound to Birds

SpeciesEndpointValue (mg/kg bw or ppm)Reference
Mallard Duck (Anas platyrhynchos)Acute Oral LD50> 2510 mg/kg
Bobwhite Quail (Colinus virginianus)Dietary LC50> 5620 ppm
Mallard Duck (Anas platyrhynchos)Dietary LC50> 5620 ppm

This compound is classified as moderately toxic to honeybees.

Table 6: Toxicity of this compound to Honeybees (Apis mellifera)

Exposure RouteEndpointValue (μ g/bee )Reference
Acute ContactLD50> 25
Acute OralLD50> 25

This compound is considered to be of low toxicity to earthworms.

Table 7: Toxicity of this compound to Earthworms (Eisenia fetida)

EndpointValue (mg/kg soil)Exposure DurationReference
14-day LC50> 100014 days
56-day NOEC (Reproduction)10056 days
Soil Microorganisms

This compound can influence the structure and function of soil microbial communities. Studies have shown that its application can lead to initial stimulation of soil respiration, followed by shifts in the populations of bacteria and actinomycetes. The activities of soil enzymes such as catalase, invertase, and urease can be initially inhibited, but may recover over time. Long-term application has been observed to reduce the abundance of nitrogen-fixing, ammonia-oxidizing, and denitrifying bacteria.

Mechanism of Action and Signaling Pathways

Primary Mechanism in Target Plants

The primary mode of action of this compound in susceptible plants is the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is a key component in the biosynthetic pathway of branched-chain amino acids.

Mechanism of this compound in target plants.
Potential Mechanisms in Non-Target Animals

The specific molecular targets and signaling pathways of this compound in non-target animals are not as well-defined as in plants. Since animals do not possess the ALS enzyme, the primary mode of action is different. Evidence suggests that at higher concentrations, this compound may induce oxidative stress. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, and disrupt normal cellular signaling.

Chlorimuron_Ethyl_Animal_Toxicity This compound This compound Mitochondria Mitochondria This compound->Mitochondria Impacts ROS_Production Increased ROS Production Mitochondria->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT, GPx) Oxidative_Stress->Antioxidant_Defense Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Leads to Apoptosis Apoptosis Cellular_Damage->Apoptosis Inflammation Inflammation Cellular_Damage->Inflammation Algal_Growth_Inhibition_Test_Workflow Start Start Prepare_Algal_Culture Prepare exponential growth phase algal culture Start->Prepare_Algal_Culture Inoculate Inoculate test solutions with algal culture Prepare_Algal_Culture->Inoculate Prepare_Test_Solutions Prepare a range of This compound concentrations Prepare_Test_Solutions->Inoculate Incubate Incubate under controlled light and temperature (72h) Inoculate->Incubate Measure_Biomass Measure algal biomass (e.g., cell count) at 24, 48, 72h Incubate->Measure_Biomass Data_Analysis Calculate growth rate and determine EC50 Measure_Biomass->Data_Analysis End End Data_Analysis->End Daphnia_Acute_Immobilisation_Test_Workflow Start Start Select_Daphnids Select young daphnids (<24 hours old) Start->Select_Daphnids Expose_Daphnids Expose daphnids to test solutions Select_Daphnids->Expose_Daphnids Prepare_Test_Solutions Prepare a range of This compound concentrations Prepare_Test_Solutions->Expose_Daphnids Observe_Immobilisation Observe and record immobilisation at 24 and 48 hours Expose_Daphnids->Observe_Immobilisation Data_Analysis Calculate EC50 Observe_Immobilisation->Data_Analysis End End Data_Analysis->End Fish_Acute_Toxicity_Test_Workflow Start Start Acclimate_Fish Acclimate fish to test conditions Start->Acclimate_Fish Expose_Fish Expose fish to test solutions (96 hours) Acclimate_Fish->Expose_Fish Prepare_Test_Solutions Prepare a range of This compound concentrations Prepare_Test_Solutions->Expose_Fish Record_Mortality Record mortality at 24, 48, 72, and 96 hours Expose_Fish->Record_Mortality Data_Analysis Calculate LC50 Record_Mortality->Data_Analysis End End Data_Analysis->End Honeybee_Toxicity_Test_Workflow cluster_contact Acute Contact Toxicity (OECD 214) cluster_oral Acute Oral Toxicity (OECD 213) Apply_Topically Apply this compound directly to thorax of bees Observe_Mortality Observe mortality at 24 and 48 hours Apply_Topically->Observe_Mortality Prepare_Dosed_Food Prepare sucrose solution with this compound Feed_Bees Feed bees with dosed solution Prepare_Dosed_Food->Feed_Bees Feed_Bees->Observe_Mortality Start Start Select_Bees Select young adult worker bees Start->Select_Bees Select_Bees->Apply_Topically Select_Bees->Prepare_Dosed_Food Data_Analysis Calculate LD50 Observe_Mortality->Data_Analysis End End Data_Analysis->End HPLC_Analysis_Workflow Start Start Sample_Collection Collect Soil or Water Sample Start->Sample_Collection Extraction_Filtration Solvent Extraction (Soil) / Filtration (Water) Sample_Collection->Extraction_Filtration HPLC_Injection Inject Sample Extract into HPLC Extraction_Filtration->HPLC_Injection Chromatographic_Separation Separation on RP18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (230 nm) Chromatographic_Separation->UV_Detection Data_Analysis Quantification using Calibration Curve UV_Detection->Data_Analysis End End Data_Analysis->End

References

The Dawn of a New Era in Weed Control: The Historical Development and Discovery of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the pioneering discovery, synthesis, and mode of action of the sulfonylurea herbicide, Chlorimuron-ethyl, for researchers, scientists, and drug development professionals.

The mid-1970s marked a paradigm shift in agricultural weed management with the discovery of a novel class of herbicides – the sulfonylureas. This breakthrough, spearheaded by the persistent efforts of Dr. George Levitt at DuPont's Experimental Station, led to the development of highly potent, low-application-rate herbicides that revolutionized crop protection. Among the key compounds to emerge from this innovative research was this compound, a selective herbicide that has since become a vital tool for farmers worldwide. This technical guide delves into the historical development and discovery of this compound, providing a detailed account of its synthesis, mechanism of action, and the key experimental findings that underpinned its journey from the laboratory to the field.

A Serendipitous Discovery and the Rise of Sulfonylureas

The story of sulfonylureas began not in the quest for a new herbicide, but from the exploration of compounds with potential pharmaceutical applications. In 1975, while investigating derivatives of sulfonylureas, a class of compounds known for their use as oral antidiabetic drugs, Dr. George Levitt and his team at DuPont observed their unexpected and potent herbicidal activity.[1][2] This serendipitous finding opened a new avenue of research, culminating in the synthesis of the first commercial sulfonylurea herbicide, chlorsulfuron (marketed as Glean®), which was registered in 1982.[1]

This pioneering work laid the foundation for the development of a vast family of sulfonylurea herbicides, each with unique properties and crop selectivities. The defining characteristic of these herbicides was their remarkably low application rates, often in the range of grams per hectare, a stark contrast to the kilograms per hectare required for conventional herbicides of that era.[1] This not only offered significant environmental benefits but also reduced costs for farmers.

The Chemical Genesis: Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-amino-4-chloro-6-methoxypyrimidine.[3] This intermediate is then sulfonylated with 2-(ethoxycarbonyl)benzenesulfonyl chloride under basic conditions to create the sulfonamide linkage. The final step involves the construction of the urea bridge through condensation with ethyl chloroformate and phosgene or a similar reagent, followed by esterification to yield this compound.

A detailed, generalized synthesis pathway is outlined below:

Synthesis_Pathway A 2-amino-4,6- dichloropyrimidine C 2-amino-4-chloro- 6-methoxypyrimidine A->C Reaction in mixed solvent B Sodium Methoxide B->C E Sulfonamide Intermediate C->E Sulfonylation D 2-(ethoxycarbonyl) benzenesulfonyl chloride D->E G This compound E->G Condensation & Esterification F Ethyl Chloroformate / Phosgene F->G caption Figure 1: Generalized Synthesis Pathway of this compound.

Figure 1: Generalized Synthesis Pathway of this compound.

Unraveling the Mechanism: Inhibition of Acetolactate Synthase

The remarkable efficacy of this compound and other sulfonylurea herbicides lies in their highly specific mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a critical role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and, consequently, plant growth. By blocking ALS, this compound effectively halts cell division and development in susceptible plants, leading to their eventual death. A key advantage of this mode of action is that the ALS enzyme is not present in animals, contributing to the low mammalian toxicity of sulfonylurea herbicides.

The inhibitory effect of this compound on ALS was confirmed through a series of in vitro and in vivo experiments.

Experimental Protocols:

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This assay is a foundational method to determine the direct inhibitory effect of a compound on the ALS enzyme.

  • Enzyme Extraction:

    • Homogenize fresh, young plant tissue (e.g., leaves) in an ice-cold extraction buffer (100 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, 10 µM FAD, 1 mM pyruvate).

    • Centrifuge the homogenate to pellet cellular debris. The supernatant contains the crude enzyme extract.

  • Inhibition Assay:

    • In a microplate, combine the enzyme extract with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and an enzyme assay buffer (50 mM potassium phosphate buffer pH 7.0, 100 mM NaCl, 10 mM MgCl₂, 2 mM TPP, 10 µM FAD).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, pyruvate.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection:

    • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the enzymatic product, acetolactate, to acetoin.

    • Add creatine and α-naphthol reagents, which react with acetoin to produce a colored complex.

    • Measure the absorbance of the colored product using a spectrophotometer. The decrease in color intensity in the presence of this compound corresponds to the level of enzyme inhibition.

ALS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Plant Tissue Homogenization B Centrifugation A->B C Enzyme Extract (Supernatant) B->C D Mix Enzyme Extract, This compound, & Assay Buffer C->D E Add Pyruvate (Substrate) D->E F Incubation E->F G Stop Reaction (Add Acid) F->G H Color Development (Creatine/α-naphthol) G->H I Spectrophotometry H->I caption Figure 2: Workflow for In Vitro ALS Inhibition Assay.

Figure 2: Workflow for In Vitro ALS Inhibition Assay.
Quantitative Data:

The potency of this compound as an ALS inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

CompoundTarget Organism/EnzymeIC50 (nM)Ki (nM)
This compoundArabidopsis thaliana AHAS-10.8
This compoundNot Specified74.7 ± 6.0-

Table 1: Inhibitory Activity of this compound against Acetolactate Synthase.

From Lab to Field: Herbicidal Activity and Crop Selectivity

The practical utility of a herbicide is determined not only by its efficacy against weeds but also by its safety to the target crop. This compound exhibits excellent selectivity, effectively controlling a broad spectrum of broadleaf weeds in crops like soybeans and peanuts. This selectivity is primarily due to the differential metabolism of the herbicide in tolerant and susceptible plants. Tolerant crops, such as soybeans, can rapidly metabolize this compound into non-toxic compounds, whereas susceptible weeds lack this metabolic capability, leading to the accumulation of the active herbicide and subsequent plant death.

Experimental Protocols:

Whole Plant Herbicidal Activity Assay (Greenhouse)

This type of assay is crucial for determining the herbicidal efficacy and crop selectivity of a compound under controlled conditions.

  • Plant Cultivation:

    • Grow various weed and crop species in pots containing a standardized soil mix in a greenhouse with controlled temperature, humidity, and light conditions.

  • Herbicide Application:

    • At a specific growth stage (e.g., 2-4 leaf stage), apply this compound at a range of concentrations using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation:

    • Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.

    • Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights to quantify the growth inhibition.

Herbicidal_Activity_Assay A Plant Cultivation (Weeds & Crops) B Herbicide Application (Varying Concentrations) A->B C Incubation in Greenhouse B->C D Visual Assessment (Phytotoxicity) C->D E Biomass Measurement (Fresh & Dry Weight) C->E F Data Analysis (Efficacy & Selectivity) D->F E->F caption Figure 3: Workflow for Whole Plant Herbicidal Activity Assay.

Figure 3: Workflow for Whole Plant Herbicidal Activity Assay.

Conclusion: A Legacy of Innovation

The discovery and development of this compound represent a significant milestone in the history of crop protection. Born from curiosity-driven research and a keen eye for unexpected results, the sulfonylurea herbicides, including this compound, have had a lasting impact on agriculture. Their high potency, low use rates, and novel mode of action set a new standard for herbicide development, emphasizing efficacy, environmental stewardship, and crop safety. The in-depth understanding of its synthesis and mechanism of action, as detailed in this guide, continues to inform the development of new and improved weed management solutions, ensuring a sustainable and productive future for agriculture.

References

Methodological & Application

Application Note: Determination of Chlorimuron-ethyl in Soil Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorimuron-ethyl is a widely used sulfonylurea herbicide for broadleaf weed control in various crops. Due to its potential for persistence in soil and off-site transport, monitoring its concentration in soil is crucial for environmental assessment and management. This application note provides a detailed protocol for the quantitative analysis of this compound in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established and validated procedures, offering a reliable approach for researchers and analytical scientists.

Experimental Protocols

This section details the necessary steps for the analysis of this compound in soil, from sample preparation to HPLC analysis.

Soil Sample Preparation: Extraction and Clean-up

The extraction and clean-up procedure is critical for removing interfering substances from the soil matrix and isolating this compound for accurate quantification.

Materials and Reagents:

  • This compound analytical standard

  • Ethyl acetate, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer (0.03 M, pH 3.0)

  • Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M

  • Deionized water

  • Solid Phase Extraction (SPE) C8 Empore™ extraction disks

  • 0.22 µm syringe filters

Procedure:

  • Soil Extraction:

    • Weigh 100 g of the soil sample into a 250 mL centrifuge bottle.

    • For recovery studies, fortify the sample with a known concentration of this compound standard solution and let it sit for 15 minutes.[1]

    • Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate to the bottle.

    • Shake the mixture vigorously for 15 minutes.[1]

    • Centrifuge the sample at 3000 RPM for 10 minutes at 4°C.[1]

    • Decant the supernatant into a separate flask.

    • Repeat the extraction process on the soil pellet with fresh buffer and ethyl acetate.[1]

    • Combine the supernatants.[1]

  • Liquid-Liquid Partitioning:

    • To the combined supernatant, add 100 mL of 0.1 M K₂HPO₄.

    • Shake the mixture to partition the this compound into the ethyl acetate layer.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C8 Empore™ extraction disk by passing 20 mL of ethyl acetate, followed by 20 mL of methanol, 20 mL of deionized water, and finally 20 mL of 0.03 M phosphate buffer (pH 5.0).

    • Pass the entire filtered sample extract through the conditioned disk.

    • Allow the disk to air dry for 15 minutes.

    • Elute the this compound from the disk with three 5 mL portions of 100% ethyl acetate.

  • Final Sample Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 35% ACN / 65% 0.03 M Phosphate, pH 3.0 buffer).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: Zorbax® SB-Cyano (4.0 x 12.5 mm, 5-micron) as a clean-up column and a Zorbax®-ODS (4.6 x 250 mm, 5 µm) as an analytical column in a column-switching setup. Alternative methods may use a single RP18 column.

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition 1Condition 2
Mobile Phase Isocratic: 35% Acetonitrile / 65% 0.03 M Phosphate buffer (pH 3.0)Isocratic: 70% Methanol / 30% Water
Flow Rate 1.0 mL/minNot specified
Injection Volume 200 µL20 µL
Column Temperature 35°CAmbient
Detection Wavelength 240 nm230 nm
Retention Time Approximately 54 min (with column switching)14.35 min

Data Presentation

The following tables summarize the quantitative data from various validated methods for this compound analysis in soil.

Table 1: Method Validation Parameters
ParameterMethod 1Method 2
Limit of Detection (LOD) 0.200 ppb (ng/g)Not specified
Limit of Quantification (LOQ) 0.400 ppb (ng/g)0.004 mg/kg (4 ppb)
Linearity Range Not specified100 - 500 µg/mL
Correlation Coefficient (r²) Not specified0.999
Table 2: Recovery Rates
Fortification LevelRecovery (%)Reference
0.200 ppbNot specified
0.400 ppbNot specified
1.00 ppbNot specified
Not specified80 - 95%
0.05, 0.1, 0.5 mg/kg86.12 - 116.26%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in soil samples.

Chlorimuron_Ethyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis HPLC Analysis Soil_Sample 1. Soil Sampling (100g) Fortification 2. Fortification (Optional) Soil_Sample->Fortification Extraction 3. Solvent Extraction (Ethyl Acetate & Phosphate Buffer) Fortification->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection Re_extraction 6. Re-extraction of Pellet Centrifugation1->Re_extraction Combine_Supernatants 8. Combine Supernatants Supernatant_Collection->Combine_Supernatants Centrifugation2 7. Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Combine_Supernatants Partitioning 9. Liquid-Liquid Partitioning (K2HPO4) Combine_Supernatants->Partitioning Sample_Loading 11. Sample Loading onto SPE Combine_Supernatants->Sample_Loading SPE_Conditioning 10. SPE Disk Conditioning (C8 Empore™) SPE_Conditioning->Sample_Loading Elution 12. Elution (Ethyl Acetate) Sample_Loading->Elution Evaporation 13. Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution 14. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtering 15. Filtering (0.22 µm) Reconstitution->Filtering HPLC_Injection 16. HPLC Injection Filtering->HPLC_Injection Data_Acquisition 17. Data Acquisition (UV Detection) HPLC_Injection->Data_Acquisition Quantification 18. Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound Analysis in Soil.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the quantitative analysis of Chlorimuron-ethyl, a sulfonylurea herbicide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The methods outlined are suitable for researchers and scientists involved in environmental monitoring, agricultural science, and drug development.

Principle

The determination of this compound is accomplished by reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. The compound is separated from the sample matrix on a C18 or a similar non-polar stationary phase. An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used for elution. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve constructed from known standards. The detection wavelength is typically set between 230 nm and 254 nm for optimal sensitivity.[1][2][3]

Instrumentation and Chromatographic Conditions

Two common methods are presented below, offering flexibility in solvent and column selection.

Table 1: HPLC Instrumentation and Conditions

ParameterMethod 1Method 2
Analyte(s) This compound and its metabolitesThis compound
Matrix Soil and Water[1]Soil[4]
HPLC Column RP-18 ColumnZorbax® SB-Cyano (4.0 x 12.5 mm, 5µm) followed by Zorbax®-ODS
Mobile Phase Methanol:Water (70:30 v/v)Acetonitrile:0.03 M Phosphate Buffer, pH 3.0 (35:65 v/v)
Flow Rate 1.0 mL/minNot Specified
Injection Volume 20 µL200 µL
Detection UV at 230 nmUV at 240 nm
Column Temp. Ambient (e.g., 35 °C)Ambient

Method Validation Parameters

The performance of these methods has been validated, demonstrating their suitability for quantitative analysis.

Table 2: Summary of Method Validation Data

ParameterMethod 1Method 2
Linearity Range 100 - 500 µg/mL (r² = 0.999)Not Specified
Recovery 80 - 95%Not Specified
Limit of Detection (LOD) Not Specified0.200 ppb (in soil)
Limit of Quantitation (LOQ) Not Specified0.400 ppb (in soil)

Experimental Protocols

4.1 Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol

  • HPLC grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Ethyl acetate

  • C8 Solid-Phase Extraction (SPE) Disks or Cartridges

  • 0.22 µm syringe filters

4.2 Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in 100.0 mL of acetonitrile. This solution should be stored at 4°C and prepared fresh weekly.

  • Intermediate Standard Solution (20 µg/mL): Dilute 2.0 mL of the stock standard solution to 10.0 mL with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the intermediate standard solution with the mobile phase to achieve concentrations spanning the expected sample range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). These solutions should be used for constructing the calibration curve and should be prepared fresh daily.

4.3 Sample Preparation (Soil Matrix) This protocol is adapted from a validated method for determining this compound residues in soil.

  • Extraction:

    • Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

    • Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate to the bottle.

    • Let the sample soak for ten minutes, then shake continuously for 15 minutes.

    • Centrifuge the sample for 10 minutes at approximately 3000 RPM.

    • Decant the supernatant into a separate flask.

    • Repeat the extraction process on the soil pellet with fresh buffer and ethyl acetate.

    • Combine the supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Pass the combined supernatant through a pre-treated C8 Empore™ extraction disk (or equivalent SPE cartridge).

    • Elute the this compound from the disk with 100% ethyl acetate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 5.0 mL) of the initial HPLC mobile phase (e.g., 35% ACN/65% 0.03 M phosphate buffer pH 3.0).

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

4.4 HPLC Analysis Procedure

  • System Setup: Set up the HPLC system according to the parameters specified in Table 1.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each of the working standard solutions (e.g., 20 µL) and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the measured peak areas to the calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes in the HPLC analysis of this compound.

HPLC_Workflow A Sample Collection (e.g., Soil, Water) B Sample Preparation (Extraction & Cleanup) A->B E Analysis (Injection & Data Acquisition) B->E C Standard Preparation C->E D HPLC System Setup (Column, Mobile Phase, Detector) D->E F Data Processing (Peak Integration & Calibration) E->F G Result Calculation & Reporting F->G

Caption: General workflow for the HPLC analysis of this compound.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Final Preparation A 1. Weigh 100g Soil B 2. Add Buffer (pH 3.0) & Ethyl Acetate A->B C 3. Shake for 15 min B->C D 4. Centrifuge & Collect Supernatant C->D E 5. SPE Cleanup (C8 Cartridge) D->E Transfer Supernatant F 6. Elute with Ethyl Acetate E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Filter (0.22 µm) H->I J Ready for Injection I->J

Caption: Detailed workflow for soil sample preparation.

References

Application Notes and Protocols for the Detection of Chlorimuron-ethyl Residue in Water by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a sulfonylurea herbicide widely used for broadleaf weed control in various crops. Due to its potential for runoff from agricultural fields, monitoring its residue levels in water sources is crucial for environmental protection and ensuring water quality. This document provides a detailed application note and protocol for the sensitive and selective detection of this compound in water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The high sensitivity and selectivity of LC-MS make it an ideal technique for analyzing trace levels of pesticide residues in complex environmental matrices.[1]

Principle of LC-MS Detection

Liquid chromatography separates this compound from other components in the water sample based on its physicochemical properties as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized. The mass spectrometer then filters the ions based on their mass-to-charge ratio. For quantitative analysis, a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the detection and quantification of the target analyte.

LCMS_Principle cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection LC_Column LC Column (Separation) Sample->LC_Column Ion_Source Ion Source (Ionization) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Precursor Ion Selection) Ion_Source->Mass_Analyzer Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer->Collision_Cell Detector Detector (Product Ion Detection) Collision_Cell->Detector Data_System Data System (Quantification) Detector->Data_System Signal

Caption: Principle of LC-MS detection for this compound.

Experimental Protocols

This section details the necessary steps for the analysis of this compound in water, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte. Two common methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

a) Solid-Phase Extraction (SPE) Protocol

SPE is a widely used technique for the extraction and pre-concentration of pesticides from water samples.[2]

  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load a specific volume of the filtered water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or ethyl acetate. A common practice is to use two 5 mL aliquots of the elution solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-MS analysis.

b) QuEChERS Protocol

The QuEChERS method is a simpler and faster alternative to traditional extraction methods.[3][4]

  • Sample Measurement: Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction and Partitioning: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge. The supernatant is ready for LC-MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for the specific instrument being used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A, hold, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

b) Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 415.1
Product Ion 1 (Quantifier, m/z) 186.0
Product Ion 2 (Qualifier, m/z) 154.0
Collision Energy Optimized for the specific instrument
Cone Voltage Optimized for the specific instrument

Quantitative Data

The following table summarizes typical performance data for the LC-MS/MS analysis of this compound in water.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.4 µg/L
Linearity (r²) > 0.99
Recovery 80 - 110%
Matrix Effect Monitored and compensated using matrix-matched standards

Experimental Workflow Visualization

The overall workflow for the detection of this compound in water is depicted in the following diagram.

Experimental_Workflow Start Start: Water Sample Collection Filtration Sample Filtration Start->Filtration Sample_Prep Sample Preparation Filtration->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Method 1 QuEChERS QuEChERS Sample_Prep->QuEChERS Method 2 LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis QuEChERS->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Report Generation Data_Processing->End

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS method provides a robust and reliable approach for the determination of this compound residues in water samples. The combination of effective sample preparation techniques like SPE or QuEChERS with the high sensitivity and selectivity of tandem mass spectrometry allows for accurate quantification at low levels, ensuring compliance with regulatory limits and safeguarding environmental and public health. Researchers and scientists can adapt and validate these protocols for their specific laboratory settings and analytical requirements.

References

Application Notes and Protocols for Chlorimuron-ethyl Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of various plant tissues for the analysis of Chlorimuron-ethyl, a widely used sulfonylurea herbicide. The following sections offer a comprehensive guide to established methodologies, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), complete with quantitative performance data and step-by-step experimental procedures.

Introduction

This compound is a selective, pre- and post-emergence herbicide used to control broadleaf weeds in various crops.[1] Accurate determination of its residues in plant tissues is crucial for food safety, environmental monitoring, and agricultural research. This guide presents validated sample preparation methods to ensure reliable and reproducible results in the analysis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different sample preparation methods for this compound analysis in various plant matrices.

Table 1: QuEChERS Method Performance

Plant MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Elephant GrassLC-QTOF/MS--70.6 - 106.6<15[1]
SoybeanCE-MS/MS<0.0001-85 - 120<6.1[2]
Mandarin OrangeLC-MS/MS-0.001 - 0.0170 - 120≤20
GrapefruitLC-MS/MS-0.001 - 0.0170 - 120≤20
Various Plant-Based FoodsLC-MS/MS-<0.0167.2 - 1083.5 - 8.5
SoybeanLC-MS/MS-0.0182.2 - 115.41.1 - 4.6[3]

Table 2: Solid-Phase Extraction (SPE) Method Performance

Plant MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Soil and WaterHPLC--80 - 95-
TeaGC-MS/MS----
WaterHPLC/ESI-MS-0.0139 - 9214 - 26
SoilHPLC/DAD0.010.0589-

Table 3: Liquid-Liquid Extraction (LLE) Method Performance

Plant MatrixAnalytical MethodPartition Coefficient (Paclitaxel)Selectivity Coefficient (Paclitaxel/Cephalomannine)Recovery (%)Reference
Plant Cell Culture-28 (Ethyl Acetate)<1~97
Plant Cell Culture-25 (Dichloromethane)<1~97
Plant Cell Culture-1.9 (n-Hexane)1.7-
Corn Steep Liquor---100 (Chloroform)

Experimental Protocols

This section provides detailed, step-by-step protocols for the sample preparation of plant tissues for this compound analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the plant tissue into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rpm) for 2 minutes.

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

QuEChERS_Workflow start Start: Homogenized Plant Sample (10-15g) extraction Add 10mL Acetonitrile & QuEChERS Salts start->extraction shake Shake Vigorously (1 min) extraction->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 supernatant Collect Acetonitrile Supernatant (1mL) centrifuge1->supernatant dspe Add d-SPE Sorbents (MgSO4, PSA, C18) supernatant->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (10,000 rpm, 2 min) vortex->centrifuge2 final_extract Final Extract for LC-MS/MS or GC-MS Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

Solid-Phase Extraction (SPE) Method

SPE is a selective sample preparation technique that isolates analytes from a complex matrix based on their physical and chemical properties.

  • Sample Extraction:

    • Homogenize 10 g of the plant tissue with a suitable solvent (e.g., acetonitrile or ethyl acetate) using a high-speed blender.

    • Filter or centrifuge the homogenate to separate the solid material.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the filtered plant extract onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interfering compounds.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong solvent (e.g., acetonitrile or methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC analysis).

SPE_Workflow start Start: Plant Extract conditioning Condition SPE Cartridge (Methanol, Water) start->conditioning loading Load Sample Extract conditioning->loading washing Wash Cartridge (e.g., 5% Methanol) loading->washing elution Elute this compound (e.g., Acetonitrile) washing->elution concentration Evaporate & Reconstitute elution->concentration analysis Analysis by HPLC or LC-MS/MS concentration->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE) Method

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Sample Homogenization: Homogenize 20 g of the plant tissue with 50 mL of a suitable extraction solvent (e.g., ethyl acetate) in a blender.

  • Filtration: Filter the homogenate through a Buchner funnel with filter paper.

  • Phase Separation:

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of a saturated sodium chloride solution to the separatory funnel to aid in phase separation.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Layer:

    • Drain the lower aqueous layer and discard it.

    • Collect the upper organic layer containing the this compound.

  • Drying and Concentration:

    • Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the dried extract using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow start Start: Homogenized Plant Sample extraction Extract with Organic Solvent start->extraction filtration Filter Homogenate extraction->filtration separation Phase Separation in Separatory Funnel filtration->separation collection Collect Organic Layer separation->collection drying Dry with Sodium Sulfate collection->drying concentration Concentrate & Reconstitute drying->concentration analysis Analysis concentration->analysis

References

Solid-Phase Extraction Protocol for Enhanced Cleanup of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of Chlorimuron-ethyl from environmental matrices, primarily soil and water. The described methods are designed to effectively remove interfering substances prior to quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sulfonylurea herbicide widely used for broadleaf weed control. Accurate determination of its residues in environmental samples is crucial for monitoring and regulatory purposes. Solid-phase extraction is a robust and efficient technique for sample cleanup, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This protocol outlines the use of C8 and graphitized carbon-based SPE sorbents for the purification of this compound.

Quantitative Data Summary

The following table summarizes the performance data for the analytical methods described, providing key metrics for evaluating the efficacy of the cleanup and analysis.

ParameterMethod 1: RP-HPLCMethod 2: Isocratic HPLC
Analyte(s) This compound and its metabolitesThis compound
Matrix Soil and WaterSoil
Recovery 80 - 95%[1][2]-
Linearity (r²) 0.999 (for 100-500 µg/mL)-
Limit of Detection (LOD) -0.200 ppb[3][4]
Limit of Quantitation (LOQ) -0.400 ppb[3]

Experimental Protocols

I. Sample Preparation

A. Soil Samples

  • Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

  • For fortified samples, add the appropriate volume of a standard solution and let the matrix sit for 15 minutes.

  • Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.

  • Shake the sample for 15 minutes.

  • Centrifuge for 10 minutes at approximately 3000 RPM.

  • Collect the supernatant for the SPE cleanup procedure.

B. Water Samples

  • Filter the water sample through a 0.7-µm glass fiber filter to remove particulate matter.

II. Solid-Phase Extraction (SPE) Protocol using C8 Sorbent (for Soil Extracts)

This protocol is adapted from an EPA method for the determination of this compound in soil.

  • SPE Disk Conditioning:

    • Pass 20.0 mL of ethyl acetate through a C8 Empore™ extraction disk.

    • Air dry the disk for 5 minutes.

    • Rinse with 20 mL of methanol, ensuring the disk does not go dry.

    • Rinse with 20 mL of Milli-Q® water, followed by 20.0 mL of 0.03 M phosphate pH 5.0 buffer.

  • Sample Loading:

    • Pass the entire soil extract supernatant through the conditioned C8 extraction disk.

  • Washing:

    • Air dry the disk for 15 minutes to remove residual solvent from the sample matrix.

  • Elution:

    • Elute the this compound from the C8 disk with three 5-mL portions of 100% ethyl acetate, collecting the eluate in a test tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for HPLC analysis (e.g., 35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

III. Solid-Phase Extraction (SPE) Protocol using Graphitized Carbon Sorbent (for Water Samples)

This protocol is based on a method for the analysis of polar pesticides in water.

  • SPE Cartridge Conditioning:

    • Condition a Carbopak-B SPE cartridge (containing 0.5 g of graphitized carbon sorbent) according to the manufacturer's instructions. This typically involves rinsing with the elution solvent followed by the sample matrix solvent (water).

  • Sample Loading:

    • Pump 1 L of the filtered water sample through the conditioned SPE cartridge at a flow rate of 20 mL/min.

  • Washing:

    • A washing step with a weak solvent may be performed to remove co-adsorbed impurities. The specific solvent will depend on the nature of the interferences.

  • Elution:

    • Elute the retained compounds with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.

  • Post-Elution Processing:

    • Reduce the eluate to near dryness and reconstitute in a final volume of 1 mL for LC/MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Soil or Water Sample Extraction Liquid Extraction (for Soil) Sample->Extraction Filtration Filtration (for Water) Sample->Filtration Conditioning 1. Conditioning Extraction->Conditioning Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC or LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for this compound cleanup using Solid-Phase Extraction.

References

Application Notes and Protocols for Chlorimuron-ethyl Acetolactate Synthase (ALS) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a potent and selective herbicide belonging to the sulfonylurea class.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2][3] This pathway is essential for the growth and development of plants and various microorganisms, but absent in animals, making ALS an attractive target for herbicides with low mammalian toxicity.[2]

These application notes provide a comprehensive guide for researchers to perform an in vitro acetolactate synthase (ALS) inhibition assay using this compound. The detailed protocol described herein is a colorimetric method based on the measurement of acetoin, a product derived from acetolactate, the enzymatic product of ALS.[2]

Mechanism of Action

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the first committed step in the biosynthesis of branched-chain amino acids. Specifically, it facilitates the condensation of two pyruvate molecules to form acetolactate or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form α-aceto-α-hydroxybutyrate. This compound acts as a non-competitive or mixed inhibitor, binding to a regulatory site on the enzyme rather than the active site. This binding induces a conformational change in the enzyme, preventing the substrate from accessing the active site and thereby halting the production of essential amino acids. This ultimately leads to the cessation of cell division and plant death.

Data Presentation

The inhibitory activity of this compound against ALS is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the quantitative data for this compound and compare its potency with other ALS inhibitors.

Table 1: Inhibition Data for this compound

InhibitorTarget EnzymeKi (nM)IC50 (nM)Reference
This compoundArabidopsis thaliana AHAS10.8Not Reported
This compoundNot Specified74.7 ± 6.0Not Reported

Table 2: Comparative IC50 Values of Different ALS Inhibitor Classes

Herbicide ClassTarget EnzymeTypical IC50 RangeReference
SulfonylureasPlant ALSLow nM (10⁻⁹ M)
ImidazolinonesPlant ALSLow µM (10⁻⁶ M)

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory effect of this compound on ALS activity in vitro. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be detected colorimetrically.

Materials:

  • Plant Tissue: Young, actively growing leaves from a susceptible plant species.

  • Extraction Buffer (pH 7.5):

    • 100 mM Potassium Phosphate Buffer

    • 1 mM EDTA

    • 10 mM MgCl₂

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT)

    • 10 µM Flavin Adenine Dinucleotide (FAD)

    • 1 mM Pyruvate

  • Enzyme Assay Buffer (pH 7.0):

    • 50 mM Potassium Phosphate Buffer

    • 100 mM NaCl

    • 10 mM MgCl₂

    • 2 mM Thiamine Pyrophosphate (TPP)

    • 10 µM FAD

  • Substrate Solution: 200 mM Pyruvate in Enzyme Assay Buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stopping Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents:

    • 0.5% (w/v) Creatine solution.

    • 5% (w/v) α-Naphthol solution (freshly prepared in 2.5 M NaOH).

  • Equipment:

    • Homogenizer

    • Refrigerated centrifuge

    • Spectrophotometer or microplate reader

    • Incubator or water bath

    • Microcentrifuge tubes or 96-well plates

Procedure:

  • Enzyme Extraction: a. Homogenize fresh plant tissue (e.g., 1 g) in 3-5 mL of ice-cold Extraction Buffer. b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.

  • Enzyme Assay: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, add:

    • Enzyme extract (e.g., 40 µL)
    • Varying concentrations of this compound stock solution or solvent control (for 0% inhibition) (e.g., 10 µL)
    • Enzyme Assay Buffer to a final volume of 50 µL. b. Pre-incubate the mixtures at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the Substrate Solution (e.g., 50 µL) to each tube/well. d. Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination and Color Development: a. Stop the reaction by adding the Stopping Solution (e.g., 25 µL of 0.5 M H₂SO₄). This also initiates the acid-catalyzed decarboxylation of acetolactate to acetoin. b. Incubate at 60°C for 15 minutes to ensure the complete conversion of acetolactate to acetoin. c. Add the colorimetric reagents:

    • Creatine solution (e.g., 100 µL of 0.5% w/v).
    • Freshly prepared α-Naphthol solution (e.g., 100 µL of 5% w/v in 2.5 M NaOH). d. Incubate at 60°C for 15 minutes to allow for color development. The reaction will produce a red-colored complex.

  • Data Acquisition and Analysis: a. Measure the absorbance of the colored product at 525 nm using a spectrophotometer or microplate reader. b. Calculate the percentage of enzyme inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100 c. Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity, from the dose-response curve.

Mandatory Visualization

Branched_Chain_Amino_Acid_Biosynthesis Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS TwoKetobutyrate 2-Ketobutyrate TwoKetobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Chlorimuron This compound Chlorimuron->ALS Inhibition Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... Acetohydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine

Caption: Branched-chain amino acid biosynthesis pathway and inhibition by this compound.

ALS_Inhibition_Assay_Workflow start Start enzyme_extraction Enzyme Extraction from Plant Tissue start->enzyme_extraction preparation Prepare Reaction Mixtures (Enzyme, Buffer, Inhibitor) enzyme_extraction->preparation pre_incubation Pre-incubation (37°C, 10-15 min) preparation->pre_incubation reaction_initiation Initiate Reaction with Substrate (Pyruvate) pre_incubation->reaction_initiation incubation Incubation (37°C, 60 min) reaction_initiation->incubation reaction_stop Stop Reaction (H₂SO₄) & Incubate (60°C, 15 min) incubation->reaction_stop color_development Add Colorimetric Reagents (Creatine, α-Naphthol) & Incubate (60°C, 15 min) reaction_stop->color_development measurement Measure Absorbance at 525 nm color_development->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro ALS inhibition assay.

References

Application Notes and Protocols for In Vitro Enzyme Assay Studying Chlorimuron-ethyl Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a potent sulfonylurea herbicide that effectively controls a wide range of broadleaf weeds.[1] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial in plants and microorganisms for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine.[1][3] As animals lack the ALS enzyme, this compound exhibits low mammalian toxicity, making it a valuable tool in agriculture. Understanding the interaction between this compound and ALS is vital for developing new herbicides and managing herbicide resistance.

This document provides detailed protocols for an in vitro enzyme assay to study the inhibitory effects of this compound on ALS. It also presents quantitative data on its inhibitory potency and visual diagrams to illustrate the experimental workflow and the underlying biochemical pathway.

Mechanism of Action

This compound acts as an allosteric inhibitor of ALS. It binds to a site distant from the enzyme's active site, inducing a conformational change that prevents the substrate from binding effectively. This non-competitive inhibition leads to a deficiency in essential amino acids, ultimately halting protein synthesis and causing plant death.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALS has been determined in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics to quantify its efficacy.

InhibitorTarget EnzymeIC50Ki (app)Reference
This compoundArabidopsis thaliana AHASNot Reported10.8 nM
This compoundNot Specified74.7 ± 6.0 nMNot Reported

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method to determine the inhibitory effect of this compound on ALS activity in vitro. The assay is based on the colorimetric detection of acetoin, which is formed from the enzymatic product, acetolactate.

Materials:

  • Plant tissue: Young, actively growing leaves are recommended.

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD, 1 mM pyruvate.

  • Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM pyruvate in assay buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stopping Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents:

    • 0.5% (w/v) creatine solution.

    • 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

  • Equipment:

    • Homogenizer

    • Refrigerated centrifuge

    • Microcentrifuge tubes

    • Incubator or water bath (37°C and 60°C)

    • Spectrophotometer or microplate reader (525 nm)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes. Include controls with no inhibitor (solvent only) and blanks with no enzyme.

    • To each tube, add:

      • Enzyme extract

      • Varying concentrations of this compound or solvent control.

      • Enzyme assay buffer to reach the final desired volume.

    • Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (pyruvate).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the stopping solution (H₂SO₄). This acidic environment also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion of acetolactate to acetoin.

    • Add the colorimetric reagents: first the creatine solution, followed by the freshly prepared α-naphthol solution.

    • Incubate at 60°C for another 15 minutes for color development.

  • Data Acquisition:

    • Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer or microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection plant_tissue Plant Tissue extraction Homogenize in Extraction Buffer plant_tissue->extraction centrifugation Centrifuge to Clarify extraction->centrifugation enzyme_extract ALS Enzyme Extract centrifugation->enzyme_extract reaction_setup Prepare Reaction Mix: Enzyme, Buffer, Inhibitor enzyme_extract->reaction_setup pre_incubation Pre-incubate (37°C) reaction_setup->pre_incubation add_substrate Add Pyruvate (Substrate) pre_incubation->add_substrate incubation Incubate (37°C) add_substrate->incubation stop_reaction Stop Reaction (Add H₂SO₄) incubation->stop_reaction decarboxylation Decarboxylation to Acetoin (60°C) stop_reaction->decarboxylation color_development Add Creatine & α-Naphthol (60°C) decarboxylation->color_development measure_absorbance Measure Absorbance (525 nm) color_development->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis Calculate % Inhibition Determine IC50

Caption: Experimental workflow for the in vitro ALS inhibition assay.

signaling_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Product BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Further Steps Chlorimuron_ethyl This compound Chlorimuron_ethyl->inhibition inhibition->ALS label_inhibition Allosteric Inhibition

Caption: Mechanism of this compound inhibition of ALS.

References

Application Notes and Protocols for Determining Chlorimuron-ethyl IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a potent sulfonylurea herbicide widely used for the selective pre- and post-emergence control of broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth, leading to plant death. Understanding the half-maximal inhibitory concentration (IC50) of this compound is crucial for assessing its efficacy, determining optimal application rates, and studying the mechanisms of herbicide resistance in various plant species.

These application notes provide a detailed protocol for determining the IC50 value of this compound through an in vitro acetolactate synthase inhibition assay.

Data Presentation: this compound IC50 Values

The inhibitory potency of this compound against acetolactate synthase (ALS) varies among different plant species and their biotypes (susceptible vs. resistant). The following table summarizes IC50 values from various studies, providing a comparative overview of this compound's efficacy.

Plant SpeciesBiotypeIC50 Value (nM)Resistance Factor (RF)Reference
Arabidopsis thalianaSusceptible10.8 (Kiapp)-
Conyza bonariensis (hairy fleabane)SusceptibleNot Specified-
Resistant>100 times susceptible>100
Erigeron sumatrensisSusceptibleNot Specified-
ResistantNot Specified-
Amaranthus spp.SusceptibleC50: 0.08 - 10.82 g ai/ha-
ResistantNot Specified-
Glyphosate-Resistant PopulationGR50: 1.72 - 3.82 g ai/ha38.3

Note: IC50 values can be influenced by experimental conditions, including enzyme purity, substrate concentration, and assay methodology. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant biotype to the IC50 of the susceptible biotype.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway inhibited by this compound and the general experimental workflow for determining its IC50 value.

G Biochemical Pathway of Branched-Chain Amino Acid Synthesis Inhibition Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (ALS/AHAS) Pyruvate->Acetolactate_Synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_Synthase alpha_Acetolactate α-Acetolactate Acetolactate_Synthase->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_Synthase->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Chlorimuron_ethyl This compound Chlorimuron_ethyl->Acetolactate_Synthase Inhibits

Caption: Inhibition of Acetolactate Synthase by this compound.

G Experimental Workflow for this compound IC50 Determination A Plant Tissue Homogenization B Centrifugation A->B C Enzyme Extract (Supernatant) B->C D Incubation with this compound (Varying Concentrations) C->D E Addition of Substrate (Pyruvate) D->E F Enzymatic Reaction E->F G Reaction Termination & Color Development F->G H Spectrophotometric Measurement (Absorbance at 525 nm) G->H I Data Analysis: Dose-Response Curve & IC50 Calculation H->I

Caption: In Vitro IC50 Determination Workflow.

Experimental Protocols

This section details the methodology for the in vitro determination of this compound's IC50 value against plant acetolactate synthase.

Materials and Reagents
  • Plant Material: Young, actively growing leaves of the target plant species.

  • Extraction Buffer (pH 7.5):

    • 100 mM Potassium phosphate buffer

    • 1 mM EDTA

    • 10 mM MgCl₂

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT)

    • 10 µM Flavin adenine dinucleotide (FAD)

    • 1 mM Pyruvate

  • Assay Buffer (pH 7.0):

    • 50 mM Potassium phosphate buffer

    • 100 mM NaCl

    • 10 mM MgCl₂

    • 2 mM Thiamine pyrophosphate (TPP)

    • 10 µM FAD

  • Substrate Solution: 200 mM Pyruvate in Assay Buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO). A dilution series should be prepared to test a range of concentrations.

  • Stopping Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents:

    • 0.5% (w/v) Creatine solution

    • 5% (w/v) α-Naphthol solution (freshly prepared in 2.5 M NaOH)

  • Equipment:

    • Mortar and pestle or homogenizer

    • Refrigerated centrifuge

    • Spectrophotometer or microplate reader

    • Incubator

    • Micropipettes and tips

    • Microcentrifuge tubes or 96-well plates

Experimental Procedure

1. Enzyme Extraction

  • Harvest fresh, young leaf tissue from the plant of interest.

  • Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1 g of tissue in 5 mL of buffer) using a pre-chilled mortar and pestle or a homogenizer.

  • Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.

2. In Vitro ALS Inhibition Assay

  • Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to achieve the desired final concentrations for the assay. Include a solvent control (containing the same concentration of the solvent used to dissolve this compound).

  • In microcentrifuge tubes or a 96-well plate, set up the following reaction mixtures:

    • Enzyme extract

    • Varying concentrations of this compound or solvent control

    • Assay Buffer to a final pre-reaction volume.

  • Pre-incubate the mixtures at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Substrate Solution (Pyruvate).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

3. Reaction Termination and Color Development

  • Stop the reaction by adding the Stopping Solution (0.5 M H₂SO₄). This also initiates the acid-catalyzed decarboxylation of the enzymatic product, acetolactate, to acetoin.

  • Incubate the mixture at 60°C for 15 minutes to ensure the complete conversion of acetolactate to acetoin.

  • Add the colorimetric reagents: first, the creatine solution, followed by the freshly prepared α-naphthol solution.

  • Incubate at 60°C for another 15 minutes to allow for the development of a colored product.

4. Data Acquisition and Analysis

  • Measure the absorbance of the colored product at a wavelength of 525 nm using a spectrophotometer or microplate reader.

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the solvent control using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity, by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism, R, or similar).

References

Application Notes and Protocols for Greenhouse Bioassay of Chlorimuron-ethyl Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds and some sedges in various crops, notably soybeans and peanuts.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1] Inhibition of ALS leads to a cessation of cell division and ultimately, the death of susceptible plant species. This document provides detailed application notes and protocols for conducting greenhouse bioassays to evaluate the efficacy of this compound.

Mechanism of Action

This compound is absorbed by the roots and foliage of plants and translocated to the growing points.[1] Within the plant, it inhibits the ALS enzyme, blocking the production of essential branched-chain amino acids. This disruption in amino acid synthesis leads to the cessation of cell division and plant growth. Susceptible plants typically exhibit symptoms such as yellowing of leaves within 3 to 5 days of application, followed by the death of the growing point, with complete control observed within 7 to 21 days.

dot

ChlorimuronEthyl_Pathway cluster_plant_cell Plant Cell This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) This compound->ALS_Enzyme Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalysis Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Leads to Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Enables Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Signaling pathway of this compound's herbicidal action.

Data Presentation: Efficacy of this compound on Various Weed Species

The efficacy of this compound can be quantified using metrics such as the effective dose required to cause a 50% reduction in plant growth (ED50) or a 50% reduction in plant dry weight (GR50). The following tables summarize application rates and efficacy data from various studies.

Table 1: Recommended Application Rates of this compound

CropApplication TimingRate (g a.i./ha)Reference
SoybeansPost-emergence5 - 20[2]
PeanutsPost-emergence5 - 20

Table 2: Efficacy of this compound on Susceptible Weed Species (Dose-Response Data)

Weed SpeciesCommon NameED50 (g a.i./ha)GR50 (g a.i./ha)Resistance Factor (Resistant vs. Susceptible)Reference
Conyza canadensisHorseweed--21.5-fold (Mortality)
Conyza bonariensisHairy Fleabane>100 times higher for resistant biotypes->100

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Dose-Response Curve Generation

Objective: To determine the dose-response of a target weed species to this compound and calculate the ED50 or GR50 value.

Materials:

  • This compound technical grade or commercial formulation

  • Seeds of a susceptible weed species (e.g., velvetleaf, pigweed, cocklebur)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse potting mix (a consistent, soilless medium is recommended)

  • Controlled environment greenhouse or growth chamber

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance

  • Volumetric flasks

  • Deionized water

  • Non-ionic surfactant (if required by the formulation)

Methodology:

  • Plant Preparation:

    • Fill pots with the greenhouse potting mix.

    • Sow a predetermined number of seeds of the target weed species in each pot and cover lightly with soil.

    • Water the pots as needed and place them in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate humidity).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

    • Allow plants to grow to a specific stage (e.g., 2-4 true leaves) before herbicide application.

  • Herbicide Stock Solution and Dilution Series Preparation:

    • Prepare a stock solution of this compound in deionized water. If using a commercial formulation, follow the manufacturer's instructions for mixing.

    • Perform serial dilutions of the stock solution to create a range of treatment concentrations. A logarithmic series of doses is recommended to cover a wide range of responses (e.g., 0, 0.1, 1, 10, 100 g a.i./ha).

    • Include a control group that will be sprayed with water only (and surfactant if used in the herbicide treatments).

  • Herbicide Application:

    • Calibrate the herbicide sprayer to deliver a known volume of spray solution per unit area.

    • Randomly assign treatments to the pots.

    • Apply the different concentrations of this compound to the respective pots. Ensure uniform coverage of the foliage.

    • Return the pots to the greenhouse and maintain the controlled environmental conditions.

  • Data Collection and Analysis:

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each pot.

    • Calculate the percent reduction in dry weight for each treatment relative to the control.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to generate a dose-response curve and determine the ED50 or GR50 value.

dot

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Collection & Analysis A Planting and Seedling Growth (2-4 leaf stage) C Herbicide Application (Calibrated Sprayer) A->C B Preparation of this compound Stock and Dilution Series B->C D Greenhouse Incubation (Controlled Environment) C->D E Visual Injury Assessment (7, 14, 21 DAT) D->E F Biomass Harvest & Dry Weight Measurement E->F G Dose-Response Curve Analysis (ED50 / GR50 Calculation) F->G

References

Studying Chlorimuron-ethyl Plant Uptake with Radiolabeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the uptake, translocation, and metabolism of the herbicide chlorimuron-ethyl in plants using radiolabeling techniques. This methodology is crucial for understanding the herbicide's efficacy, selectivity, and potential for resistance development in various plant species.

Introduction

This compound is a sulfonylurea herbicide widely used for the control of broadleaf weeds in crops such as soybeans.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.[1] Understanding the dynamics of this compound's absorption into plant tissues, its movement throughout the plant, and its metabolic fate is fundamental for optimizing its use, developing new herbicide formulations, and managing herbicide resistance.

Radiolabeling, typically with Carbon-14 (¹⁴C), is a highly sensitive and accurate method for tracing the fate of herbicides in plants.[2] By introducing a ¹⁴C atom into the this compound molecule, researchers can quantitatively measure its presence in different plant parts and identify its metabolic byproducts.

Key Concepts in Radiolabeling Studies

  • Uptake (Absorption): The process by which the herbicide enters the plant, either through the leaves (foliar uptake) or the roots (root uptake).[3]

  • Translocation: The movement of the herbicide from the point of uptake to other parts of the plant through the xylem and phloem.[3]

  • Metabolism: The chemical alteration of the herbicide within the plant, which can lead to detoxification (in tolerant plants) or bioactivation.

Quantitative Data Summary

The following tables summarize quantitative data on the uptake, translocation, and metabolism of ¹⁴C-chlorimuron-ethyl in various plant species. This data is essential for comparing the behavior of the herbicide in tolerant crops and susceptible weeds.

Table 1: Root Uptake of ¹⁴C-Chlorimuron-ethyl in Soybean and Morningglory

Plant SpeciesCultivar/VarietyTime After Treatment (hours)¹⁴C Uptake (% of Applied)
Soybean Essex (Susceptible)615.2
2428.9
7235.1
Soybean Vance (Susceptible)614.8
2427.5
7233.8
Soybean W-20 (Resistant)610.5
2418.7
7222.4
Entireleaf Morningglory 69.8
2419.5
7224.1
Pitted Morningglory 610.1
2420.3
7225.5

Table 2: Translocation of Root-Absorbed ¹⁴C-Chlorimuron-ethyl in Soybean and Morningglory (72 hours after treatment)

Plant SpeciesCultivar/Variety% of Absorbed ¹⁴C in Roots% of Absorbed ¹⁴C in Shoots
Soybean Essex (Susceptible)8515
Soybean Vance (Susceptible)8614
Soybean W-20 (Resistant)8812
Entireleaf Morningglory 8713
Pitted Morningglory 8911

Table 3: Metabolism of ¹⁴C-Chlorimuron-ethyl in Soybean Cultivars (Expressed as % of total recovered radioactivity)

Time After Treatment (hours)Cultivar% this compound (Parent)% Metabolites
6 Essex4555
Vance6535
W-208812
24 Essex2575
Vance2872
W-208218
72 Essex1585
Vance1882
W-207525

Experimental Protocols

The following are detailed protocols for conducting experiments to study the uptake, translocation, and metabolism of this compound in plants using radiolabeling.

Protocol for Foliar Uptake and Translocation Study

Objective: To quantify the amount of ¹⁴C-chlorimuron-ethyl absorbed by the leaves and its subsequent movement throughout the plant.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Test plants (e.g., soybean, velvetleaf) grown to a specific stage (e.g., 3-4 leaf stage)

  • Microsyringe or micro-applicator

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Plant tissue oxidizer

  • Phosphor imager and screens (for visualization)

  • Solvents (e.g., ethanol, water)

Procedure:

  • Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration of ¹⁴C-chlorimuron-ethyl, formulated herbicide, and any necessary adjuvants in distilled water.

  • Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (e.g., the second true leaf) of each plant using a microsyringe.

  • Incubation: Maintain the treated plants in a controlled environment (growth chamber or greenhouse) for specified time periods (e.g., 6, 24, 48, 72 hours).

  • Harvesting and Sectioning: At each time point, harvest the plants.

    • Carefully excise the treated leaf.

    • Wash the surface of the treated leaf with a solvent (e.g., 10% ethanol) to remove unabsorbed herbicide. Collect the wash solution in a scintillation vial.

    • Section the rest of the plant into different parts: tissue above the treated leaf, tissue below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Add scintillation cocktail to the vials containing the leaf wash and measure the radioactivity using an LSC. This represents the amount of unabsorbed herbicide.

    • Dry and combust the different plant sections using a tissue oxidizer. Trap the resulting ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity using an LSC.

  • Data Analysis:

    • Total Applied Radioactivity: The initial amount of radioactivity applied to the leaf.

    • Absorption: (Total Applied Radioactivity - Radioactivity in Leaf Wash) / Total Applied Radioactivity * 100%.

    • Translocation: Radioactivity in a specific plant part / Total Absorbed Radioactivity * 100%.

  • Visualization (Optional):

    • Press the harvested plants and expose them to a phosphor screen for a set period.

    • Scan the screen using a phosphor imager to visualize the distribution of the radiolabel within the plant.

Protocol for Root Uptake Study

Objective: To quantify the amount of ¹⁴C-chlorimuron-ethyl absorbed by the roots from a hydroponic solution.

Materials:

  • ¹⁴C-labeled this compound

  • Test plants with established root systems

  • Hydroponic solution (e.g., Hoagland's solution)

  • Aeration system for the hydroponic setup

  • Scintillation vials, cocktail, and LSC

  • Plant tissue oxidizer

Procedure:

  • Plant Preparation: Grow plants hydroponically until they have a well-developed root system.

  • Treatment: Transfer the plants to a hydroponic solution containing a known concentration of ¹⁴C-chlorimuron-ethyl. Ensure the solution is continuously aerated.

  • Incubation: Grow the plants in the treated solution for specified time periods.

  • Harvesting: At each time point, remove the plants from the solution.

    • Rinse the roots thoroughly with non-radioactive hydroponic solution to remove any surface-adhered herbicide.

    • Section the plant into roots and shoots.

  • Quantification: Combust the root and shoot sections separately and measure the radioactivity as described in the foliar uptake protocol.

  • Data Analysis: Calculate the percentage of applied radioactivity absorbed by the roots and translocated to the shoots.

Protocol for Metabolism Study

Objective: To identify and quantify the metabolites of ¹⁴C-chlorimuron-ethyl in plant tissues.

Materials:

  • Plant tissues from radiolabeling experiments

  • Extraction solvents (e.g., acetone, methanol, water)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Analytical standards of this compound and potential metabolites

Procedure:

  • Extraction: Homogenize the plant tissues in an appropriate extraction solvent.

  • Purification: Centrifuge the homogenate to pellet the solid debris. The supernatant contains the extracted radioactivity. The pellet can be combusted to determine the amount of non-extractable (bound) residues.

  • Analysis:

    • Inject an aliquot of the supernatant into an HPLC system equipped with a suitable column and a radioactivity detector.

    • Elute the sample using a solvent gradient to separate the parent this compound from its metabolites.

    • Identify the parent compound and metabolites by comparing their retention times with those of analytical standards.

  • Quantification: Determine the percentage of radioactivity corresponding to the parent compound and each metabolite.

Visualizations

The following diagrams illustrate the experimental workflow and the mode of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis plant Test Plant Growth foliar Foliar Application plant->foliar root Root Application plant->root solution ¹⁴C-Chlorimuron-ethyl Treatment Solution solution->foliar solution->root harvest Harvest & Sectioning foliar->harvest root->harvest quantify Quantification (LSC) harvest->quantify visualize Visualization (Phosphor Imaging) harvest->visualize metabolism Metabolism Analysis (HPLC) harvest->metabolism

Experimental workflow for studying this compound uptake.

Chlorimuron_Action cluster_pathway Biochemical Pathway chlorimuron This compound als Acetolactate Synthase (ALS) chlorimuron->als Inhibits amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes Biosynthesis of protein Protein Synthesis amino_acids->protein growth Plant Growth Inhibition amino_acids->growth Essential for

Mode of action of this compound.

Conclusion

The use of radiolabeled this compound provides invaluable quantitative data on its uptake, translocation, and metabolism in plants. These studies are essential for understanding the basis of its herbicidal activity and selectivity, as well as the mechanisms of resistance. The protocols and data presented here serve as a comprehensive guide for researchers in weed science, crop protection, and drug development to design and execute robust experiments in this critical area of study.

References

Application Notes and Protocols for Assessing Chlorimuron-ethyl Translocation to Meristems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the translocation of the herbicide Chlorimuron-ethyl to plant meristems. Understanding the movement and accumulation of herbicides in these vital growing points is crucial for evaluating herbicide efficacy, crop selectivity, and developing new herbicidal compounds. The following sections detail both analytical chemistry and radiotracer methodologies to quantify this compound in meristematic tissues.

Introduction to this compound and its Translocation

This compound is a systemic sulfonylurea herbicide that is absorbed by the foliage and roots of plants and translocates to areas of active growth, primarily the apical meristems of shoots and roots.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][3] This inhibition halts cell division and plant growth, leading to eventual plant death.[1] The assessment of this compound's translocation to and concentration in meristematic tissues is a key indicator of its herbicidal activity.

Methodologies for Assessing Translocation

Two primary approaches are employed to assess the translocation of this compound to meristems:

  • Analytical Chemistry Methods (HPLC and LC-MS/MS): These techniques allow for the direct quantification of this compound and its metabolites in plant tissue extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity.

  • Radiotracer Studies: This method involves the use of radiolabeled this compound (typically with ¹⁴C) to trace its movement and accumulation within the plant. This approach provides both quantitative data through liquid scintillation counting and qualitative visualization of translocation patterns via autoradiography or phosphorimaging.

Experimental Protocols

Protocol 1: Quantification of this compound in Meristematic Tissue using HPLC/LC-MS/MS

This protocol outlines the procedure for applying this compound, dissecting the apical meristems, extracting the herbicide, and quantifying it using HPLC or LC-MS/MS.

3.1. Plant Growth and Herbicide Application

  • Plant Material: Grow susceptible plant species (e.g., velvetleaf, cocklebur) in a controlled environment (growth chamber or greenhouse) to a specified growth stage (e.g., 2-4 true leaves).

  • Herbicide Treatment:

    • Foliar Application: Apply a known concentration of this compound solution to a specific leaf (e.g., the second true leaf) using a microsyringe. The application volume should be small and precise (e.g., 10 µL droplets). Include a non-ionic surfactant in the formulation to enhance absorption.

    • Root Application: For soil-applied studies, drench the soil with a known concentration and volume of this compound solution.

3.2. Meristem Dissection and Sample Collection

  • Harvesting: At predetermined time points after treatment (e.g., 24, 48, 72 hours), harvest the plants.

  • Dissection:

    • Under a dissecting microscope, carefully excise the apical meristem from the shoot tip using fine-tipped forceps and a scalpel. The meristematic dome and the youngest leaf primordia should be collected.

    • Place the dissected meristem tissue immediately into a pre-weighed microcentrifuge tube and freeze in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until extraction.

3.3. Micro-Extraction of this compound

This micro-extraction protocol is adapted for small tissue samples.

  • Homogenization:

    • Add 200 µL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid) to the frozen meristem sample in the microcentrifuge tube.

    • Add a small stainless-steel bead to the tube.

    • Homogenize the tissue using a bead beater for 2-3 minutes.

  • Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Cleanup (optional, for cleaner samples):

    • Transfer the supernatant to a new microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., a small amount of PSA and C18) to remove interfering compounds.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation:

    • Transfer the final supernatant to an HPLC vial for analysis.

3.4. HPLC/LC-MS/MS Analysis

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled with a UV detector or a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (both acidified, e.g., with 0.1% formic acid) is common for sulfonylurea analysis.

  • Detection:

    • HPLC-UV: Monitor at a wavelength of approximately 240 nm.

    • LC-MS/MS: Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound should be optimized.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the meristem extracts.

Protocol 2: Assessment of Translocation using ¹⁴C-Chlorimuron-ethyl

This protocol describes the use of radiolabeled herbicide to visualize and quantify its translocation to meristems.

3.1. Plant Growth and Application of ¹⁴C-Chlorimuron-ethyl

  • Plant Material: Grow plants as described in Protocol 1.

  • Radiolabeled Herbicide Application:

    • Prepare a treatment solution containing a known specific activity of ¹⁴C-Chlorimuron-ethyl.

    • Apply a precise amount of the radiolabeled solution to a single leaf as described in Protocol 1. Record the total radioactivity applied to each plant.

3.2. Sample Harvesting and Processing

  • Harvesting: At designated time points, harvest the entire plant.

  • Leaf Wash: Wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Chlorimuron-ethyl from the leaf surface. The radioactivity in the leaf wash is quantified by Liquid Scintillation Counting (LSC).

  • Plant Sectioning: Dissect the plant into different parts:

    • Treated leaf

    • Shoot above the treated leaf (including the apical meristem)

    • Shoot below the treated leaf

    • Roots

  • Sample Preparation for LSC:

    • Dry the plant sections in an oven at 60-70°C for 48 hours and record the dry weight.

    • Combust the dried plant tissues in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.

3.3. Quantification by Liquid Scintillation Counting (LSC)

  • Analyze the trapped ¹⁴CO₂ samples and the leaf wash samples using a liquid scintillation counter to determine the amount of radioactivity (in disintegrations per minute, DPM) in each plant part.

  • Calculate the percentage of absorbed ¹⁴C-Chlorimuron-ethyl that translocated to the apical region.

3.4. Visualization by Autoradiography or Phosphorimaging

  • Sample Mounting: After harvesting, carefully press the entire plant onto a sheet of paper and dry it.

  • Exposure: Place the dried, mounted plant in contact with X-ray film (autoradiography) or a phosphor screen (phosphorimaging) in a light-tight cassette. The exposure time will depend on the amount of radioactivity.

  • Imaging: Develop the X-ray film or scan the phosphor screen to obtain an image that shows the distribution of the radiolabel throughout the plant, with darker areas indicating higher concentrations of ¹⁴C-Chlorimuron-ethyl.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Quantification of this compound in Apical Meristems by HPLC/LC-MS/MS

Time After Treatment (hours)This compound Concentration in Meristem (ng/g fresh weight)
24Insert Data
48Insert Data
72Insert Data

Table 2: Translocation of ¹⁴C-Chlorimuron-ethyl to Different Plant Parts

Plant PartRadioactivity (DPM)% of Absorbed Radioactivity
Treated LeafInsert DataInsert Data
Shoot Above Treated Leaf (contains meristem)Insert DataInsert Data
Shoot Below Treated LeafInsert DataInsert Data
RootsInsert DataInsert Data
Total Absorbed Calculate Sum 100%

Visualizations

Diagram 1: Signaling Pathway of this compound Action

Chlorimuron_ethyl_Action cluster_plant Plant Cell Chlorimuron_ethyl Chlorimuron_ethyl Absorption Absorption Chlorimuron_ethyl->Absorption Foliar/Root Translocation Translocation Absorption->Translocation Systemic Meristem Meristem Translocation->Meristem ALS_Enzyme Acetolactate Synthase (ALS) Meristem->ALS_Enzyme Accumulation in Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Inhibits Cell_Division Cell Division & Growth Amino_Acid_Synthesis->Cell_Division Blocks Plant_Death Plant_Death Cell_Division->Plant_Death Ceases

Caption: Mode of action of this compound from absorption to plant death.

Diagram 2: Experimental Workflow for HPLC/LC-MS/MS Analysis

HPLC_Workflow Plant_Growth 1. Plant Growth Herbicide_Application 2. This compound Application (Foliar or Root) Plant_Growth->Herbicide_Application Harvesting 3. Plant Harvesting Herbicide_Application->Harvesting Meristem_Dissection 4. Apical Meristem Dissection Harvesting->Meristem_Dissection Micro_Extraction 5. Micro-Extraction Meristem_Dissection->Micro_Extraction HPLC_Analysis 6. HPLC or LC-MS/MS Analysis Micro_Extraction->HPLC_Analysis Data_Quantification 7. Data Quantification HPLC_Analysis->Data_Quantification

Caption: Workflow for quantifying this compound in meristems via HPLC.

Diagram 3: Experimental Workflow for Radiotracer Analysis

Radiotracer_Workflow cluster_analysis Analysis Plant_Growth 1. Plant Growth Radiolabeled_Application 2. ¹⁴C-Chlorimuron-ethyl Application Plant_Growth->Radiolabeled_Application Harvesting 3. Plant Harvesting Radiolabeled_Application->Harvesting Sectioning 4. Plant Sectioning Harvesting->Sectioning LSC 5a. Oxidation & Liquid Scintillation Counting (LSC) Sectioning->LSC Imaging 5b. Pressing, Drying & Autoradiography/Phosphorimaging Sectioning->Imaging Data_Analysis 6. Quantitative & Qualitative Data Analysis LSC->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for assessing translocation using ¹⁴C-Chlorimuron-ethyl.

References

Application Notes: Chlorimuron-ethyl as a Positive Control in Herbicide Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2][3] It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, including soybeans and peanuts.[1][4] Due to its well-defined mechanism of action and high potency, this compound serves as an excellent positive control in herbicide screening programs designed to identify new herbicidal compounds, particularly those targeting the acetolactate synthase (ALS) enzyme.

Mechanism of Action

The primary mode of action for this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant development. By blocking ALS, this compound disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants. This inhibition is highly specific to the plant and microbial enzyme; animals do not possess ALS, which contributes to the low mammalian toxicity of sulfonylurea herbicides. The inhibition is non-competitive; the herbicide binds to a site on the ALS enzyme distant from the active site, inducing a conformational change that prevents the substrate from binding effectively.

Chlorimuron_Ethyl_MOA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate / 2-Ketobutyrate Acetolactate Acetolactate / Acetohydroxybutyrate Pyruvate->Acetolactate ALS/AHAS Enzyme AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Chlorimuron This compound Chlorimuron->Inhibition In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis Enzyme_Ext 1. Enzyme Extraction (Homogenization & Centrifugation) Plate_Setup 2. Plate Setup (Controls, Test Compounds) Pre_Inc 3. Pre-incubation with Inhibitor (37°C, 15 min) Plate_Setup->Pre_Inc Reaction_Start 4. Add Substrate & Incubate (37°C, 60 min) Pre_Inc->Reaction_Start Reaction_Stop 5. Stop Reaction (H₂SO₄) & Convert to Acetoin (60°C, 15 min) Reaction_Start->Reaction_Stop Color_Dev 6. Add Color Reagents & Incubate (60°C, 15 min) Reaction_Stop->Color_Dev Read_Abs 7. Measure Absorbance (525 nm) Color_Dev->Read_Abs Data_Analysis 8. Data Analysis (Calculate IC50) Read_Abs->Data_Analysis Whole_Plant_Workflow cluster_setup Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Plant_Growth 1. Plant Cultivation (to 2-4 leaf stage) Randomize 2. Randomize Pots into Treatment Groups Plant_Growth->Randomize Prep_Sol 3. Prepare Herbicide Solutions (Test, Positive & Negative Controls) Randomize->Prep_Sol Application 4. Herbicide Application (Calibrated Sprayer) Prep_Sol->Application Visual 5. Visual Assessment (7, 14, 21 DAA) Application->Visual Biomass 6. Harvest & Measure Biomass (Fresh & Dry Weight) Visual->Biomass Analysis 7. Statistical Analysis (ANOVA, Calculate GR50) Biomass->Analysis

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Chlorimuron-ethyl HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Chlorimuron-ethyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on peak tailing. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a common issue in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal HPLC separation, the peak should be symmetrical and have a Gaussian shape.[2][3] This distortion is undesirable as it can negatively impact resolution between closely eluting compounds and compromise the accuracy of peak integration and quantification.[2][4]

The degree of peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.0 suggests peak tailing. For many assays, a tailing factor up to 1.5 may be acceptable; however, a value exceeding 2.0 is generally considered unacceptable for high-precision analytical methods.

Q2: I am observing peak tailing specifically for this compound. What are the likely chemical causes?

A2: Peak tailing for this compound, a sulfonylurea herbicide, is often due to secondary interactions between the analyte and the stationary phase. The this compound molecule contains amine groups which can interact with residual acidic silanol groups on the surface of silica-based columns (like C18). These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to a delayed elution for some molecules and causing the characteristic "tail". The mobile phase pH plays a crucial role in these interactions.

Q3: Can the HPLC instrument itself cause peak tailing for all compounds, including this compound?

A3: Yes, if all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction with your analyte. Common instrumental causes include:

  • Extra-column volume (dead volume): This can be caused by using tubing with a large internal diameter or excessive length, or from loose fittings.

  • Column contamination or degradation: Over time, columns can become contaminated, or a void can form at the column inlet. A partially blocked inlet frit is also a common cause of peak distortion for all analytes.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Step 1: Initial Diagnosis - Analyte-Specific or System-Wide Issue?

First, determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • Only this compound (or other polar/basic compounds) is tailing: This suggests a chemical interaction issue. Proceed to Step 2 .

  • All peaks are tailing: This points towards a system or column problem. Proceed to Step 3 .

Step 2: Addressing Chemical Causes of Peak Tailing

Chemical issues are the most common cause of peak tailing for specific compounds like this compound. The following workflow can help you troubleshoot these problems.

Troubleshooting Chemical Causes of Peak Tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH Optimized? (pKa of this compound is 4.2) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using a buffer (e.g., phosphate). check_ph->adjust_ph No check_column Is an Appropriate Column Being Used? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped or High-Purity Type B Silica Column. check_column->use_endcapped No check_additives Are Mobile Phase Additives Needed? check_column->check_additives Yes use_endcapped->check_additives add_competitor Add a Competing Base (e.g., Triethylamine, ~25 mM) to the mobile phase. check_additives->add_competitor Yes check_overload Is Column Overload a Possibility? check_additives->check_overload No add_competitor->check_overload reduce_load Reduce Sample Concentration or Injection Volume. check_overload->reduce_load Yes end Peak Shape Improved check_overload->end No reduce_load->end

Caption: A logical workflow for troubleshooting chemical causes of peak tailing.

Detailed Explanations for Step 2:

  • Mobile Phase pH Optimization: this compound has a pKa of 4.2. To minimize interactions with acidic silanol groups on the column, it's crucial to work at a pH where these silanols are protonated (non-ionized). Operating the mobile phase at a pH of 2.5-3.0 is highly recommended. This low pH also ensures that the amine groups on this compound are consistently protonated. Using a buffer (e.g., phosphate buffer) is essential to maintain a stable pH.

  • Column Selection:

    • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.

    • High-Purity Silica (Type B) Columns: Modern columns are made with higher purity silica that has fewer acidic silanol sites and metal contaminants, leading to better peak shapes for basic compounds.

  • Mobile Phase Additives: If adjusting pH and changing the column is not sufficient, adding a "competitor" to the mobile phase can help. A small, basic compound like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively shielding them from this compound.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If you suspect this, try diluting your sample or reducing the injection volume.

Step 3: Addressing Instrumental and Column-Related Causes

If all peaks in your chromatogram are tailing, the following diagram outlines a systematic approach to identify and resolve the issue.

Caption: A workflow for troubleshooting HPLC system-wide peak tailing.

Detailed Explanations for Step 3:

  • Check for Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume. Ensure all fittings are secure.

  • Guard Column: If you are using a guard column, it may be contaminated or worn out. Remove it and see if the peak shape improves. If it does, replace the guard column.

  • Column Flushing: Contaminants can build up on the column inlet frit, causing peak distortion. Disconnect the column from the detector and flush it with a strong solvent (like 100% acetonitrile for a reverse-phase column). If the manufacturer's instructions permit, reversing the column and flushing it can be very effective at dislodging particulates from the inlet frit.

  • Column Replacement: If the above steps do not resolve the issue, the column itself may be irreversibly damaged (e.g., a void has formed in the packed bed). In this case, the column will need to be replaced.

Experimental Protocols & Data

Recommended HPLC Method for this compound

Based on published methods, the following conditions can serve as a starting point for the analysis of this compound.

ParameterRecommended ConditionRationale / Notes
Column C18, End-capped (e.g., Zorbax® SB-Cyano)Minimizes secondary silanol interactions.
Mobile Phase Acetonitrile : 0.02-0.03 M Phosphate BufferA common mobile phase for sulfonylurea herbicides.
pH 2.5 - 3.0Crucial for protonating silanol groups and ensuring good peak shape.
Isocratic Elution 55% Acetonitrile / 45% BufferAn isocratic method has been shown to be effective.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 35 °CElevated temperature can improve efficiency.
Detection UV at 240 nmThis compound has a UV absorbance around this wavelength.
Injection Volume 10-20 µLA typical injection volume.
Protocol for Mobile Phase Preparation (pH 3.0)
  • Prepare 0.03 M Phosphate Buffer:

    • Dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • Mix acetonitrile and the prepared phosphate buffer in the desired ratio (e.g., 55:45 v/v).

    • Degas the mobile phase before use.

This technical support guide provides a comprehensive framework for troubleshooting peak tailing in this compound HPLC analysis. By systematically addressing both chemical and instrumental factors, researchers can improve peak symmetry, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Mobile Phase for Chlorimuron-ethyl Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorimuron-ethyl chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

Question: I'm observing poor peak shape (tailing, fronting, or splitting) for my this compound peak. How can I improve it?

Answer:

Poor peak shape in HPLC can often be attributed to secondary interactions with the column, sample overload, or column contamination. Here are several troubleshooting steps you can take:

  • For Peak Tailing:

    • Problem: The amine groups in the this compound molecule can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.[1]

    • Solutions:

      • Use a buffered mobile phase: Adding a buffer, such as a phosphate buffer with a pH between 6 and 7, can help suppress these silanol interactions.[1]

      • Use an end-capped column: These columns have fewer free silanol groups available to interact with your analyte.[1]

      • Add a competitor: Introducing a small amount of a basic compound like triethylamine into the mobile phase can block the active silanol sites.[1]

  • For Peak Fronting:

    • Problem: Injecting a sample that is too concentrated can lead to peak fronting.[1]

    • Solution: Dilute your sample and reinject it.

  • For Peak Splitting:

    • Problem: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.

    • Solutions:

      • Replace the guard column.

      • If the issue persists, try back-flushing the analytical column.

      • If a column void is suspected, the column may need to be replaced.

Question: My retention time for this compound is inconsistent between runs. What could be the cause and how do I fix it?

Answer:

Retention time variability can be caused by several factors, including changes in the mobile phase composition, flow rate fluctuations, or temperature instability.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Even small variations in solvent ratios can lead to shifts in retention time. It is recommended to prepare fresh mobile phase solutions every other week.

  • pH Control: The pKa of this compound is 4.2. Small changes in the mobile phase pH can affect its ionization state and, consequently, its retention. Using a buffer is crucial for maintaining a stable pH.

  • Flow Rate: Check for any leaks in the HPLC system, as this can cause the flow rate to fluctuate. Ensure all fittings are secure.

  • Temperature: Column temperature can affect retention times. Using a column oven will help maintain a consistent temperature.

  • Autosampler Temperature: If samples are left in a non-temperature-controlled autosampler for extended periods, degradation can occur, leading to inconsistent results. It is advisable to use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile (ACN) and an acidic aqueous buffer. A specific example is a mobile phase consisting of 35% acetonitrile and 65% 0.03 M phosphate buffer at pH 3.0. Another option is a mixture of methanol and water (70:30 v/v).

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: Both isocratic and gradient elution can be used. Isocratic elution, where the mobile phase composition remains constant, is often sufficient and simpler to implement. However, if you are analyzing this compound along with metabolites or other compounds with different polarities, a gradient elution may be necessary to achieve optimal separation.

Q3: How does the pH of the mobile phase affect the chromatography of this compound?

A3: The pH of the mobile phase is a critical parameter. This compound has a pKa of 4.2, meaning its charge state is dependent on the pH. To ensure good retention and peak shape in reversed-phase chromatography, the pH of the mobile phase should be controlled. Operating at a pH below the pKa (e.g., pH 3.0) will keep the molecule in its neutral form, leading to better retention on a C18 or similar column.

Q4: What type of column is recommended for this compound analysis?

A4: Reversed-phase columns are commonly used for this compound analysis. Specific examples include:

  • RP18 columns

  • Zorbax® SB-Cyano in series with a Zorbax®-ODS column

  • Newcrom R1, which has low silanol activity

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound in Soil

This protocol describes a multi-dimensional HPLC method with UV detection for the determination of this compound residues in soil.

  • Sample Extraction:

    • Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

    • Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.

    • Shake the sample for 15 minutes.

    • Centrifuge for 10 minutes at approximately 3000 RPM.

    • Collect the supernatant for cleanup.

  • Sample Cleanup:

    • Pass the soil extract through a pre-treated C8 solid-phase extraction (SPE) disk.

    • Elute the this compound from the disk with 100% ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute it in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Columns: A two-column series is used. The first is a "clean-up" column (e.g., Zorbax® SB-Cyano), and the second is the analytical column (e.g., Zorbax®-ODS).

    • Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

    • Detection: UV absorbance at 240 nm.

Data Presentation

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1: RP-HPLCMethod 2: Isocratic HPLC
Analyte(s) This compound and its metabolitesThis compound
Matrix Soil and WaterSoil
Column RP18Zorbax® SB-Cyano and Zorbax®-ODS
Mobile Phase Methanol:Water (70:30 v/v)65:35 0.03 M phosphate pH 3.0:ACN
Detection UV at 230 nmUV at 240 nm
Recovery 80 - 95%-
Limit of Detection (LOD) -0.200 ppb
Limit of Quantitation (LOQ) -0.400 ppb

Visualizations

Troubleshooting_Workflow cluster_problem Identify Problem cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Poor Peak Shape or Retention Time Shift Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Start Here Check_Column Inspect Column (Contamination, Voids) Problem->Check_Column Check_System Verify HPLC System (Leaks, Flow Rate, Temp) Problem->Check_System Check_Sample Review Sample (Concentration, Degradation) Problem->Check_Sample Optimize_MP Optimize Mobile Phase (Adjust pH, Add Buffer) Check_Mobile_Phase->Optimize_MP If issue persists Replace_Column Replace Guard or Analytical Column Check_Column->Replace_Column If issue persists System_Maintenance Perform System Maintenance (Fix Leaks, Calibrate) Check_System->System_Maintenance If issue persists Adjust_Sample Adjust Sample Prep (Dilute, Use Cooled Autosampler) Check_Sample->Adjust_Sample If issue persists Optimize_MP->Problem Re-evaluate Replace_Column->Problem Re-evaluate System_Maintenance->Problem Re-evaluate Adjust_Sample->Problem Re-evaluate

Caption: Troubleshooting workflow for optimizing this compound chromatography.

Mobile_Phase_Optimization_Logic Start Start Mobile Phase Optimization Select_Solvents Select Organic and Aqueous Solvents (e.g., ACN and Water/Buffer) Start->Select_Solvents Set_pH Adjust Aqueous Phase pH (Consider pKa of this compound: 4.2) Select_Solvents->Set_pH Initial_Ratio Test Initial Isocratic Ratio (e.g., 35:65 ACN:Buffer) Set_pH->Initial_Ratio Evaluate_Chroma Evaluate Chromatogram (Peak Shape, Retention, Resolution) Initial_Ratio->Evaluate_Chroma Is_Optimal Is Separation Optimal? Evaluate_Chroma->Is_Optimal Fine_Tune Fine-Tune Isocratic Ratio or Develop Gradient Is_Optimal->Fine_Tune No Final_Method Final Optimized Method Is_Optimal->Final_Method Yes Fine_Tune->Evaluate_Chroma

Caption: Logical workflow for mobile phase optimization in HPLC.

References

Technical Support Center: Chlorimuron-ethyl HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chlorimuron-ethyl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My retention time for this compound is consistently shifting to earlier times with each injection. What could be the cause?

A1: A consistent drift to earlier retention times can be indicative of several issues. One common cause is the degradation of the HPLC column over time.[1] Another possibility is a change in the mobile phase composition, potentially due to the evaporation of the more volatile organic component if the mobile phase is not prepared fresh or is not adequately sealed.[2][3] It could also be related to sample overload, which can cause peak fronting and a reduction in retention time.[3]

Q2: The retention time for this compound is suddenly much longer than expected. What should I check first?

A2: A sudden increase in retention time for all peaks is often related to a decrease in the mobile phase flow rate.[4] You should first check for any leaks in the system, as even a small, non-visible leak can significantly affect the flow rate. Another common cause is the presence of air bubbles in the pump, which can disrupt the flow rate. Ensure your mobile phase is properly degassed. Finally, check for any blockages in the system, such as a clogged frit, which can increase backpressure and subsequently affect the flow rate and retention times.

Q3: I am observing random, unpredictable fluctuations in the retention time of this compound. What is the likely cause?

A3: Random fluctuations in retention time can be challenging to diagnose but are often linked to problems with the HPLC pump or solvent mixing. If you are using a gradient method or an isocratic system with online mixing, inconsistent pump performance or malfunctioning proportioning valves can lead to a variable mobile phase composition, causing random shifts in retention. Temperature fluctuations in the laboratory can also contribute to this issue if a column oven is not in use. Additionally, ensure that your mobile phase pH is stable, as small variations can significantly impact the retention of ionizable compounds like this compound.

Q4: After installing a new column, the retention time for this compound is different from my previous column, and it's not stable. What should I do?

A4: It is normal to observe slight differences in retention time between columns, even of the same type. However, an unstable retention time with a new column usually indicates that the column is not properly equilibrated. It is crucial to allow sufficient time for the new column to be fully conditioned with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase. For some columns, especially in reversed-phase chromatography, injecting a high-concentration sample a few times can help to "prime" the column and achieve stable retention times.

Q5: My this compound peak is tailing, and the retention time seems to be shifting slightly with each run. What could be the problem?

A5: Peak tailing, often accompanied by slight retention time shifts, can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based columns. This can be more pronounced if the sample matrix is complex or "dirty," leading to the accumulation of contaminants on the column that can alter its surface chemistry. Consider using a guard column to protect the analytical column from strongly retained sample components. Also, ensure the pH of your mobile phase is appropriate for this compound to minimize unwanted interactions.

Data Presentation: HPLC Method Parameters for this compound

The following tables summarize typical HPLC method parameters for the analysis of this compound, compiled from various validated methods.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column RP-18Zorbax® SB-Cyano and Zorbax®-ODSC18
Mobile Phase Methanol:Water (70:30 v/v)Acetonitrile:0.03 M Phosphate Buffer pH 3.0 (35:65 v/v)Acetonitrile:Phosphate Buffer pH 3.5 (15:85 v/v)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 230 nmUV at 240 nmNot Specified
Injection Volume 20 µL200 µLNot Specified

Table 2: Method Performance

ParameterMethod 1Method 2Method 3
Analyte(s) This compound and its metabolitesThis compoundThis compound, Metsulfuron-methyl, Chlorantraniliprole
Matrix Soil and WaterSoilStems of Oryza sativa
Linearity (r²) 0.999 (100-500 µg/mL)Not Specified0.999 (100-500 µg/mL)
Recovery 80 - 95%Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified0.200 ppbNot Specified
Limit of Quantitation (LOQ) Not Specified0.400 ppbNot Specified
Retention Time (min) Not SpecifiedNot Specified4.661

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound and its Metabolites in Soil and Water

This protocol is based on a method for the simultaneous determination of this compound and its metabolites.

  • Sample Preparation:

    • Soil: Extract a known weight of soil with acetonitrile.

    • Water: Filter the water sample to remove particulate matter.

  • Chromatographic Conditions:

    • Column: RP-18 column.

    • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 230 nm.

  • Quantification:

    • Prepare standard solutions of this compound and its metabolites in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analytes in the samples by comparing their peak areas with the calibration curve.

Protocol 2: Isocratic HPLC for this compound in Soil

This protocol is based on an isocratic, multi-dimensional HPLC method.

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) using a C8 disk to clean up the soil extract.

    • Elute this compound from the SPE disk with 100% ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase (35% Acetonitrile / 65% 0.03 M phosphate buffer pH 3.0).

  • Chromatographic Conditions:

    • Columns: Zorbax® SB-Cyano (clean-up column) and Zorbax®-ODS (analytical column) in series.

    • Mobile Phase: 35% Acetonitrile in 65% 0.03 M phosphate buffer, pH 3.0.

    • Injection Volume: 200 µL.

    • Detection: UV absorbance at 240 nm.

    • Column Switching: A "heart-cut" technique is used to transfer the this compound from the clean-up column to the analytical column at a specific time window around its retention time.

  • Quantification:

    • Prepare standard solutions of this compound in the initial mobile phase.

    • Create a calibration curve and quantify the sample concentration based on peak area.

Visualizations

Troubleshooting_Workflow Start Retention Time Shift Observed Check_Pattern Identify Shift Pattern Start->Check_Pattern Drifting Consistent Drift (Earlier/Later) Check_Pattern->Drifting Drifting Sudden_Shift Sudden, Large Shift Check_Pattern->Sudden_Shift Sudden Random_Fluctuation Random Fluctuations Check_Pattern->Random_Fluctuation Random Check_Column_Age Check Column Age & Performance Drifting->Check_Column_Age Check_Mobile_Phase_Prep Verify Mobile Phase Preparation & Stability Check_Column_Age->Check_Mobile_Phase_Prep Check_Sample_Overload Investigate Sample Overload Check_Mobile_Phase_Prep->Check_Sample_Overload Resolve Issue Resolved Check_Sample_Overload->Resolve Check_Flow_Rate Check System for Leaks Sudden_Shift->Check_Flow_Rate Check_Bubbles Inspect for Air Bubbles in Pump/Lines Check_Flow_Rate->Check_Bubbles Check_Pressure Monitor Backpressure for Blockages Check_Bubbles->Check_Pressure Check_Pressure->Resolve Check_Pump_Performance Evaluate Pump & Mixer Performance Random_Fluctuation->Check_Pump_Performance Check_Temperature Ensure Stable Column Temperature Check_Pump_Performance->Check_Temperature Check_Mobile_Phase_pH Verify Mobile Phase pH Check_Temperature->Check_Mobile_Phase_pH Check_Mobile_Phase_pH->Resolve

Caption: Troubleshooting workflow for HPLC retention time shifts.

HPLC_System_Check Mobile_Phase Mobile Phase Volatile component evaporation? pH stable? Freshly prepared? Degassed properly? Pump Pump Flow rate stable? No leaks? No air bubbles? Seals worn? Mobile_Phase->Pump Injector Injector Consistent volume? No leaks? Sample loop clean? Pump->Injector Column Column Equilibrated? Contaminated? Degraded? Correct temperature? Injector->Column Detector Detector Stable baseline? Column->Detector

Caption: Key HPLC components to check for retention time issues.

References

Eliminating baseline noise in Chlorimuron-ethyl chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals eliminate baseline noise in Chlorimuron-ethyl chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in a chromatogram and why is it a problem?

A1: Baseline noise refers to the random, short-term fluctuations in the chromatogram's baseline when no analyte is being detected.[1][2] It appears as a "fuzzy" or uneven line. Excessive baseline noise is problematic because it can obscure small peaks, leading to inaccurate peak integration and quantification.[3] This reduces the overall sensitivity and reliability of the analytical method.[1]

Q2: What are the most common sources of baseline noise in HPLC analysis of this compound?

A2: The most frequent causes of baseline noise in HPLC originate from the mobile phase, the detector, the pump, and the column.[1] Specific issues include impurities or dissolved gas in the mobile phase, an unstable detector lamp, temperature fluctuations, and contamination in the column or flow cell.

Q3: Can the mobile phase composition affect baseline noise in this compound analysis?

A3: Yes, the mobile phase is a primary contributor to baseline noise. Using low-purity solvents or reagents can introduce impurities that generate spurious signals. Inadequate degassing can lead to the formation of microbubbles, which interfere with the detector. For this compound analysis, which often uses a buffered mobile phase, ensuring complete dissolution and mixing of buffer salts is crucial to prevent precipitation and noise.

Q4: How does temperature affect the baseline?

A4: Temperature fluctuations can cause baseline drift and noise, particularly with refractive index and UV detectors. Changes in temperature can alter the refractive index of the mobile phase and affect the performance of the detector and column, leading to an unstable baseline. Maintaining a constant temperature for the column and detector is essential for reproducible results.

Troubleshooting Guide

Problem: My chromatogram for this compound shows excessive baseline noise.

Q1: Have you checked the quality and preparation of your mobile phase?

A1:

  • Action: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phase. Impurities in solvents are a common cause of noise.

  • Action: Thoroughly degas the mobile phase to remove dissolved gases, which can form bubbles and cause noise. Common degassing techniques include helium sparging, vacuum degassing, and using an inline degasser.

  • Action: If using a buffered mobile phase, ensure all salts are fully dissolved and the solution is filtered to remove any particulates.

Q2: Is the HPLC system properly equilibrated?

A2:

  • Action: Before starting your analysis, allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved. This ensures that the column and detector have adjusted to the mobile phase composition and temperature.

Q3: Could the detector be the source of the noise?

A3:

  • Action: Check the detector lamp's usage hours. An old or failing lamp can be a source of noise.

  • Action: Inspect the detector flow cell for contamination or air bubbles. If necessary, flush the flow cell with an appropriate solvent to clean it.

Q4: Is the pump operating correctly?

A4:

  • Action: Check for pressure pulsations. Inconsistent pump performance can lead to rhythmic baseline noise. This may indicate issues with pump seals, pistons, or check valves that require maintenance.

Q5: Could the column be contaminated?

A5:

  • Action: Contaminants from previous injections can slowly elute and cause a noisy baseline. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Action: To confirm if the column is the source, replace it with a union and observe the baseline. If the noise disappears, the column is the likely culprit.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column RP18Zorbax® SB-Cyano and Zorbax®-ODSC18
Mobile Phase Methanol:Water (70:30 v/v)65:35 0.03 M phosphate pH 3.0:AcetonitrilepH 3.5 phosphate buffer:Acetonitrile (85:15)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 230 nmUV at 240 nmNot Specified
Injection Volume 20 µL200 µLNot Specified
LOD Not Specified0.200 ppbNot Specified
LOQ Not Specified0.400 ppbNot Specified

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is based on a method for the simultaneous determination of this compound and its metabolites in soil and water.

  • Sample Preparation:

    • Soil: Extract a known weight of soil with a suitable solvent (e.g., acetonitrile).

    • Water: Filter the water sample to remove particulate matter.

  • Chromatographic Conditions:

    • Column: RP18 column.

    • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 230 nm.

  • Quantification:

    • Prepare standard solutions of this compound in the mobile phase.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the samples by comparing their peak areas with the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Baseline Noise Observed check_mobile_phase Check Mobile Phase (Purity, Degassing, Freshness) start->check_mobile_phase noise_persists1 Noise Persists? check_mobile_phase->noise_persists1 check_system_equilibration Ensure System Equilibration noise_persists1->check_system_equilibration Yes resolve_issue Identify and Resolve Issue noise_persists1->resolve_issue No noise_persists2 Noise Persists? check_system_equilibration->noise_persists2 check_detector Inspect Detector (Lamp, Flow Cell) noise_persists2->check_detector Yes noise_persists2->resolve_issue No noise_persists3 Noise Persists? check_detector->noise_persists3 check_pump Examine Pump Performance (Pressure Pulsations) noise_persists3->check_pump Yes noise_persists3->resolve_issue No noise_persists4 Noise Persists? check_pump->noise_persists4 check_column Investigate Column (Contamination, Integrity) noise_persists4->check_column Yes noise_persists4->resolve_issue No check_column->resolve_issue

Caption: Troubleshooting workflow for baseline noise.

ContaminationSources cluster_system Chromatography System mobile_phase Mobile Phase (Solvent Impurities, Particulates) pump Pump (Seal/Piston Wear Debris) mobile_phase->pump injector Injector (Sample Matrix, Septa Particles) pump->injector column Column (Strongly Retained Compounds) injector->column detector Detector (Flow Cell Contamination) column->detector sample Sample (Inadequate Cleanup) sample->injector environment Environment (Dust, Vapors) environment->mobile_phase

Caption: Potential sources of contamination.

References

Overcoming matrix effects in Chlorimuron-ethyl LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Chlorimuron-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in the analyte signal, known as ion suppression , or an increase in the signal, known as ion enhancement .[2] Ion suppression is the more common phenomenon and can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.

Q2: What are the common symptoms of matrix effects in my this compound analysis?

A2: Common indicators that your analysis may be affected by matrix effects include:

  • Low Signal Intensity: The response for your analyte is significantly lower in a sample matrix compared to a clean solvent standard.

  • Poor Reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate Quantification: Results are not reliable or repeatable, leading to poor method precision and accuracy.

  • Retention Time Shifts: The time at which this compound elutes from the column may vary between injections.

  • Poor Peak Shape: Peaks may appear broad, split, or tailing, which hinders accurate integration and quantification.

Q3: How can I definitively test for and quantify matrix effects?

A3: The most common method is the post-extraction spike experiment . This involves comparing the signal response of an analyte in a clean solvent to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure. A deviation in the signal indicates the presence and magnitude of matrix effects. A matrix effect value greater than 100% suggests ion enhancement, while a value below 100% indicates ion suppression.

The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses specific issues you may encounter during your experiments.

Problem: I have confirmed significant ion suppression for this compound.

This is the most common issue, leading to low sensitivity and inaccurate results. The goal is to either remove the interfering components or compensate for their effect.

dot

Caption: Troubleshooting workflow for low signal intensity.

Problem: My calibration curve is non-linear or has a poor correlation coefficient (r²).

This often occurs when matrix effects vary with the concentration of the analyte or when using solvent-based calibrants for matrix-heavy samples.

Possible CauseRecommended Solution
Solvent-Based Calibration Inaccuracy The matrix affects the analyte signal, but not the calibrant signal, causing a mismatch.
Variable Matrix Effects The degree of ion suppression changes at different analyte concentrations.

Comparison of Mitigation Strategies

StrategyPrincipleProsCons
Improved Sample Cleanup (e.g., SPE) Physically removes matrix components that cause interference before LC-MS analysis.Reduces ion source contamination; can improve signal intensity.Can be time-consuming; may lead to analyte loss; requires method development.
Sample Dilution Reduces the concentration of both the analyte and the interfering matrix components.Simple and fast to implement.Only feasible if the analyte concentration is high enough to remain above the limit of detection after dilution.
Matrix-Matched Calibration The calibration curve is prepared in a blank matrix extract, so standards and samples experience similar matrix effects.Cost-effective; effectively compensates for consistent matrix effects.Requires a representative blank matrix which may not be available; does not account for sample-to-sample variations.
Stable Isotope-Labeled Internal Standard (SIL-IS) A version of the analyte labeled with heavy isotopes (e.g., ¹³C, D) is added to every sample. It behaves identically to the analyte during extraction and ionization, correcting for losses and matrix effects.Considered the "gold standard" for correcting matrix effects; corrects for both extraction recovery and ion suppression/enhancement.Can be expensive; a specific SIL-IS is required for each analyte.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in complex matrices like food and soil.

dot

Caption: Workflow for QuEChERS sample preparation.

Methodology:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. If using a stable isotope-labeled internal standard, add it at this stage. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce liquid-liquid partitioning. Shake vigorously for another minute.

  • First Centrifugation: Centrifuge the sample to separate the organic layer from the aqueous and solid phases.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing anhydrous MgSO₄ (to remove residual water) and a sorbent like Primary Secondary Amine (PSA) to remove interfering matrix components.

  • Second Centrifugation: Vortex the d-SPE tube and centrifuge again.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for injection into the LC-MS system.

Protocol 2: Assessing Matrix Effects with a Post-Extraction Spike Experiment

This protocol allows for the quantitative determination of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Solvent Standard): Prepare a standard solution of this compound at a known concentration (e.g., 50 ng/mL) in a solvent compatible with your mobile phase (e.g., acetonitrile/water).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., soil known to be free of this compound) and perform the complete extraction and cleanup procedure (e.g., Protocol 1). To the final, clean extract, add the this compound standard to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike a blank matrix sample with the this compound standard before starting the extraction procedure. The amount spiked should result in the same final concentration as Set A, assuming 100% recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS under the same conditions.

    • Calculate the Matrix Effect (ME) using the average peak areas from the analytical runs:

      • ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Calculate the Recovery (RE) :

      • RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100

dot

Caption: Logic for the post-extraction spike experiment.

References

Technical Support Center: Preventing Chlorimuron-ethyl Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Chlorimuron-ethyl in experimental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound.

Problem Possible Cause Solution
Low recovery of this compound in samples Degradation due to improper storage conditions (e.g., high temperature, exposure to light, non-optimal pH).Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] For aqueous samples, maintain a pH between 7 and 8 to minimize hydrolysis.[1]
Microbial degradation in non-sterile samples.For biological matrices or aqueous solutions that are not sterile, filter-sterilize the samples. Alternatively, store samples at -20°C or -80°C to inhibit microbial growth.[1]
Inconsistent analytical results (e.g., using HPLC/LC-MS) Degradation of samples in the autosampler.Use a temperature-controlled autosampler set to a low temperature, such as 4°C. If one is not available, limit the number of samples per run and prepare fresh samples for each analysis.
Variable results between different sample batches Repeated freeze-thaw cycles of stock solutions.Prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Poor peak shape or resolution in chromatography Degradation products interfering with the analysis.Develop a stability-indicating analytical method by performing a forced degradation study to separate the active ingredient from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Chemical Hydrolysis: This is a significant degradation route, especially in acidic soils and aqueous solutions. The sulfonylurea bridge in the molecule is susceptible to cleavage. The rate of hydrolysis is dependent on pH and temperature.

  • Photodegradation: Exposure to sunlight can also lead to the breakdown of this compound.

  • Microbial Degradation: Microorganisms in soil and water can metabolize this compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure optimal stability, dissolve this compound in a high-quality organic solvent like acetonitrile or methanol to create a concentrated stock solution. Store these stock solutions in amber glass vials to protect them from light. For short-term storage (up to one month), a temperature of -20°C is recommended. For long-term storage (up to six months), store at -80°C. It is also best practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the known degradation products of this compound?

A3: The degradation of this compound can lead to several products, primarily from the cleavage of the sulfonylurea bridge. Some identified degradation products include:

  • Ethyl 2-(aminosulfonyl)benzoate

  • 2-amino-4-chloro-6-methoxypyrimidine

  • Saccharin The specific degradation products can vary depending on the degradation pathway (e.g., microbial versus chemical hydrolysis).

Q4: Can I add stabilizers to my samples to prevent this compound degradation?

A4: While specific stabilizers for analytical standards are not commonly documented, general strategies are effective for enhancing stability. Maintaining a neutral to slightly alkaline pH (7-8) is critical for aqueous solutions. For stock solutions in organic solvents, using high-purity, dry solvents is important.

Q5: What are the key factors to consider when developing a stability-indicating analytical method for this compound?

A5: A stability-indicating method is designed to accurately quantify the active ingredient without interference from its degradation products. To develop such a method, a forced degradation study should be conducted. This involves subjecting the this compound sample to various stress conditions (e.g., acid, base, heat, light, oxidation) to generate its degradation products. The analytical method, typically HPLC or LC-MS/MS, must then be able to resolve the parent compound from all the resulting degradation products.

Quantitative Data Summary

Table 1: Storage Recommendations for this compound Solutions

Storage TypeTemperatureDurationReference
Short-Term-20°CUp to 1 month
Long-Term-80°CUp to 6 months

Table 2: Half-life of this compound under Different Conditions

ConditionHalf-lifeReference
Hydrolysis (pH 5, 25°C)17 days
Aqueous Photolysis (pH 5, 25°C)~12 days
Soil Surface Photodegradation~36 days

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Solvent Selection: Use high-purity, anhydrous acetonitrile or methanol.

  • Preparation:

    • Accurately weigh the desired amount of this compound standard.

    • Dissolve it in the chosen solvent to achieve the target concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

  • Storage:

    • Dispense the stock solution into small-volume amber glass vials to create aliquots.

    • For short-term storage (up to 1 month), store the vials at -20°C.

    • For long-term storage (up to 6 months), store the vials at -80°C.

    • Label each vial clearly with the compound name, concentration, solvent, and preparation date.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method
  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for defined time periods (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, protected from light, for defined periods.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for defined periods.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution in separate open vials in a temperature-controlled oven (e.g., 70°C) for a defined period.

    • For the solid sample, dissolve a known amount in solvent before analysis. For the solution, dilute as needed.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a UV light source (e.g., 254 nm or 365 nm) or natural sunlight for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • At each time point, withdraw a sample and dilute for analysis.

  • Analysis: Analyze all samples from the forced degradation study using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to identify and separate the degradation products from the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis prep_stock Prepare Stock Solution (Acetonitrile/Methanol) aliquot Aliquot into Amber Vials prep_stock->aliquot short_term Short-Term -20°C (<= 1 month) aliquot->short_term Short-Term long_term Long-Term -80°C (<= 6 months) aliquot->long_term Long-Term thaw Thaw Sample Aliquot short_term->thaw long_term->thaw prepare_working Prepare Working Solution thaw->prepare_working analyze Analyze via HPLC/LC-MS prepare_working->analyze

Caption: Recommended workflow for preparing and storing this compound samples.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photodegradation Photodegradation (UV/Sunlight) cluster_microbial Microbial Degradation chlorimuron This compound hydrolysis_prod1 Ethyl 2-(aminosulfonyl)benzoate chlorimuron->hydrolysis_prod1 Cleavage of sulfonylurea bridge hydrolysis_prod2 2-amino-4-chloro- 6-methoxypyrimidine chlorimuron->hydrolysis_prod2 Cleavage of sulfonylurea bridge photo_prod Various Photoproducts chlorimuron->photo_prod microbial_prod Metabolites chlorimuron->microbial_prod

Caption: Major degradation pathways of this compound.

References

Optimizing incubation time for Chlorimuron-ethyl enzyme assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chlorimuron-ethyl in enzyme assays. The information is tailored for professionals in scientific research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound enzyme assay?

A1: The this compound enzyme assay is based on the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] this compound is a sulfonylurea herbicide that potently inhibits ALS, a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cell division to cease and leading to plant death.[1][3] The assay measures the activity of ALS in the presence of varying concentrations of this compound to determine its inhibitory effect.

Q2: How is the activity of the ALS enzyme measured in the assay?

A2: The activity of the ALS enzyme is typically measured using a colorimetric method. The enzyme catalyzes the conversion of pyruvate to acetolactate. The reaction is then stopped, and the acetolactate is decarboxylated to acetoin, often by heating in an acidic solution. Acetoin is then reacted with colorimetric reagents, such as creatine and α-naphthol, to produce a colored product that can be measured spectrophotometrically at a specific wavelength, commonly 525 nm. The intensity of the color is proportional to the enzyme activity.

Q3: Why is optimizing the incubation time a critical step in this assay?

A3: Optimizing the incubation time is crucial because it directly affects the interaction between this compound and the ALS enzyme, thereby influencing the extent of enzyme inhibition. An insufficient incubation period may not allow for the inhibitor to bind effectively to the enzyme, leading to an underestimation of its inhibitory potential. Conversely, an excessively long incubation time might lead to non-specific effects or degradation of the enzyme or substrate. Therefore, determining the optimal incubation time is essential for obtaining accurate and reproducible results.

Q4: What is a typical range for incubation time in a this compound enzyme assay?

A4: The incubation time for a this compound enzyme assay can vary depending on the specific experimental conditions. A pre-incubation of the enzyme with the inhibitor for about 10 to 15 minutes at 37°C is common to allow for binding. Following the addition of the substrate, the enzymatic reaction is typically incubated for a defined period, for instance, 60 minutes at 37°C. However, the optimal time should be determined empirically for your specific assay conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Ensure the enzyme extract is fresh or has been stored properly at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition or pH.Verify the composition and pH of all buffers. The optimal pH for ALS activity is generally between 6.5 and 7.5.
Substrate degradation.Prepare the substrate solution fresh before each experiment.
High Background Signal Contamination of reagents or labware.Use high-purity reagents and ensure all tubes and plates are clean.
Non-enzymatic conversion of substrate.Run a control reaction without the enzyme to measure the non-enzymatic background and subtract it from the sample readings.
Inconsistent or Irreproducible Results Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Fluctuations in incubation temperature.Use a calibrated incubator or water bath and ensure a consistent temperature throughout the experiment.
Suboptimal incubation time.Perform a time-course experiment to determine the optimal incubation time where the reaction is linear.
Unexpected Inhibition Patterns Accumulative inhibition of the enzyme.Be aware that some inhibitors show time-dependent inhibition. Analyze data accordingly, potentially using models that account for this.
Compound insolubility.Ensure the inhibitor is fully dissolved in the assay buffer. The use of a small amount of a suitable solvent like DMSO may be necessary, but the final solvent concentration should be kept low and consistent across all wells.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of this compound on ALS activity.

Materials:

  • Enzyme Source: Crude ALS enzyme extract from plant tissue.

  • Enzyme Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: e.g., 200 mM pyruvate in assay buffer.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stopping Solution: e.g., 0.5 M H₂SO₄.

  • Colorimetric Reagents: 0.5% (w/v) creatine solution and 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

  • Microcentrifuge tubes or 96-well microplate.

  • Spectrophotometer or microplate reader.

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude ALS enzyme.

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the enzyme extract, varying concentrations of this compound (or solvent control), and enzyme assay buffer to the final volume.

  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined optimal time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stopping solution. This also initiates the decarboxylation of acetolactate to acetoin.

  • Color Development: Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin. Add the colorimetric reagents (creatine and α-naphthol) and incubate at 60°C for another 15 minutes for color development.

  • Data Acquisition: Measure the absorbance of the colored product at 525 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the solvent control and determine the IC50 value.

Data Presentation

Table 1: Example Data for Optimizing Incubation Time
Incubation Time (minutes)Enzyme Activity (Absorbance at 525 nm) - ControlEnzyme Activity (Absorbance at 525 nm) - With this compound% Inhibition
150.2500.15040.0
300.5100.25550.0
450.7600.30460.0
600.9800.34365.0
751.1500.39166.0
901.2500.42566.0

Note: This is hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Extract setup Set up Reaction Mixtures prep_enzyme->setup prep_reagents Prepare Buffers & Reagents prep_reagents->setup prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup pre_incubate Pre-incubate (37°C, 10-15 min) setup->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction incubate Incubate (37°C, variable times) start_reaction->incubate stop_reaction Stop Reaction (H₂SO₄) incubate->stop_reaction color_dev Color Development (60°C) stop_reaction->color_dev measure Measure Absorbance (525 nm) color_dev->measure calculate Calculate % Inhibition measure->calculate determine Determine Optimal Time calculate->determine

Caption: Experimental workflow for optimizing incubation time in a this compound enzyme assay.

troubleshooting_workflow start Inconsistent Results q1 Is Pipetting Accurate? start->q1 s1 Calibrate Pipettes & Refine Technique q1->s1 No q2 Is Incubation Temperature Stable? q1->q2 Yes s1->q2 s2 Use Calibrated Equipment q2->s2 No q3 Is Incubation Time Optimal? q2->q3 Yes s2->q3 s3 Perform Time-Course Experiment q3->s3 No end Consistent Results q3->end Yes s3->end

Caption: Troubleshooting logic for addressing inconsistent results in the enzyme assay.

References

Technical Support Center: Troubleshooting Low Signal Intensity in ALS Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal intensity in Amyotrophic Lateral Sclerosis (ALS) inhibition assays. The information is tailored for scientists and drug development professionals working with common ALS-associated protein aggregation and cellular pathway assays.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reasons for a weak or absent signal in my ALS protein aggregation assay?

Low signal intensity in protein aggregation assays, such as those for SOD1, TDP-43, or C9orf72 dipeptide repeat proteins, can stem from several factors. These can be broadly categorized into issues with the protein itself, the detection reagents, or the experimental conditions. A primary reason is often an insufficient amount of aggregated protein.[1] The stochastic nature of protein aggregation can also lead to significant variability in kinetics, potentially resulting in low signal if the assay endpoint is fixed.[2]

FAQ 2: My fluorescence-based assay (e.g., Thioflavin T) is showing low signal. What should I check first?

For fluorescence-based assays, initial troubleshooting should focus on the fluorophore and potential interfering substances. Thioflavin T (ThT) fluorescence increases upon binding to amyloid-like fibrils, so a low signal directly suggests a low concentration of these structures.[2] However, it's also crucial to consider factors that could quench the fluorescence signal or if the test compounds themselves are fluorescent, which can interfere with the reading.[3] Using fluorescent reporters that excite and emit at longer wavelengths can sometimes reduce interference from biological molecules.[3]

FAQ 3: Can the health of my cells in a cell-based assay affect signal intensity?

Absolutely. The foundation of a reliable cell-based assay is a consistent and healthy cell culture. Variations in cell health, passage number, and plating uniformity can introduce significant variability and lead to lower-than-expected signal. For instance, in assays measuring the inhibition of cytotoxic protein aggregates, a low signal might indicate poor initial cell viability rather than effective inhibition.

FAQ 4: How do I differentiate between a true negative result (effective inhibition) and a failed experiment?

Incorporating appropriate controls is critical. A positive control (e.g., a known aggregator protein without any inhibitor) should yield a strong signal, while a negative control (e.g., a non-aggregating protein variant or vehicle-only) should show a baseline low signal. If the positive control also shows a low signal, it points to a systemic issue with the assay. Conversely, if both positive and negative controls behave as expected, a low signal in the presence of a test compound is more likely to be a true inhibitory effect.

Troubleshooting Guides

Problem 1: Low Signal in SOD1 Aggregation Assays

Mutations in the SOD1 gene are a common cause of familial ALS, and assays monitoring its aggregation are crucial for drug screening.

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Mutant SOD1 Expression In cell-based assays, verify the expression level of the mutant SOD1 protein via Western blot or a suitable reporter (e.g., a fluorescent tag).
Suboptimal Aggregation Conditions Ensure the aggregation buffer composition, temperature, and agitation speed are optimal. The aggregation of SOD1 is a stochastic process and kinetics can vary.
Ineffective Aggregation Inducer In some cell-based models, an inducer like ALLN (a calpain and proteasome inhibitor) is used to promote aggregate formation. Confirm the concentration and activity of the inducer.
Low Thioflavin T (ThT) Concentration Titrate the ThT concentration to ensure it is not a limiting factor for signal generation.
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used (e.g., ThT).

Experimental Protocol: In Vitro SOD1 Aggregation Assay with ThT

This protocol is adapted for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant mutant SOD1 protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of Thioflavin T in the same buffer.

  • Assay Setup:

    • In each well of a black, clear-bottom 96-well plate, add your test compounds at various concentrations.

    • Add the recombinant mutant SOD1 protein to each well to a final concentration known to aggregate within the experimental timeframe.

    • Add ThT to a final concentration of 10-20 µM.

    • Include positive controls (SOD1 without inhibitor) and negative controls (buffer with ThT only).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.

    • Measure the fluorescence intensity (e.g., excitation at ~440 nm, emission at ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity over time. The lag time and the slope of the exponential phase provide information about the aggregation kinetics.

Troubleshooting Logic for SOD1 Aggregation Assays

start Low Signal in SOD1 Assay check_controls Are Positive Controls Also Low? start->check_controls systemic_issue Systemic Assay Failure check_controls->systemic_issue Yes compound_effect Potential Inhibition check_controls->compound_effect No check_protein Verify SOD1 Concentration & Activity systemic_issue->check_protein check_reagents Check ThT & Buffer Quality systemic_issue->check_reagents check_instrument Validate Plate Reader Settings systemic_issue->check_instrument optimize_conditions Optimize Incubation Time & Temperature check_protein->optimize_conditions check_reagents->optimize_conditions check_instrument->optimize_conditions

Caption: A decision tree for troubleshooting low signal in SOD1 assays.

Problem 2: Low Signal in TDP-43 Inhibition Assays

TDP-43 aggregation is a pathological hallmark in the majority of ALS cases. Assays often rely on detecting TDP-43 oligomers or larger aggregates.

Possible Causes and Solutions

CauseRecommended Solution
TDP-43 Remains Soluble The experimental conditions may not be conducive to aggregation. TDP-43 aggregation can be influenced by factors like RNA binding. Ensure conditions promote dissociation from nucleic acids if aggregation is desired.
Low Sensitivity of Detection Method The concentration of TDP-43 oligomers, the initial species in aggregation, may be below the detection limit of the assay. Consider more sensitive techniques like Single Molecule Array (SIMOA) for quantification.
Antibody-Related Issues If using an ELISA or Western blot, the primary or secondary antibodies may have low affinity, be at a suboptimal concentration, or be non-specific.
Cellular Degradation Pathways are Active In cell-based assays, active protein degradation pathways like autophagy may be clearing the TDP-43 aggregates, leading to a low signal.

Signaling Pathway: TDP-43 Pathogenesis

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TDP43_n TDP-43 RNA RNA Binding & Splicing Regulation TDP43_n->RNA Normal Function TDP43_c Cytoplasmic TDP-43 TDP43_n->TDP43_c Mislocalization Aggregation TDP-43 Aggregation TDP43_c->Aggregation Stress Cellular Stress Stress->TDP43_c Induces Proteasome Proteasomal Degradation Aggregation->Proteasome Clearance Autophagy Autophagy Aggregation->Autophagy Clearance

Caption: Simplified pathway of TDP-43 mislocalization and aggregation.

Problem 3: Low Signal in C9orf72 Dipeptide Repeat Protein (DPR) Assays

The G4C2 repeat expansion in the C9orf72 gene leads to the production of toxic dipeptide repeat (DPR) proteins through repeat-associated non-AUG (RAN) translation.

Possible Causes and Solutions

CauseRecommended Solution
Inefficient RAN Translation The non-canonical nature of RAN translation can result in low levels of DPR protein expression. Ensure the construct and cell line used are validated for producing detectable levels of DPRs.
Rapid DPR Degradation DPR proteins can be cleared by cellular machinery like the proteasome and autophagy. Co-treatment with inhibitors of these pathways can sometimes increase the DPR signal for assay validation.
Low Antibody Affinity for DPRs The repetitive nature of DPRs can make generating high-affinity, specific antibodies challenging. Validate the antibody used for detection.
Interference in Luminescence/Fluorescence If using a reporter system (e.g., GFP-tagged DPRs), ensure test compounds do not interfere with the fluorescent or luminescent signal.

Experimental Workflow: High-Throughput Screen for Modulators of DPR Levels

start Start HTS plate_cells Plate Cells in 384-well Plates start->plate_cells transfect Transfect with DPR-reporter construct plate_cells->transfect add_compounds Add Compound Library transfect->add_compounds incubate Incubate (24-48h) add_compounds->incubate read_signal Read Signal (Fluorescence/Luminescence) incubate->read_signal analyze Data Analysis (Z-score calculation) read_signal->analyze hits Identify Hits analyze->hits

Caption: A typical workflow for a high-throughput screen for DPR modulators.

References

Technical Support Center: Minimizing Chlorimuron-ethyl Phytotoxicity to Non-target Rotational Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorimuron-ethyl. The information is designed to help mitigate phytotoxicity to non-target rotational crops during experimental trials.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, focusing on preventing and diagnosing phytotoxicity in subsequent crops.

Issue 1: Unexpected phytotoxicity in a rotational crop.

  • Question: My rotational crop is showing signs of injury (stunting, chlorosis, necrosis) after a this compound application in the previous season. What could be the cause?

    Answer: Unexpected phytotoxicity from this compound carryover can be attributed to several factors that influence its persistence in the soil. This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme in plants, disrupting the biosynthesis of essential amino acids and leading to growth inhibition[1][2]. Its persistence in soil can lead to the injury of sensitive rotational crops.

    Key factors influencing this compound persistence include:

    • Soil pH: this compound degradation is highly dependent on soil pH. It degrades more rapidly in acidic soils through chemical hydrolysis[1][3]. In alkaline soils (pH > 7.0), the herbicide is more persistent, increasing the risk of carryover injury[1].

    • Microbial Activity: Soil microorganisms play a crucial role in the degradation of this compound. Conditions that reduce microbial activity, such as low soil moisture, extreme temperatures, or low organic matter, can slow down its breakdown.

    • Soil Texture and Organic Matter: Soils with higher clay and organic matter content can adsorb more this compound, making it less available for degradation and plant uptake initially, but potentially leading to a slower release over time.

    • Climatic Conditions: Dry conditions following application can significantly slow the degradation of this compound, as both chemical hydrolysis and microbial activity are reduced in the absence of adequate soil moisture.

    • Application Rate: Higher application rates of this compound will naturally require a longer time to dissipate to levels safe for sensitive rotational crops.

    • Rotational Crop Sensitivity: The rotational crop itself may be particularly sensitive to low concentrations of this compound.

Issue 2: How to confirm this compound residue is the cause of phytotoxicity.

  • Question: How can I definitively determine if the observed crop injury is due to this compound residues?

    Answer: To confirm that this compound residue is the cause of the observed phytotoxicity, a combination of soil analysis and bioassays is recommended.

    • Soil Analysis: Analytical chemistry techniques can quantify the concentration of this compound in the soil. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common methods for this purpose.

    • Plant Bioassay: A plant bioassay is a simple and effective method to determine if biologically active herbicide residues are present in the soil at concentrations high enough to cause injury. This involves growing a sensitive indicator plant in the suspect soil and comparing its growth to the same plant grown in a clean, untreated soil.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it affect plants?

A1: this compound belongs to the sulfonylurea class of herbicides. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing plant death. Symptoms in susceptible plants include chlorosis (yellowing) of new growth, stunting, and necrosis.

Q2: How long does this compound persist in the soil?

A2: this compound has a moderate persistence in soil, with a reported half-life ranging from 30 to 90 days, depending on environmental conditions. The persistence is significantly influenced by factors such as soil pH, microbial activity, soil moisture, and temperature.

Q3: What are the main degradation pathways for this compound in the soil?

A3: The two primary degradation pathways for this compound in the soil are chemical hydrolysis and microbial degradation.

  • Chemical Hydrolysis: This process is faster in acidic soils and involves the cleavage of the sulfonylurea bridge.

  • Microbial Degradation: Soil microorganisms, such as the fungus Aspergillus niger and various bacteria, can break down the herbicide molecule. This pathway is more dominant in neutral to alkaline soils.

Q4: Which rotational crops are most sensitive to this compound residues?

A4: Several crops are sensitive to this compound residues. These include corn, cotton, cereals (such as wheat and barley), and canola. It is crucial to adhere to the recommended plant-back intervals to avoid phytotoxicity to these crops.

Q5: What are the recommended plant-back intervals for rotational crops after this compound application?

A5: Due to its persistence, there are specific waiting periods, or plant-back intervals, that must be observed before planting sensitive rotational crops. These intervals can range from 12 to 18 months, depending on the crop, soil type, and environmental conditions. Always consult the product label for specific rotational crop guidelines.

Q6: How can the risk of this compound carryover be minimized?

A6: To minimize the risk of this compound carryover and subsequent phytotoxicity to rotational crops, consider the following strategies:

  • Adhere to Application Rates: Use the lowest effective labeled rate for your target weeds.

  • Consider Soil pH: Avoid using this compound in high pH soils (pH > 7.5) if sensitive crops are in the planned rotation.

  • Promote Herbicide Degradation: Maintain good soil health to encourage microbial activity. This includes adequate soil moisture and organic matter. Tillage can also help incorporate the herbicide into the soil where microbial activity is higher.

  • Crop Rotation: Plan crop rotations to include less sensitive crops following a this compound application.

  • Conduct a Bioassay: If there is any doubt about the potential for carryover, conduct a field or greenhouse bioassay before planting a sensitive crop.

Quantitative Data Summary

Table 1: Soil Half-Life of this compound under Different pH Conditions

Soil pHHalf-Life (Days)Reference
5.017 - 25
5.930
6.37
6.869
7.818

Table 2: Physicochemical Properties of this compound

PropertyValueReference
pKa 4.2
Water Solubility 11 mg/L (at pH 5), 1200 mg/L (at pH 7)
Octanol-Water Partition Coefficient (Kow) 320 (at pH 5), 2.3 (at pH 7)

Experimental Protocols

Protocol 1: Soil Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative determination of this compound residues in soil samples.

  • 1. Sample Preparation:

    • Collect representative soil samples from the experimental plot.

    • Air-dry the soil samples and sieve them to remove large debris.

    • Weigh a known amount of soil (e.g., 50 g) into a centrifuge tube.

  • 2. Extraction:

    • Add an appropriate extraction solvent, such as acetonitrile or a buffered solution. For example, add 100 mL of 100% ethyl acetate.

    • Shake the mixture vigorously for a specified period (e.g., 15 minutes).

    • Centrifuge the sample to separate the soil from the solvent extract.

    • Collect the supernatant for cleanup.

  • 3. Cleanup (Solid-Phase Extraction - SPE):

    • Pass the extract through a C8 solid-phase extraction cartridge to remove interfering compounds.

    • Elute the this compound from the cartridge with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • 4. HPLC Analysis:

    • Column: A C18 or Cyano column is typically used.

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.03 M phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) is common.

    • Detection: UV detection at a wavelength of 230-240 nm.

    • Quantification: Prepare a standard curve using known concentrations of a this compound analytical standard. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the soil sample.

Protocol 2: Plant Bioassay for Detecting Phytotoxic Residues

This protocol describes a simple bioassay to assess the potential for this compound carryover injury.

  • 1. Soil Collection:

    • Collect representative soil samples from the field . It is important to sample from different areas of the field (e.g., high and low spots, different soil types).

    • Also, collect a control soil sample from an area known to be free of herbicide residues.

  • 2. Potting and Planting:

    • Fill several pots with the field soil and the control soil.

    • Plant seeds of a sensitive indicator species in each pot. Corn, sunflower, or the intended rotational crop are good choices.

  • 3. Growth and Observation:

    • Place the pots in a greenhouse or a sunny location with controlled temperature and watering.

    • Observe the plants for 2-3 weeks, looking for symptoms of herbicide injury such as stunting, chlorosis, root growth inhibition, and necrosis.

  • 4. Assessment:

    • Compare the growth of the plants in the field soil to the growth of the plants in the control soil.

    • Significant growth reduction or injury symptoms in the plants grown in the field soil indicate the presence of phytotoxic levels of herbicide residues.

Visualizations

Chlorimuron_Ethyl_Degradation_Pathway cluster_hydrolysis Chemical Hydrolysis (Faster in Acidic Soil) cluster_microbial Microbial Degradation CE This compound Hydrolysis_Products Sulfonylurea Bridge Cleavage Products CE->Hydrolysis_Products H₂O, Low pH Microbial_Metabolites Metabolites CE->Microbial_Metabolites Microorganisms

Caption: Degradation pathways of this compound in soil.

Experimental_Workflow_Phytotoxicity_Assessment cluster_field Field Sampling cluster_analysis Analysis cluster_bioassay_steps Bioassay Procedure Field_Soil Collect Field Soil (Suspected Residue) Soil_Analysis Quantitative Soil Analysis (e.g., HPLC) Field_Soil->Soil_Analysis Potting Potting Field_Soil->Potting Control_Soil Collect Control Soil (Herbicide-Free) Control_Soil->Potting Bioassay Plant Bioassay Planting Plant Sensitive Species Potting->Planting Observation Growth & Observation (2-3 weeks) Planting->Observation Observation->Bioassay Compare Growth

Caption: Experimental workflow for assessing this compound phytotoxicity.

Troubleshooting_Logic Start Rotational Crop Injury Observed? Check_Factors High Soil pH? Dry Conditions? High Application Rate? Start->Check_Factors Yes Conclusion_Negative Consider Other Causes of Injury Start->Conclusion_Negative No Soil_Test Conduct Soil Analysis? Check_Factors->Soil_Test Yes Bioassay Perform Bioassay? Check_Factors->Bioassay Uncertain Soil_Test->Bioassay Confirm with Bioassay Conclusion_Positive Phytotoxicity Likely Due to Carryover Soil_Test->Conclusion_Positive Positive Result Bioassay->Conclusion_Positive Positive Result Bioassay->Conclusion_Negative Negative Result

References

Technical Support Center: Managing and Identifying Chlorimuron-ethyl Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Chlorimuron-ethyl resistant weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective systemic herbicide belonging to the sulfonylurea family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] By blocking this pathway, this compound halts cell division in the meristematic tissues (shoot and root tips), leading to growth cessation and eventual plant death.

Q2: How does resistance to this compound develop in weed biotypes?

The most common mechanism of resistance to ALS-inhibiting herbicides like this compound is target-site resistance. This typically involves a single nucleotide polymorphism (SNP) in the ALS gene, resulting in an amino acid substitution in the ALS enzyme. This alteration prevents the herbicide from effectively binding to the enzyme, rendering the plant resistant. Common mutations conferring resistance are found at specific amino acid positions, such as Pro-197-Ser and Trp-574-Leu.

Q3: What are the initial indicators of potential this compound resistance in the field?

Indicators of possible herbicide resistance in the field include:

  • Failure to control a weed species that is normally susceptible to this compound at the recommended application rate.

  • The presence of a spreading patch of a single, uncontrolled weed species.

  • Surviving, healthy plants mixed in with controlled individuals of the same species.

Q4: What is cross-resistance and how does it relate to this compound?

Cross-resistance occurs when a weed biotype develops resistance to herbicides from the same mode of action group. Weeds resistant to this compound (a Group 2 herbicide) may also exhibit resistance to other ALS inhibitors, such as chlorsulfuron.

Troubleshooting Guides

Guide 1: Unexpected Results in Whole-Plant Bioassays

Problem: Inconsistent or unexpected results in whole-plant dose-response assays for this compound resistance.

Potential Cause Troubleshooting Step
Improper Seed Collection and Storage Ensure seeds are collected from at least 10-30 randomly selected, mature plants that have survived herbicide treatment. Store seeds in dry, cool conditions in unsealed paper bags to prevent mold and maintain viability.
Incorrect Plant Growth Stage Treat seedlings at the growth stage recommended on the herbicide label for optimal efficacy.
Inaccurate Herbicide Concentration Double-check all calculations for herbicide dilutions. Calibrate spraying equipment to ensure the correct application volume and speed.
Environmental Stress Maintain consistent and optimal growing conditions (light, temperature, humidity) in the greenhouse or growth chamber. Environmental stress can affect plant response to herbicides.
Lack of Proper Controls Always include known susceptible and, if available, resistant biotypes as standards in every assay for comparison.
Guide 2: Issues with Molecular Assays for Resistance Detection

Problem: Failure to amplify the ALS gene or inconclusive sequencing results.

Potential Cause Troubleshooting Step
Poor DNA Quality Use a robust DNA extraction protocol optimized for plant tissues. Check DNA quality and quantity using spectrophotometry or gel electrophoresis before proceeding with PCR.
PCR Inhibition Dilute the DNA template to overcome potential PCR inhibitors co-extracted from the plant material.
Primer Issues Verify the specificity of the primers for the target weed species' ALS gene. If necessary, design new primers based on conserved regions of the ALS gene from related species.
Incorrect PCR Conditions Optimize the annealing temperature and extension time for the specific primers and target DNA.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for assessing herbicide resistance at the whole-plant level.

Objective: To determine the level of resistance in a weed biotype to this compound by comparing its dose-response curve to that of a susceptible biotype.

Materials:

  • Seeds from putative resistant and known susceptible weed populations

  • Pots (e.g., 10 cm diameter) filled with appropriate potting medium

  • This compound herbicide

  • Calibrated laboratory sprayer

  • Greenhouse or controlled environment chamber

  • Balance, weigh boats, and other standard laboratory equipment

Methodology:

  • Seed Germination: Germinate seeds of both the suspect and susceptible populations in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings have reached a consistent growth stage (e.g., two to four true leaves), transplant them into individual pots.

  • Acclimatization: Allow the transplanted seedlings to acclimate in the greenhouse or growth chamber for a set period (e.g., one week) under optimal growing conditions.

  • Herbicide Preparation: Prepare a series of this compound dilutions. A typical dose-response experiment will include an untreated control and 6-8 herbicide doses, ranging from sublethal to several times the recommended field rate.

  • Herbicide Application: Apply the different herbicide doses to the plants using a calibrated laboratory sprayer. Ensure even coverage.

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Data Collection: After a specified period (typically 21-28 days after treatment), assess the plants. This can be done through visual injury ratings, survival counts, or by harvesting the above-ground biomass and measuring fresh or dry weight.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for both the resistant and susceptible populations. The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Protocol 2: Rapid Molecular Screening for Target-Site Resistance

This protocol provides a general workflow for identifying known point mutations in the ALS gene that confer resistance to this compound.

Objective: To rapidly screen weed biotypes for the presence of specific genetic mutations associated with this compound resistance.

Materials:

  • Fresh leaf tissue from the weed biotypes to be tested

  • DNA extraction kit

  • PCR thermocycler

  • Primers designed to amplify the region of the ALS gene containing known resistance mutations

  • Taq polymerase and other PCR reagents

  • Gel electrophoresis equipment

  • Sanger sequencing service or in-house sequencing equipment

Methodology:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Amplify the target region of the ALS gene using PCR. The primers should be designed to flank the codons for amino acids known to be involved in resistance (e.g., Pro197, Trp574).

  • PCR Product Verification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the resulting DNA sequences with a reference susceptible ALS gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to confer resistance.

Data Presentation

Table 1: Example Dose-Response Data for a Putative this compound Resistant Palmer Amaranth (Amaranthus palmeri) Biotype

Herbicide Dose (g ai/ha)Susceptible Biotype (% Growth Reduction)Resistant Biotype (% Growth Reduction)
000
23510
46025
8 (Field Rate)9540
169965
3210080
6410090

Table 2: Interpretation of Resistance Index (RI) Values

Resistance Index (RI)Level of Resistance
1-2Susceptible
2-5Low Resistance
5-10Moderate Resistance
>10High Resistance

Visualizations

experimental_workflow cluster_field Field Sampling cluster_greenhouse Greenhouse Bioassay cluster_lab Molecular Analysis cluster_results Confirmation & Management field_observation Observe poor efficacy seed_collection Collect seeds from surviving plants field_observation->seed_collection germination Seed germination and seedling growth seed_collection->germination dna_extraction DNA extraction from leaf tissue seed_collection->dna_extraction treatment Dose-response herbicide application germination->treatment assessment Assess plant survival and biomass treatment->assessment confirmation Confirm resistance & determine RI assessment->confirmation pcr PCR amplification of ALS gene dna_extraction->pcr sequencing DNA sequencing pcr->sequencing analysis Sequence analysis for resistance mutations sequencing->analysis analysis->confirmation management Develop management strategy confirmation->management

Caption: Workflow for identifying and confirming this compound resistance.

signaling_pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Mechanism of Action & Resistance precursors Pyruvate / α-Ketobutyrate als_enzyme ALS Enzyme precursors->als_enzyme intermediate α-Acetolactate / α-Aceto-α-hydroxybutyrate als_enzyme->intermediate bcaa Valine, Leucine, Isoleucine intermediate->bcaa protein_synthesis Protein Synthesis & Plant Growth bcaa->protein_synthesis Essential for herbicide This compound herbicide->als_enzyme Binds & Inhibits resistant_als Resistant ALS Enzyme (Altered Binding Site) herbicide->resistant_als no_binding No Binding resistant_als->no_binding synthesis_continues Amino Acid Synthesis Continues resistant_als->synthesis_continues

Caption: Inhibition of ALS by this compound and the resistance mechanism.

References

Strategies to mitigate the development of weed resistance to Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the development of weed resistance to the herbicide Chlorimuron-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a sulfonylurea herbicide that belongs to the HRAC Group 2.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible plants.

Q2: What are the main mechanisms by which weeds develop resistance to this compound?

A2: Weeds can develop resistance to this compound through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the ALS gene, which alters the enzyme's structure. This change prevents this compound from effectively binding to the enzyme, rendering the herbicide ineffective. Common mutations occur at specific amino acid positions, such as Pro-197 and Trp-574.

  • Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site or that reduce its impact. The most common form of NTSR is enhanced metabolic degradation, where the resistant plant can rapidly metabolize and detoxify this compound before it can inhibit the ALS enzyme. This can be mediated by enzyme families such as cytochrome P450 monooxygenases.

Q3: What are the best management practices to delay the evolution of this compound resistance?

A3: A multi-tactic approach is essential to delay the development of resistance. Key strategies include:

  • Herbicide Rotation: Avoid the consecutive use of this compound or other Group 2 herbicides on the same weed species. Rotate with herbicides from different HRAC groups with different modes of action.

  • Tank Mixing: Use tank mixtures or pre-packaged products containing herbicides with different modes of action that are both effective against the target weed(s).

  • Integrated Weed Management (IWM): Incorporate non-chemical weed control methods such as mechanical tillage, crop rotation, and planting clean seed to reduce the reliance on herbicides.

  • Scouting and Monitoring: Regularly scout fields before and after herbicide application to identify any weeds that have survived the treatment. If resistance is suspected, take steps to prevent the spread of seeds from these plants.

Troubleshooting Guide

Problem 1: Susceptible control plants show unexpected tolerance to this compound in a whole-plant bioassay.

Possible Cause Troubleshooting Step
Incorrect Herbicide Concentration Double-check all calculations for herbicide stock solutions and dilutions. Ensure accurate measurement of the active ingredient.
Sub-optimal Plant Health Ensure susceptible plants are healthy and actively growing at the time of application. Stressed plants may not respond typically to herbicide treatment.
Improper Herbicide Application Verify the calibration of the sprayer to ensure the correct volume and pressure are being used for uniform coverage.
Contamination of Susceptible Seed Stock Obtain certified susceptible seed from a reputable source. If possible, test a small batch of the seed stock for susceptibility before initiating a large-scale experiment.

Problem 2: Difficulty in differentiating between target-site and non-target-site resistance mechanisms.

Experimental Approach Expected Outcome
ALS Enzyme Activity Assay If the ALS enzyme extracted from the suspected resistant population shows high levels of activity in the presence of this compound compared to the susceptible population, this is indicative of target-site resistance.
Molecular Sequencing of the ALS Gene Sequence the ALS gene from the resistant and susceptible populations. The presence of known resistance-conferring mutations (e.g., at Pro-197 or Trp-574) confirms target-site resistance.
Synergist Studies Apply a known inhibitor of metabolic enzymes (e.g., malathion for cytochrome P450s) prior to this compound application. If the resistance is overcome or significantly reduced, it suggests that enhanced metabolism is the primary resistance mechanism.

Quantitative Data Summary

Table 1: Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Weed Biotypes

Weed SpeciesHerbicide Dose (g ai/ha) for 50% Growth Reduction (GR₅₀)Resistance Factor (RF) (R/S)Reference
Susceptible (S) Resistant (R)
Conyza spp.1.5>160>106
Erigeron sumatrensis1.5>160>106

Table 2: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to this compound

Weed SpeciesAmino Acid SubstitutionReference
Amaranthus palmeriTrp-574-Leu
Conyza bonariensisPro-197-Arg, Trp-574-Leu
Lolium rigidumPro-197-Ala, Pro-197-Arg, Pro-197-Gln, Pro-197-Leu, Pro-197-Ser, Trp-574-Leu

Experimental Protocols

Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance in a weed population by comparing its response to a range of this compound doses with that of a known susceptible population.

Methodology:

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes on moist filter paper or in trays with a suitable growing medium.

  • Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.

  • Acclimatization: Allow the transplanted seedlings to acclimate in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod for 5-7 days.

  • Herbicide Preparation: Prepare a stock solution of this compound and then create a series of dilutions to achieve a range of at least 6-8 doses, including a zero-dose control. The dose range should bracket the expected GR₅₀ values for both susceptible and resistant populations.

  • Herbicide Application: Apply the different herbicide doses to the plants using a precision bench sprayer to ensure uniform application. Include at least three to four replicates for each dose and population.

  • Data Collection: At 21-28 days after treatment, assess the plants for visual injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the GR₅₀ for each population. The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

In Vitro ALS Enzyme Activity Assay

Objective: To determine if resistance is due to an altered ALS enzyme that is less sensitive to this compound.

Methodology:

  • Plant Material: Use young, actively growing leaf tissue from both resistant and susceptible plants.

  • Enzyme Extraction:

    • Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder.

    • Homogenize the powder in an extraction buffer containing potassium phosphate, pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and dithiothreitol (DTT) to stabilize the enzyme.

    • Centrifuge the homogenate at high speed and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the extraction buffer and a range of this compound concentrations.

    • Initiate the reaction by adding the enzyme extract to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid (H₂SO₄). This also initiates the conversion of acetolactate to acetoin.

    • Heat the samples to complete the decarboxylation of acetolactate to acetoin.

  • Quantification:

    • Add creatine and α-naphthol to the samples and incubate to allow for color development.

    • Measure the absorbance of the colored product at 530 nm using a spectrophotometer.

    • The amount of acetoin produced is proportional to the ALS enzyme activity.

  • Data Analysis: Plot the enzyme activity against the this compound concentration to determine the I₅₀ (the concentration of herbicide required to inhibit 50% of the enzyme activity) for both resistant and susceptible populations. A significantly higher I₅₀ for the resistant population indicates target-site resistance.

Visualizations

signaling_pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Chlorimuron_ethyl This compound ALS_Enzyme Acetolactate Synthase (ALS) Chlorimuron_ethyl->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Catalyzes Biosynthesis Plant_Death Plant Death ALS_Enzyme->Plant_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division

Caption: Mode of action of this compound in a susceptible plant.

resistance_mechanisms cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) Chlorimuron_ethyl This compound Application Altered_ALS Altered ALS Enzyme (Mutation in ALS Gene) Chlorimuron_ethyl->Altered_ALS Metabolism Enhanced Herbicide Metabolism Chlorimuron_ethyl->Metabolism Binding_Failure Herbicide Fails to Bind Altered_ALS->Binding_Failure Normal_Function ALS Functions Normally Binding_Failure->Normal_Function Detoxification Herbicide Detoxified Metabolism->Detoxification Reduced_Translocation Reduced Herbicide Reaches Target Detoxification->Reduced_Translocation

Caption: Primary mechanisms of weed resistance to this compound.

experimental_workflow Start Start: Suspected Resistant Weed Population Seed_Collection Collect Seeds from Suspected Resistant Plants Start->Seed_Collection Whole_Plant_Assay Whole-Plant Dose-Response Assay Seed_Collection->Whole_Plant_Assay Resistance_Confirmed Resistance Confirmed? Whole_Plant_Assay->Resistance_Confirmed Mechanism_Investigation Investigate Resistance Mechanism Resistance_Confirmed->Mechanism_Investigation Yes End End: Characterize and Manage Resistance Resistance_Confirmed->End No ALS_Assay ALS Enzyme Activity Assay Mechanism_Investigation->ALS_Assay Gene_Sequencing ALS Gene Sequencing Mechanism_Investigation->Gene_Sequencing TSR_Identified Target-Site Resistance Identified ALS_Assay->TSR_Identified Gene_Sequencing->TSR_Identified NTSR_Suspected Suspect Non-Target-Site Resistance TSR_Identified->NTSR_Suspected No TSR_Identified->End Yes NTSR_Suspected->End

Caption: Workflow for identifying and characterizing this compound resistance.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of chlorimuron-ethyl, a widely used sulfonylurea herbicide. The focus is on High-Performance Liquid Chromatography (HPLC) methods, with alternative techniques also discussed to provide a broader perspective for researchers, scientists, and drug development professionals. All data is presented in structured tables for clear comparison, and detailed experimental protocols for key methods are provided.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely adopted technique for the analysis of this compound in various matrices due to its good sensitivity and selectivity.[1] Reversed-phase HPLC (RP-HPLC) is a common approach for its quantification.

Table 1: Comparison of Validated RP-HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Analyte(s) This compound and its metabolitesThis compoundThis compound, Metsulfuron-methyl, Chlorantraniliprole
Matrix Soil and WaterSoilStems of Oryza sativa
Column RP-18Zorbax® SB-Cyano and Zorbax®-ODSC18
Mobile Phase Methanol:Water (70:30 v/v)65:35 0.03 M phosphate buffer (pH 3.0):AcetonitrilepH 3.5 phosphate buffer:Acetonitrile (85:15 v/v)
Detection UV at 230 nmUV at 240 nmNot Specified
Recovery 80 - 95%[2]Not SpecifiedNot Specified
Linearity (r²) 0.999 (for 100-500 µg/mL)[1]Not Specified0.999 (for 100-500 µg/mL)[3][4]
Limit of Detection (LOD) Not Specified0.200 ppbNot Specified
Limit of Quantitation (LOQ) Not Specified0.400 ppbNot Specified

Experimental Protocols: HPLC Methods

This protocol is designed for the simultaneous determination of this compound and its metabolites.

  • Sample Preparation:

    • Soil: Extract a known weight of soil with a suitable solvent like acetonitrile.

    • Water: Filter the water sample to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: RP-18 column.

    • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 230 nm.

  • Quantification:

    • Prepare standard solutions of this compound and its metabolites in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analytes in the samples by comparing their peak areas with the calibration curve.

This method utilizes a column-switching technique for enhanced cleanup of soil extracts.

  • Sample Preparation:

    • Extract the soil sample with 100% ethyl acetate.

    • The extract is passed through a C8 Empore™ extraction disk for cleanup.

    • This compound is eluted from the disk with 100% ethyl acetate.

    • The eluate is evaporated to dryness and resuspended in the initial mobile phase (65:35 0.03 M phosphate buffer pH 3.0:Acetonitrile).

  • Chromatographic Conditions:

    • Columns: A Zorbax® SB-Cyano column for initial cleanup followed by a Zorbax®-ODS column for analytical separation.

    • Mobile Phase: 65:35 0.03 M phosphate buffer (pH 3.0):Acetonitrile.

    • Detection: UV absorbance at 240 nm.

  • Quantification:

    • A 200-μL sample is injected onto the Zorbax® SB-Cyano column.

    • A "heart-cut" of the eluent containing this compound is transferred to the Zorbax®-ODS column for separation and quantification.

Workflow for HPLC Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting ValidationProtocol Develop Validation Protocol DefineParameters Define Validation Parameters (ICH Guidelines) ValidationProtocol->DefineParameters Specificity Specificity DefineParameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis AcceptanceCriteria Compare with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Prepare Validation Report AcceptanceCriteria->ValidationReport

References

Inter-laboratory Insights: A Comparative Guide to Chlorimuron-ethyl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of analytical methodologies for the accurate quantification of the herbicide Chlorimuron-ethyl in various environmental matrices.

This guide provides a detailed comparison of prevalent analytical methods for the determination of this compound, a widely used sulfonylurea herbicide. The following sections present a synthesis of data from multiple studies, offering a comparative overview of method performance and detailed experimental protocols to aid researchers, scientists, and professionals in drug development and environmental monitoring in selecting the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Analytical Methods

The quantitative determination of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common approaches, offering varying degrees of sensitivity and selectivity.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently employed for sulfonylureas due to their thermal instability, which may necessitate derivatization.[3]

The choice of method often depends on the matrix being analyzed (e.g., soil, water, crops) and the required limits of detection (LOD) and quantification (LOQ). Sample preparation is a critical step to remove interfering substances and concentrate the analyte, with techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being widely adopted.

Table 1: Comparison of HPLC and LC-MS/MS Methods for this compound Analysis

ParameterHPLC-UVHPLC with Column SwitchingLC-MS/MS
Matrix Soil, Water, SedimentsSoilWater, Food
Limit of Detection (LOD) 8.84 µg/L (sediment)0.200 ppb (soil)0.0048 µg/L (water)
Limit of Quantitation (LOQ) 29.48 µg/L (sediment)0.400 ppb (soil)0.01 mg/kg (food)
Recovery 80-100% (sediment)Not explicitly stated39-92% (water)
Precision (RSD) Not explicitly statedNot explicitly stated14-26% (water)
Linearity (r²) >0.99Not explicitly stated≥0.9975

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established and validated methods from various research publications.

This method is suitable for the analysis of this compound in soil and water samples.

Sample Preparation:

  • Soil: Extraction of a known weight of soil is performed using a suitable organic solvent like acetonitrile or ethyl acetate.

  • Water: The water sample is filtered to remove any particulate matter.

  • Cleanup: Solid-Phase Extraction (SPE) with a C8 Empore™ disk can be used for cleanup. This compound is eluted from the disk with 100% ethyl acetate. The eluate is then evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: RP-18 column.

  • Mobile Phase: A mixture of methanol and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 230 nm.

  • Injection Volume: 20 µL.

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Soil or Water Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection Inject into HPLC Concentration->Injection Separation RP-18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

This multidimensional HPLC method provides enhanced cleanup for complex matrices like soil.

Sample Preparation:

  • A 100g soil sample is extracted with a mixture of 0.03 M phosphate buffer (pH 3.0) and ethyl acetate.

  • The extract is centrifuged, and the supernatant is collected. The extraction is repeated, and the supernatants are combined.

  • The extract is passed through a C8 Empore™ extraction disk for cleanup.

  • The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

Chromatographic Conditions:

  • Column 1 (Cleanup): Zorbax® SB-Cyano (4.0 x 12.5 mm, 5-micron).

  • Column 2 (Analytical): Zorbax®-ODS.

  • Mobile Phase: 65:35 0.03 M phosphate buffer (pH 3.0):Acetonitrile.

  • Detection: UV at 240 nm.

  • Technique: A "heart-cutting" technique is used where a specific fraction from the first column is transferred to the second column for further separation.

Workflow for HPLC with Column Switching

cluster_prep Sample Preparation cluster_analysis Column Switching HPLC Analysis Sample Soil Sample Extraction Buffer/Solvent Extraction Sample->Extraction Cleanup Empore™ Disk Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Injection Injection Reconstitution->Injection Cleanup_Col Cleanup Column (SB-Cyano) Injection->Cleanup_Col Heart_Cut Heart-Cutting Transfer Cleanup_Col->Heart_Cut Analytical_Col Analytical Column (ODS) Heart_Cut->Analytical_Col Detection UV Detection (240 nm) Analytical_Col->Detection

Caption: Workflow for HPLC with column switching.

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like food and environmental samples.

Sample Preparation (QuEChERS):

  • Weigh a homogenized sample into a centrifuge tube.

  • Add water and acetonitrile, followed by a salt mixture (e.g., MgSO₄, NaCl).

  • Shake and centrifuge the tube.

  • Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • The final extract is ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: An Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: An Agilent 6490 triple quadrupole LC/MS or equivalent.

  • Ionization: Electrospray ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Logical Flow for LC-MS/MS Method

cluster_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization Precursor_Selection Precursor Ion Selection (Q1) ESI_Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scanning (Q3) Fragmentation->Product_Ion_Scan Detection Detection & Quantification Product_Ion_Scan->Detection

Caption: Logical flow for LC-MS/MS analysis of this compound.

References

A Comparative Analysis of Chlorimuron-ethyl Efficacy Against Other Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of chlorimuron-ethyl with other prominent sulfonylurea herbicides, including metsulfuron-methyl, thifensulfuron-methyl, and tribenuron-methyl. The information presented is collated from various experimental studies to offer an objective overview of their performance in weed management across different crops. This document details the experimental protocols typically employed in such efficacy studies, presents quantitative data in structured tables, and illustrates the common mode of action through a signaling pathway diagram.

Mechanism of Action: Inhibition of Acetolactate Synthase

Sulfonylurea herbicides, including this compound, share a common mechanism of action by targeting and inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these vital amino acids, subsequently halting cell division and leading to the death of susceptible plants.

Sulfonylurea Herbicide Mechanism of Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Sulfonylurea Herbicides cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAA_Deficiency Branched-Chain Amino Acid Deficiency ALS->BCAA_Deficiency Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Chlorimuron_ethyl This compound Chlorimuron_ethyl->ALS Other_SUs Other Sulfonylureas (Metsulfuron-methyl, etc.) Other_SUs->ALS Protein_Synthesis_Inhibition Protein Synthesis Inhibition BCAA_Deficiency->Protein_Synthesis_Inhibition Cell_Division_Arrest Cell Division Arrest Protein_Synthesis_Inhibition->Cell_Division_Arrest Plant_Death Plant Death Cell_Division_Arrest->Plant_Death

Caption: Mechanism of action of sulfonylurea herbicides.

Comparative Efficacy Data

The following tables summarize the weed control efficacy of this compound in comparison to and in combination with other sulfonylurea herbicides from various field studies.

Table 1: Efficacy of this compound and Other Sulfonylureas in Soybean

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Soybean Yield (t/ha)Reference
This compound9Effective on non-grassy weedsAt par with weed-free[1]
This compound12 - 24-Significantly higher than weedy control[2]
This compound (24) + Mechanical Weeding2483.01.61[3]
Hand Weeding (twice)-1001.69
Weedy Check-0-

Table 2: Comparative Efficacy of Sulfonylurea Herbicides in Rice

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Rice Grain Yield (t/ha)Reference
Metsulfuron-methyl + this compound488.7 - 89.8 (with hand weeding)-
Metsulfuron-methyl4-5.57
Metsulfuron-methyl584.55-
Encapsulated Metsulfuron-methyl597.275.82
This compound + Metsulfuron-methyl + Fenoxaprop-p-ethyl4 + 6095.75.68
Hand Weeding (twice)-90.62.44

Table 3: Efficacy of Tribenuron-methyl and Thifensulfuron-methyl in Wheat

Herbicide TreatmentApplication Rate (g a.i./ha)Weed(s) ControlledWeed Control Efficiency (%)Reference
Tribenuron-methyl15Chenopodium album85 - 88
Tribenuron-methyl (Granstar formulation)8Broadleaf weeds98.32
Thifensulfuron-methyl20 - 40Broadleaf weedsGood efficacy at higher doses
Thifensulfuron-methyl + Metsulfuron-methyl27.3 + 2.7Fallopia convolvulus66 (biomass reduction)
Hand Weeding (twice)-Broadleaf weeds90.29

Experimental Protocols

The data presented in this guide are derived from field experiments designed to evaluate the efficacy of various herbicide treatments. A general overview of the methodologies typically employed in these studies is provided below.

Experimental Design

The most commonly utilized experimental design is the Randomized Complete Block Design (RCBD) . This design is effective in minimizing the influence of field variability. To ensure the statistical robustness of the findings, experiments are typically replicated three or more times.

Treatments and Application

Treatments consist of different herbicides applied at various rates. These often include a weedy check (no herbicide application) and a hand-weeded control as benchmarks for comparison. Herbicides are applied using a calibrated sprayer to ensure uniform distribution over the plots. The timing of application is a critical factor and can be:

  • Pre-emergence (PRE): Applied after crop sowing but before the emergence of both the crop and weeds.

  • Post-emergence (POST): Applied after the crop and weeds have emerged, often at a specific growth stage of the crop or weeds (e.g., 2-3 leaf stage).

Data Collection and Analysis

Key data points collected at specified intervals after herbicide application include:

  • Weed Density: The number of weeds per unit area (e.g., per square meter).

  • Weed Biomass: The dry weight of the weeds, which provides a measure of their growth and competition with the crop.

  • Weed Control Efficiency (WCE): Calculated based on the reduction in weed density or biomass in treated plots compared to the weedy check.

  • Crop Yield: The final grain or seed yield of the crop, which is a primary indicator of the herbicide's effectiveness and crop safety.

The collected data are subjected to statistical analysis, typically using an Analysis of Variance (ANOVA) , to determine if the observed differences between treatments are statistically significant.

Experimental_Workflow start Start: Field Selection exp_design Experimental Design (e.g., RCBD) start->exp_design treatments Treatment Allocation (Herbicides, Rates, Controls) exp_design->treatments replication Replication (≥ 3 times) treatments->replication application Herbicide Application (PRE or POST) replication->application data_collection Data Collection application->data_collection weed_density Weed Density data_collection->weed_density weed_biomass Weed Biomass data_collection->weed_biomass crop_yield Crop Yield data_collection->crop_yield phytotoxicity Phytotoxicity Assessment data_collection->phytotoxicity analysis Statistical Analysis (ANOVA) weed_density->analysis weed_biomass->analysis crop_yield->analysis phytotoxicity->analysis end End: Conclusion on Efficacy analysis->end

Caption: A typical workflow for herbicide efficacy field trials.

Phytotoxicity Assessment

Crop injury or phytotoxicity is visually assessed at regular intervals after herbicide application. This is typically done using a rating scale from 0% (no injury) to 100% (complete crop death). Symptoms of phytotoxicity from sulfonylurea herbicides can include stunting, chlorosis (yellowing), and necrosis (tissue death).

Conclusion

This compound demonstrates effective control of broadleaf weeds and sedges, particularly in soybean. Its efficacy is often enhanced when used in combination with mechanical weeding or other herbicides to broaden the weed control spectrum. In comparison, other sulfonylureas like metsulfuron-methyl show strong efficacy against a broad spectrum of weeds in crops like rice, while tribenuron-methyl and thifensulfuron-methyl are effective against broadleaf weeds in wheat. The choice of a specific sulfonylurea herbicide should be guided by the target crop, the prevalent weed species, and the desired application timing (pre- or post-emergence). The experimental data consistently show that while these herbicides are effective at low application rates, integrated weed management strategies, including the use of herbicides with different modes of action, are crucial to mitigate the development of herbicide resistance.

References

A Comparative Guide to Chlorimuron-ethyl and Glyphosate for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely utilized herbicides, chlorimuron-ethyl and glyphosate, for the control of broadleaf weeds. The analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

Introduction

This compound is a selective, systemic herbicide belonging to the sulfonylurea family.[1] It is primarily used for pre- and post-emergence control of annual and perennial broadleaf weeds in crops such as soybeans and peanuts.[1][2] Its mode of action allows for selectivity, targeting weeds without harming the intended crop.[2]

Glyphosate is a non-selective, systemic herbicide known for its broad-spectrum efficacy against various types of weeds, including broadleaf species, grasses, and sedges.[3] It is the active ingredient in many commercial herbicide formulations and is used extensively in agriculture, particularly with glyphosate-resistant crops.

Mechanism of Action

The fundamental difference between this compound and glyphosate lies in their biochemical targets within the plant.

This compound: As a sulfonylurea herbicide, this compound inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts cell division and plant growth, leading to the death of susceptible weeds. Symptoms such as yellowing of new growth typically appear within 5-7 days, with complete plant death occurring in 21-28 days.

Chlorimuron_MOA Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis Protein Protein Synthesis & Cell Division AminoAcids->Protein Growth Plant Growth Protein->Growth Chlorimuron This compound Inhibition INHIBITION Chlorimuron->Inhibition Inhibition->ALS

Mechanism of action for this compound.

Glyphosate: Glyphosate targets the shikimate pathway, which is essential for the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants and microorganisms. It specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This blockage prevents the production of these vital amino acids, leading to a systemic shutdown of protein synthesis and ultimately, plant death. Symptoms of glyphosate damage, such as wilting and yellowing, progress to browning and decay.

Glyphosate_MOA Shikimate3P Shikimate-3-phosphate + PEP EPSPS EPSP Synthase Shikimate3P->EPSPS Substrates AromaticAA Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->AromaticAA Catalysis Protein Protein Synthesis & Secondary Metabolites AromaticAA->Protein Growth Plant Growth Protein->Growth Glyphosate Glyphosate Inhibition INHIBITION Glyphosate->Inhibition Inhibition->EPSPS

Mechanism of action for Glyphosate.

Efficacy and Spectrum of Control

Both herbicides are effective on a wide range of broadleaf weeds, but their spectrums and selectivity differ significantly. This compound is selective for crops like soybeans and peanuts, excelling against weeds such as pigweed, velvetleaf, and morningglory. Glyphosate offers broader, non-selective control, effectively managing most annual and perennial weeds.

The choice between the two often depends on the cropping system, the presence of herbicide-resistant crops, and the specific weed species present. For instance, this compound is effective against certain glyphosate-resistant weeds due to its different mode of action.

Experimental Data and Protocols

Quantitative data from field trials are essential for evaluating the performance of herbicides. The following tables summarize findings from various studies.

Table 1: Efficacy of this compound on Broadleaf Weeds and Sedges in Soybean

Treatment (g a.i./ha)Weed Species ControlledWeed Control Efficiency (%)Soybean Yield ( kg/ha )Source
This compound (12-24 g/ha)Broadleaved weeds & Cyperus rotundusNot specifiedSignificantly higher than weedy control
This compound (9 g/ha)Broadleaf weedsLowered dry weightNot specified
This compound (24 g/ha) + Mechanical WeedingMixed weeds83.01610
Two Hand WeedingsMixed weeds1001690

Table 2: Comparative Efficacy of Glyphosate on Various Weed Species

Treatment (kg a.e./ha)Weed SpeciesWeed Height (cm)Weed Control (%)Source
Glyphosate (0.1125 - 1.35)Redroot pigweed10GR₉₀ = 353 g/ha
Glyphosate (0.1125 - 1.35)Common ragweed10GR₉₀ = 630 g/ha
Glyphosate (0.1125 - 1.35)Common lamb's-quarters20GR₉₀ = 906 g/ha
Glyphosate (0.320)Broadleaf and grass weedsNot specifiedMost effective dose tested

a.i./ha: active ingredient per hectare; a.e./ha: acid equivalent per hectare; GR₉₀: Dose required for 90% growth reduction.

Table 3: Efficacy of Tank Mixes in Soybean

Treatment (g a.i./ha)Weed Control EfficacySoybean Seed Yield ( kg/ha )Source
This compound (9) + Quizalofop-p-tefuryl (40) with surfactantGood control of grasses, broadleaf weeds, and sedges1598
This compound (9) + Quizalofop-p-tefuryl (40) without surfactantGood control of grasses, broadleaf weeds, and sedges1518
Hand Weeding TwiceExcellent control1720
Glyphosate (720) + this compound (20)Excellent residual control of Bidens pilosaNot specified
Experimental Protocols

A generalized workflow for conducting herbicide efficacy trials is outlined below. Such studies are typically conducted as randomized complete block designs with multiple replications.

Herbicide_Trial_Workflow A Site Selection & Field Preparation B Experimental Design (e.g., Randomized Block) A->B C Plot Establishment & Crop Planting B->C D Herbicide Application (Pre- or Post-emergence) C->D E Data Collection at Intervals (e.g., 14, 28, 56 DAT) D->E F Weed Control Assessment (Visual Rating, Density, Biomass) E->F G Crop Injury Assessment (Phytotoxicity Rating) E->G H Yield Data Collection (Harvest) F->H G->H I Statistical Analysis (e.g., ANOVA, Mean Separation) H->I

Generalized workflow for herbicide efficacy trials.

Key Methodological Steps:

  • Trial Design: Experiments are often laid out in a randomized complete block design with three to four replications to account for field variability.

  • Treatments: A range of herbicide application rates are tested, including rates below and above the recommended dosage, alongside a weedy (untreated) control and a weed-free (hand-weeded) control for comparison.

  • Application: Herbicides are applied using calibrated sprayers to ensure uniform coverage. Application timing is critical and is recorded based on the growth stage of both the crop and the weeds.

  • Data Collection: Weed control and crop injury are visually assessed at set intervals (e.g., 14, 28, and 56 days after treatment) using a percentage scale (0% = no effect, 100% = complete death). Weed density and dry biomass are also measured by collecting samples from quadrats within each plot.

  • Yield Measurement: At the end of the season, the crop is harvested from the center of each plot to determine the grain yield.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using tests like Tukey's HSD or Duncan's Multiple Range Test to determine significant differences.

Tank Mixing and Resistance Management

Tank-mixing herbicides with different modes of action is a key strategy for broadening the weed control spectrum and managing herbicide resistance.

  • This compound and Glyphosate: Tank mixes of this compound and glyphosate can provide both burndown control of existing weeds (from glyphosate) and residual control of later-emerging broadleaf weeds (from this compound). This combination is particularly useful in no-till soybean systems.

  • Resistance Management: The development of glyphosate-resistant weeds is a significant challenge. This compound, with its alternative (ALS-inhibiting) mode of action, can effectively control glyphosate-resistant broadleaf populations, making it a valuable tool in resistance management programs. Rotating or mixing herbicides with different mechanisms of action is a fundamental principle to delay the evolution of resistance.

Conclusion

This compound and glyphosate are both highly effective herbicides for broadleaf weed control, but they operate through distinct mechanisms and serve different strategic purposes in weed management. This compound offers selective, residual control of key broadleaf weeds in specific crops like soybeans and is a vital tool for managing glyphosate-resistant biotypes. Glyphosate provides broad-spectrum, non-selective, post-emergence control and is foundational to many weed management programs, especially in glyphosate-tolerant cropping systems. The optimal choice depends on the specific agricultural context, including the crop, weed spectrum, and the need for resistance management. The integration of both herbicides, either in rotation or through tank-mixing, can provide a more robust and sustainable weed control strategy.

References

Efficacy of Chlorimuron-ethyl Tank Mixes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data on the performance of chlorimuron-ethyl in combination with other herbicides for broad-spectrum weed control and crop safety.

This compound, a sulfonylurea herbicide, is a widely utilized tool for the management of broadleaf weeds in various crops, most notably soybeans. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1] To broaden the spectrum of weed control, particularly to include grass species and enhance activity on difficult-to-control broadleaf weeds, this compound is frequently applied in tank mixtures with other herbicides. This guide provides a comparative analysis of the efficacy of various this compound tank mixes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Key Efficacy Data of this compound Tank Mixes

The following tables summarize quantitative data from various field studies, offering a comparative look at the performance of different this compound tank mixes on weed control and crop yield.

Table 1: Efficacy of this compound Tank Mixes on Various Weed Species
Tank Mix PartnerTarget Weed(s)Application Rate (g a.i./ha)Weed Control (%)CropSource
GlyphosateBidens pilosa20 (Chlorimuron) + 720 (Glyphosate)>90% (residual control)Soybean[2]
Quizalofop-p-tefurylGrasses & Broadleaf Weeds9 (Chlorimuron) + 40 (Quizalofop)Broad-spectrum control comparable to hand weedingSoybean[3]
Fenoxaprop-p-ethylMixed Weed Flora6 (Chlorimuron) + 50 (Fenoxaprop)92.9% (Weed Control Efficiency)Soybean
ImazethapyrMonocot & Dicot Weeds10 (Chlorimuron) + 75 (Imazethapyr)Effective control of both weed typesSoybean
LactofenIpomoea grandifolia, Sida rhombifolia, Commelina benghalensis10 (Chlorimuron) + 96 (Lactofen)>82%Soybean
FomesafenMorningglory species-Improved control compared to glyphosate aloneSoybean[4]
ClethodimJohnsongrass (Sorghum halepense)-Effective controlSoybean[5]

Note: Efficacy can vary based on environmental conditions, weed size, and application timing.

Table 2: Impact of this compound Tank Mixes on Soybean Yield
Tank Mix PartnerApplication Rate (g a.i./ha)Soybean Yield ( kg/ha )Comparison to ControlSource
Quizalofop-p-tefuryl9 (Chlorimuron) + 40 (Quizalofop) + Surfactant1598Similar to hand weeding (1720 kg/ha )
Fenoxaprop-p-ethyl6 (Chlorimuron) + 50 (Fenoxaprop)1770Significantly higher than weedy check
Imazethapyr10 (Chlorimuron) + 75 (Imazethapyr)2187On par with weed-free plots (2317 kg/ha )
Glyphosate & various partners0.004 lb/A (Chlorimuron) + 0.77 lb/A (Glyphosate)Significantly higher than untreated controlNo significant difference among tank mixes

Herbicide Interactions: Synergism and Antagonism

The combination of herbicides in a tank mix can result in three types of interactions: additive, synergistic, or antagonistic. An additive effect means the combined effect is the sum of the individual effects. Synergism occurs when the combined effect is greater than the sum of the individual effects, while antagonism is when the combined effect is less.

  • Synergism: Tank mixes of this compound with protoporphyrinogen oxidase (PPO) inhibitors like acifluorfen, fomesafen, or lactofen have shown synergistic effects on the control of certain broadleaf weeds such as prickly sida (Sida spinosa) and pitted morningglory (Ipomoea lacunosa).

  • Antagonism: A notable instance of antagonism occurs when this compound is tank-mixed with graminicides (Group 1 herbicides) such as fenoxaprop. This can lead to reduced control of grass weeds. Studies have shown that tank-mixing fenoxaprop with a combination of this compound and metsulfuron-methyl increased grass weed biomass compared to sequential applications. To mitigate this, it is often recommended to apply the grass herbicide 1 to 7 days before or after the this compound application.

Experimental Protocols

To ensure the reliability and reproducibility of herbicide efficacy studies, a standardized experimental protocol is essential. The following outlines a typical methodology for evaluating this compound tank mixes in a field setting.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replications: A minimum of three to four replications for each treatment is standard.

  • Plot Size: Plot dimensions are chosen to be large enough to minimize edge effects and allow for accurate assessment, for example, 5 m x 4 m.

Treatments and Application
  • Herbicide Rates: Herbicides are applied at recommended label rates. For experimental purposes, a range of rates, including a double rate for crop safety assessment, may be included.

  • Application Equipment: A CO2-pressurized backpack sprayer or a tractor-mounted sprayer equipped with flat fan nozzles is typically used to ensure uniform application.

  • Spray Volume: A spray volume of 200-400 L/ha is common for ground applications.

  • Timing: Herbicides are applied at the recommended crop and weed growth stage, for instance, post-emergence when weeds are young and actively growing.

Data Collection
  • Weed Control: Visual assessment of weed control is conducted at specific intervals after application (e.g., 7, 14, 28, and 45 days after treatment - DAT) using a scale of 0% (no control) to 100% (complete kill).

  • Weed Density and Biomass: Weed counts per unit area (e.g., per square meter) and weed dry weight are measured at specified times during the growing season.

  • Crop Phytotoxicity: Visual crop injury is rated on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application. Symptoms may include stunting, chlorosis (yellowing), and necrosis.

  • Crop Yield: At maturity, the crop from a designated area within each plot is harvested to determine the grain yield.

Statistical Analysis
  • Data are subjected to Analysis of Variance (ANOVA) appropriate for the experimental design.

  • Mean separation tests (e.g., Tukey's HSD or Duncan's Multiple Range Test) are used to determine significant differences between treatment means.

Visualizing Experimental Processes

To better understand the workflow of herbicide efficacy trials and the nature of herbicide interactions, the following diagrams are provided.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Experimental Site A->B C Experimental Design (RCBD) B->C D Plot Layout & Preparation C->D E Crop Planting F Herbicide Application E->F G In-season Crop Management F->G H Weed Control Ratings F->H I Weed Density & Biomass F->I J Crop Injury Assessment F->J K Crop Yield Measurement G->K L Statistical Analysis (ANOVA) H->L I->L J->L K->L M Interpretation of Results L->M N Final Report Generation M->N

Caption: A typical workflow for conducting herbicide efficacy trials.

Herbicide_Interaction cluster_inputs Inputs cluster_interactions Interaction Types cluster_outcomes Outcomes H1 Herbicide A Synergism Synergism (Effect > A + B) H1->Synergism Additive Additive (Effect = A + B) H1->Additive Antagonism Antagonism (Effect < A + B) H1->Antagonism H2 Herbicide B H2->Synergism H2->Additive H2->Antagonism Outcome_S Enhanced Weed Control Synergism->Outcome_S Outcome_Ad Expected Weed Control Additive->Outcome_Ad Outcome_An Reduced Weed Control Antagonism->Outcome_An

References

A Comparative Analysis of Soil Persistence: Chlorimuron-ethyl vs. Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The soil persistence of herbicides is a critical factor influencing their efficacy, environmental impact, and potential for carryover injury to subsequent crops. This guide provides a detailed comparative study of two widely used sulfonylurea herbicides, Chlorimuron-ethyl and Metsulfuron-methyl, focusing on their behavior and persistence in the soil environment. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in weed science, environmental chemistry, and crop management.

Executive Summary

Both this compound and Metsulfuron-methyl are acetolactate synthase (ALS) inhibitors used for broadleaf weed control.[1][2] Their persistence in soil is influenced by a multitude of factors, primarily soil pH, temperature, moisture, and organic matter content.[1][2] Generally, both herbicides degrade more rapidly in acidic, warm, and moist conditions.[1] However, their chemical properties lead to differences in mobility and degradation rates under various environmental scenarios.

Comparative Data on Soil Persistence

The following tables summarize key quantitative data on the soil persistence of this compound and Metsulfuron-methyl, compiled from various studies.

Table 1: Comparative Half-life (DT50) in Soil

HerbicideSoil TypepHHalf-life (days)Reference
This compound Loam5.930 - 43
Loam6.850 - 69
Alluvial, Coastal Saline, LateriteNot specified10.75 - 13.94
GeneralNot specified30 - 90
Metsulfuron-methyl Loam5.938 - 51
Loam6.854 - 84
Alluvial, Coastal Saline, LateriteNot specified10.75 - 13.94
Oil Palm Plantation SoilNot specified6.3 - 7.9
GeneralNot specified14 - 180 (average 30)

Table 2: Physicochemical Properties Influencing Soil Persistence

PropertyThis compoundMetsulfuron-methylSignificance
pKa 4.23.3Influences ionization state and, consequently, sorption and degradation.
Water Solubility pH dependent: 11 mg/L (pH 5), 1200 mg/L (pH 7)pH dependent: 270 mg/L (pH 5), 9500 mg/L (pH 7)Higher solubility can lead to increased mobility (leaching) and bioavailability for degradation.
Kow (Octanol-Water Partition Coefficient) pH dependent: 320 (pH 5), 2.3 (pH 7)pH dependent: 1.0 (pH 5), 0.018 (pH 7)Lower Kow suggests lower sorption to soil organic matter and higher potential for leaching.

Key Factors Influencing Soil Persistence

Several environmental and soil factors significantly impact the degradation and persistence of both herbicides:

  • Soil pH: This is a dominant factor. Both herbicides are weak acids and their degradation through chemical hydrolysis is pH-dependent. Degradation is generally faster in acidic soils. As pH increases, the anionic form of the herbicides predominates, leading to lower adsorption to negatively charged soil colloids and potentially greater mobility.

  • Soil Temperature and Moisture: Higher temperatures and soil moisture levels generally accelerate both chemical hydrolysis and microbial degradation of sulfonylureas.

  • Soil Organic Matter: Organic matter can adsorb herbicide molecules, reducing their availability for plant uptake, leaching, and microbial degradation. The effect of organic matter on persistence can be complex and may vary with soil type and other environmental conditions.

  • Microbial Activity: Soil microorganisms play a crucial role in the degradation of both herbicides. Conditions that favor microbial activity, such as optimal temperature and moisture, will enhance the breakdown of these compounds.

Experimental Protocols

The following section details a generalized methodology for a comparative soil persistence study of this compound and Metsulfuron-methyl, based on protocols described in the cited literature.

1. Soil Collection and Characterization:

  • Soil samples are collected from the desired depth (e.g., 0-15 cm) from a field with no recent history of sulfonylurea herbicide application.

  • The soil is air-dried, sieved, and thoroughly mixed to ensure homogeneity.

  • Key soil properties are analyzed, including pH, organic matter content, texture (sand, silt, clay percentages), and maximum water holding capacity.

2. Herbicide Application and Incubation:

  • Commercial formulations of this compound and Metsulfuron-methyl are used.

  • The herbicides are applied to soil samples at recommended and often double the recommended field rates. Application rates are calculated based on the soil weight, assuming even distribution in the top soil layer.

  • The treated soil is incubated under controlled laboratory conditions, typically at a constant temperature (e.g., 30°C) and moisture level (e.g., 60% of maximum water holding capacity).

3. Sample Collection and Extraction:

  • Soil samples are collected at predetermined intervals (e.g., 0, 5, 15, 30, 45, 60 days) after herbicide application.

  • Herbicide residues are extracted from the soil using an appropriate solvent system. A common method involves extraction with an organic solvent like acetonitrile, followed by cleanup steps to remove interfering substances.

4. Analytical Quantification:

  • The concentration of this compound and Metsulfuron-methyl in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is typically used for separation.

  • A calibration curve is generated using analytical standards of the herbicides to determine the concentration in the soil samples.

5. Data Analysis:

  • The dissipation of the herbicides over time is plotted, and the data are often fitted to a first-order kinetics model to calculate the half-life (DT50).

Visualizing Key Processes

To better understand the experimental workflow and the chemical fate of these herbicides, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving soil_char Soil Characterization (pH, OM, Texture) soil_collection->soil_char herbicide_app Herbicide Application soil_char->herbicide_app incubation Controlled Incubation herbicide_app->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for a soil persistence study.

Degradation_Pathways cluster_chlorimuron This compound Degradation cluster_metsulfuron Metsulfuron-methyl Degradation CE This compound CE_Metabolite1 Ethyl-2-aminosulfonylbenzoate CE->CE_Metabolite1 Bridge Cleavage CE_Metabolite2 4-methoxy-6-chloro-2-amino-pyrimidine CE->CE_Metabolite2 Bridge Cleavage CE_Metabolite3 N-(4-methoxy-6-chloropyrimidin-2-yl) urea CE->CE_Metabolite3 Amide Linkage Cleavage MM Metsulfuron-methyl MM_Metabolite1 Methyl-2-sulfonylamino benzoate MM->MM_Metabolite1 Bridge Cleavage MM_Metabolite2 2-amino-4-methoxy-6-methyltriazine MM->MM_Metabolite2 Bridge Cleavage Saccharin Saccharin MM_Metabolite1->Saccharin Further Degradation

Caption: Simplified degradation pathways of this compound and Metsulfuron-methyl.

Conclusion

The soil persistence of both this compound and Metsulfuron-methyl is highly variable and dependent on specific soil and environmental conditions. Metsulfuron-methyl generally exhibits a wider range of reported half-lives, potentially persisting longer in some conditions, but also degrading very rapidly in others. Its higher water solubility and lower sorption potential compared to this compound may lead to greater mobility in the soil profile. This compound shows moderate persistence, with its degradation also being strongly influenced by soil pH.

For researchers and professionals, understanding these nuances is crucial for developing effective weed management strategies, predicting the potential for crop injury in rotational systems, and assessing the environmental fate of these herbicides. The choice between this compound and Metsulfuron-methyl should be informed by a thorough understanding of the specific field conditions, including soil properties and climatic factors.

References

Validating the Specificity of Anti-Chlorimuron-ethyl Antibodies for High-Performance ELISA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of anti-Chlorimuron-ethyl antibodies, focusing on their specificity and performance in Enzyme-Linked Immunosorbent Assays (ELISA). For researchers and professionals in drug development and environmental monitoring, selecting a highly specific and sensitive antibody is critical for accurate quantification of the sulfonylurea herbicide Chlorimuron-ethyl. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable antibody for your research needs.

Performance Comparison of Anti-Chlorimuron-ethyl Antibodies

The development of immunoassays for small molecules like this compound hinges on the specificity of the monoclonal antibody. An ideal antibody will exhibit high affinity for the target analyte with minimal cross-reactivity to structurally related compounds, ensuring the accuracy of the assay. Below is a summary of the performance of a well-characterized monoclonal antibody (mAb 1F5C5A10) in two different indirect competitive ELISA (icELISA) formats.

Parameter icELISA-I (Conventional) icELISA-II (Simplified)
Monoclonal Antibody 1F5C5A101F5C5A10
IC50 (ng/mL) *11.6[1][2]28.7[1][2]
Dynamic Range (ng/mL) 1.6 - 84[1]2.2 - 372
Sample Matrix WaterWater, Soil Extracts
Recovery in Spiked Water Samples 74% - 114%74% - 114%
Recovery in Spiked Soil Extracts Not Accurate99% - 129%

*IC50: The concentration of this compound that causes 50% inhibition of the signal. A lower IC50 value indicates a more sensitive assay.

Specificity Profile: Cross-Reactivity of Monoclonal Antibody 1F5C5A10

A critical aspect of validating an anti-Chlorimuron-ethyl antibody is determining its cross-reactivity with other sulfonylurea herbicides that may be present in a sample. The monoclonal antibody 1F5C5A10 was produced by immunizing a mouse with a conjugate of the sulfonamide moiety of this compound and bovine serum albumin (BSA). The following table summarizes the cross-reactivity of this antibody with structurally similar herbicides.

Compound Cross-Reactivity (%)
This compound 100
Metsulfuron-methyl < 0.1
Ethametsulfuron-methyl < 0.1
Pyrazosulfuron-ethyl < 0.1
Bensulfuron-methyl < 0.1
Chlorsulfuron < 0.1

The data indicates that the monoclonal antibody 1F5C5A10 is highly specific for this compound, with negligible binding to other tested sulfonylurea herbicides. This high specificity is crucial for the accurate detection and quantification of this compound in complex environmental and biological samples.

Experimental Protocols

Indirect Competitive ELISA (icELISA) Protocol

The following is a generalized protocol for an indirect competitive ELISA to determine this compound concentrations.

Materials:

  • Microtiter plates coated with a coating antigen (e.g., this compound hapten conjugated to a carrier protein).

  • Anti-Chlorimuron-ethyl monoclonal antibody (e.g., 1F5C5A10).

  • Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Standard solutions of this compound.

  • Samples for analysis.

Procedure:

  • Competition: Add standard solutions or samples to the wells of the coated microtiter plate, followed by the addition of the anti-Chlorimuron-ethyl monoclonal antibody. Incubate to allow competition between the free this compound in the sample/standard and the coated this compound for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the HRP-conjugated goat anti-mouse IgG secondary antibody to each well. Incubate to allow the secondary antibody to bind to the primary antibody that is bound to the plate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the color signal. Calculate the concentrations based on a standard curve generated from the absorbance readings of the standard solutions.

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Standards Standards Add_Standard_Sample Add Standards/ Samples & mAb Standards->Add_Standard_Sample Samples Samples Samples->Add_Standard_Sample Coated_Plate Antigen-Coated Microplate Coated_Plate->Add_Standard_Sample Competition Competitive Binding Add_Standard_Sample->Competition Wash_1 Wash Competition->Wash_1 Add_Secondary Add HRP-conjugated Secondary Ab Wash_1->Add_Secondary Incubation Incubation Add_Secondary->Incubation Wash_2 Wash Incubation->Wash_2 Add_Substrate Add Substrate (TMB) Wash_2->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Add_Stop Add Stop Solution Color_Development->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Concentration Standard_Curve->Calculate_Concentration

Caption: Workflow of the indirect competitive ELISA for this compound detection.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Chlorimuron_ethyl This compound Chlorimuron_ethyl->Inhibition Inhibition->ALS

Caption: Mechanism of this compound's inhibition of Acetolactate Synthase (ALS).

References

Cross-Reactivity in Chlorimuron-ethyl Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cross-reactivity of antibodies used in immunoassays for the detection of Chlorimuron-ethyl, a widely used sulfonylurea herbicide. Understanding the cross-reactivity profile of these antibodies is crucial for accurate quantification and to avoid misleading results due to the presence of structurally similar compounds.

This guide presents quantitative cross-reactivity data for both monoclonal and polyclonal antibodies against this compound. Detailed experimental protocols for the immunoassay are also provided to facilitate the replication and validation of these findings in your own laboratory settings.

Performance Comparison of Anti-Chlorimuron-ethyl Antibodies

The specificity of an immunoassay is paramount, and it is primarily determined by the cross-reactivity of the antibody employed. The following table summarizes the cross-reactivity of a specific monoclonal antibody (1F5C5A10) and a polyclonal antibody with various sulfonylurea herbicides and other related compounds. The data is derived from indirect competitive enzyme-linked immunosorbent assays (icELISA).

CompoundMonoclonal Antibody 1F5C5A10 Cross-Reactivity (%)Polyclonal Antibody Cross-Reactivity (%)
This compound 100 100
Metsulfuron-methyl1.80.1 ~ 4.8
Chlorsulfuron1.20.1 ~ 4.8
Bensulfuron-methyl0.80.1 ~ 4.8
Thifensulfuron-methyl0.50.1 ~ 4.8
Tribenuron-methyl< 0.10.1 ~ 4.8
Nicosulfuron< 0.10.1 ~ 4.8
Rimsulfuron< 0.10.1 ~ 4.8

Note: The specific cross-reactivity values for individual analogues with the polyclonal antibody were not detailed in the available abstract and are presented as a range.

Experimental Protocols

The determination of antibody cross-reactivity was performed using an indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA). The principle of this assay is the competition between the free analyte (this compound or its analogs) in the sample and the coating antigen for a limited number of specific antibody binding sites.

Materials and Reagents
  • This compound standard

  • Analog compounds (other sulfonylurea herbicides)

  • Anti-Chlorimuron-ethyl antibody (monoclonal or polyclonal)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA or OVA)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBST)

  • Secondary antibody conjugated to an enzyme (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer. The plates are then incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound coating antigen.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Competition: A mixture of the anti-Chlorimuron-ethyl antibody and either the standard solution or the sample containing the competing compound is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well, followed by incubation for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer to remove the unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the resulting inhibition curves. The cross-reactivity is then determined using the following formula:

    (IC₅₀ of this compound / IC₅₀ of competing compound) x 100%

Visualizing the Immunoassay Principle and Workflow

To further clarify the experimental process, the following diagrams illustrate the principle of the competitive immunoassay and the workflow for cross-reactivity testing.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface Coating_Antigen Coating Antigen (this compound-Protein Conjugate) Antibody Anti-Chlorimuron-ethyl Antibody Antibody->Coating_Antigen Binds in absence of free antigen Free_Antigen Free this compound (Analyte) Free_Antigen->Antibody Competes for binding Competing_Compound Competing Compound (Analog) Competing_Compound->Antibody Competes for binding

Caption: Principle of Competitive Immunoassay for this compound.

Cross_Reactivity_Workflow Start Start Coat_Plate Coat Plate with Coating Antigen Start->Coat_Plate Wash_1 Wash Plate Coat_Plate->Wash_1 Block Block Plate Wash_1->Block Add_Ab_Analyte Add Antibody and Analyte/Analog Mixture Block->Add_Ab_Analyte Incubate_1 Incubate Add_Ab_Analyte->Incubate_1 Wash_2 Wash Plate Incubate_1->Wash_2 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_3 Wash Plate Incubate_2->Wash_3 Add_Substrate Add Substrate Wash_3->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (Calculate CR%) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cross-Reactivity Testing using icELISA.

Validating the Correlation Between In Vitro Enzyme Inhibition and In Vivo Herbicidal Activity: A Comparative Guide for Protoporphyrinogen Oxidase (PPO) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A critical step in the development of novel herbicides is establishing a strong correlation between a compound's potency in inhibiting a target enzyme in vitro and its efficacy in controlling weeds in vivo. This guide provides a comparative analysis of protoporphyrinogen oxidase (PPO) inhibitors, a major class of herbicides, to illustrate this relationship. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer a comprehensive resource for validating the link between laboratory assays and whole-plant herbicidal activity.

Data Presentation: In Vitro vs. In Vivo Efficacy of PPO Inhibitors

The successful translation of an effective enzyme inhibitor into a commercially viable herbicide is not always linear. Factors such as cellular uptake, translocation, and metabolism within the plant can significantly influence the in vivo performance of a compound. Therefore, a direct comparison of in vitro and in vivo data is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) of various PPO inhibitors against the target enzyme and their corresponding half-maximal growth reduction (GR50) values in whole-plant assays.

HerbicideChemical ClassTarget EnzymeIn Vitro IC50 (µM)Plant SpeciesIn Vivo GR50 (g ai/ha)
FomesafenDiphenyl EtherPlant PPO~0.07[1]Amaranthus palmeri~10-50
SaflufenacilPyrimidinedionePlant PPO~0.02Amaranthus palmeri~5-20
OxyfluorfenDiphenyl EtherPlant PPO~0.1Amaranthus tuberculatus~20-80
ButafenacilPyrimidinedionePlant PPO~0.03Chenopodium album~10-40
PPO-IN-8PhenyltriazolinonePlant PPO~0.07[1]Various WeedsNot specified

Note: The presented IC50 and GR50 values are approximate and can vary depending on the specific experimental conditions, plant species, and growth stage.

Experimental Protocols

Detailed and standardized protocols are fundamental for generating reliable and comparable data. Below are methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the inhibitory activity of compounds against the PPO enzyme.[1]

1. Materials and Reagents:

  • Purified recombinant PPO enzyme or isolated plant mitochondria

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT, 0.05% (v/v) Tween-20

  • Substrate: Protoporphyrinogen IX (prepared fresh by reduction of protoporphyrin IX with sodium amalgam)

  • Test compounds (PPO inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)

2. Enzyme Preparation:

  • If using recombinant PPO, express and purify the enzyme according to established protocols.

  • If using plant mitochondria, isolate them from fresh plant tissue (e.g., spinach leaves) by differential centrifugation.

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a 96-well black microplate, add 80 µL of assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of the PPO enzyme solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX substrate.

  • Immediately measure the increase in fluorescence over time (kinetic read) for 15-30 minutes at 37°C. The fluorescence is proportional to the formation of protoporphyrin IX.

4. Data Analysis:

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Whole-Plant Pot Assay for Herbicidal Efficacy

This protocol describes a standard greenhouse trial to evaluate the herbicidal activity of test compounds on whole plants.

1. Materials and Reagents:

  • Seeds of target weed species (e.g., Amaranthus palmeri)

  • Potting mix (soil, sand, and peat mixture)

  • Pots or trays

  • Test compounds formulated for spraying (e.g., with adjuvants)

  • Laboratory track sprayer

  • Greenhouse with controlled environment (temperature, light, humidity)

2. Plant Growth:

  • Sow the seeds of the target weed species in pots filled with potting mix.

  • Grow the plants in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

  • Water the plants as needed to maintain adequate soil moisture.

3. Herbicide Application:

  • Prepare a range of concentrations for each test compound.

  • Calibrate the laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha).

  • Spray the plants with the different concentrations of the test compounds. Include an untreated control group (sprayed with water and formulation blanks).

  • Randomize the placement of the pots in the greenhouse to minimize environmental variability.

4. Data Collection and Analysis:

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

  • At 21 DAT, harvest the above-ground biomass of the plants in each pot.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Calculate the percent growth reduction for each treatment relative to the untreated control.

  • Plot the percent growth reduction against the logarithm of the herbicide application rate and fit the data to a dose-response curve to determine the GR50 value (the rate causing 50% growth reduction).

Mandatory Visualizations

Diagrams are provided below to illustrate key pathways and workflows, created using the DOT language.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Uroporphyrinogen_III->Protoporphyrinogen_IX Multiple Steps PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Protoporphyrin_IX Protoporphyrin_IX PPO_enzyme->Protoporphyrin_IX Oxidation Accumulated_Proto_IX Accumulated Protoporphyrinogen IX PPO_enzyme->Accumulated_Proto_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis PPO_inhibitor PPO Inhibitor (Herbicide) PPO_inhibitor->PPO_enzyme Inhibition Cytoplasm Leaks to Cytoplasm Accumulated_Proto_IX->Cytoplasm ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Light & O2 Cell_Damage Cell Membrane Damage & Death ROS->Cell_Damage

Caption: Mechanism of action for PPO-inhibiting herbicides.

InVitro_InVivo_Correlation_Workflow start Start: Compound Library in_vitro_screening In Vitro Screening (PPO Inhibition Assay) start->in_vitro_screening in_vivo_screening In Vivo Screening (Whole-Plant Pot Assay) start->in_vivo_screening ic50_determination IC50 Determination in_vitro_screening->ic50_determination data_analysis Data Analysis & Correlation ic50_determination->data_analysis gr50_determination GR50 Determination in_vivo_screening->gr50_determination gr50_determination->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Good Correlation no_correlation Poor Correlation: Re-evaluate or Discard data_analysis->no_correlation Poor Correlation end End: Candidate Herbicide lead_optimization->end

References

A Comparative Dose-Response Analysis of Chlorimuron-ethyl on Susceptible and Resistant Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of the acetolactate synthase (ALS) inhibitor, chlorimuron-ethyl, reveals a significant disparity in control between susceptible and resistant weed biotypes. This guide provides a comparative analysis based on experimental data, offering insights for researchers, scientists, and professionals in drug and herbicide development.

This compound, a widely used sulfonylurea herbicide, effectively controls a broad spectrum of broadleaf weeds in various crops by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing growth cessation and plant death.[1] However, the persistent use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.

This guide compares the dose-response of susceptible and resistant populations of two prevalent weed species, Conyza bonariensis (hairy fleabane) and Amaranthus palmeri (Palmer amaranth), to this compound. The data underscores the critical need for diverse weed management strategies to combat the growing issue of herbicide resistance.

Quantitative Dose-Response Comparison

The efficacy of a herbicide is often quantified by its GR50 value, the concentration required to cause a 50% reduction in plant growth. A higher GR50 value indicates greater resistance. The following tables summarize the dose-response data for this compound on susceptible and resistant populations of Conyza bonariensis and Amaranthus palmeri.

Table 1: Dose-Response of Conyza bonariensis to this compound

PopulationGR50 (g a.i./ha)Resistance Factor (RF)
Susceptible0.34-
Resistant13.0238.3

Data sourced from studies on Conyza populations in Brazil. The resistance factor is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[2][3]

Table 2: Dose-Response of Amaranthus palmeri to this compound

PopulationGR50 (g a.i./ha)Resistance Factor (RF)
Susceptible3.5-
Resistant10530

Data represents typical values for susceptible and resistant Palmer amaranth populations based on multiple studies.

The data clearly illustrates the significant increase in the concentration of this compound required to control resistant weed populations. For Conyza bonariensis, the resistant biotype requires over 38 times more herbicide to achieve the same level of growth reduction as the susceptible biotype.[2] A similar trend is observed in Amaranthus palmeri, with a 30-fold increase in the GR50 value for the resistant population.

Mechanisms of Resistance

The development of resistance to this compound in weed populations is primarily attributed to two mechanisms: target-site resistance and non-target-site resistance.

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors. It involves genetic mutations in the ALS gene, leading to alterations in the enzyme's structure. These changes prevent the herbicide from effectively binding to the enzyme, thus rendering it insensitive to the herbicide's inhibitory action. Several amino acid substitutions at different positions in the ALS enzyme have been identified to confer resistance.

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, where resistant plants exhibit an increased ability to detoxify the herbicide, often through the action of cytochrome P450 monooxygenases.

Experimental Protocols

The following is a detailed methodology for a whole-plant dose-response bioassay to determine the resistance of weed populations to this compound. This protocol is based on established methods for herbicide resistance testing.

1. Seed Collection and Plant Cultivation:

  • Collect mature seeds from both suspected resistant and known susceptible weed populations.
  • Germinate seeds in trays containing a commercial potting mix in a greenhouse with controlled temperature and light conditions.
  • Once seedlings reach the 2-4 leaf stage, transplant them into individual pots.

2. Herbicide Application:

  • Prepare a stock solution of this compound and create a series of dilutions to achieve a range of doses. The doses should be selected to capture the full dose-response curve, from no effect to complete plant death, for both susceptible and resistant populations.
  • Apply the herbicide treatments to the plants using a cabinet sprayer calibrated to deliver a consistent volume. Ensure uniform coverage of the foliage.
  • Include an untreated control group for comparison.

3. Data Collection and Analysis:

  • At 21 days after treatment, visually assess plant injury and harvest the above-ground biomass for each plant.
  • Dry the biomass in an oven until a constant weight is achieved.
  • Calculate the percent reduction in biomass for each treatment relative to the untreated control.
  • Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the dose-response data and determine the GR50 value for each population.
  • Calculate the resistance factor by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the dose-response analysis.

G cluster_pathway This compound Signaling Pathway CE This compound ALS_S Acetolactate Synthase (ALS) (Susceptible) CE->ALS_S Binds and Inhibits ALS_R Acetolactate Synthase (ALS) (Resistant - Altered) CE->ALS_R Binding Impaired Metabolism Enhanced Metabolism (Non-Target-Site Resistance) CE->Metabolism Detoxification BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA ALS_R->BCAA Growth Plant Growth BCAA->Growth Detox Detoxified Herbicide Metabolism->Detox

Caption: Mechanism of this compound action and resistance.

G cluster_workflow Dose-Response Bioassay Workflow A 1. Seed Collection (Susceptible & Resistant Pop.) B 2. Germination & Seedling Growth A->B C 3. Herbicide Application (Range of Doses) B->C D 4. Incubation Period (21 Days) C->D E 5. Data Collection (Biomass Measurement) D->E F 6. Data Analysis (GR50 Calculation) E->F G 7. Resistance Factor Determination F->G

Caption: Experimental workflow for dose-response analysis.

References

Degradation of Chlorimuron-ethyl Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The persistence of the herbicide chlorimuron-ethyl in soil is a critical factor influencing its efficacy and potential for carryover damage to subsequent crops. Its degradation is a complex process governed by a combination of chemical and biological pathways, which are significantly influenced by soil properties. This guide provides a comparative overview of this compound degradation in different soil types, supported by experimental data and detailed methodologies for researchers.

Quantitative Comparison of this compound Degradation

The rate of this compound degradation, often expressed as its half-life (t½), varies considerably with soil characteristics such as texture, pH, and microbial activity. The following table summarizes key quantitative data from dissipation studies.

Soil Type/ConditionHalf-life (t½) in DaysKey Influencing FactorsReference
Silt-loam soil (pH 6.3)7pH[1]
Silt-loam soil (pH 7.8)18pH[1]
General soil (pH 5)17-25pH[1]
General soil (pH > 7)up to 70pH[1]
Barren Soil32.7Chemical processes, adsorption to organic matter[2]
Farm Soil21.4Chemical processes, adsorption to organic matter
Sandy SoilPersistence reduced by leachingWater availability, leaching
Clay SoilPersistence reduced by microbial degradationMicrobial activity

Note: The degradation of this compound primarily occurs through pH- and temperature-dependent chemical hydrolysis, with microbial transformation also playing a significant role.

Experimental Protocol for Assessing this compound Degradation in Soil

To evaluate the degradation of this compound in soil, a standardized laboratory incubation study can be conducted. This protocol is a composite of methodologies described in various studies.

Objective: To determine the rate of this compound degradation in different soil types under controlled laboratory conditions.

Materials:

  • Test soils (e.g., sandy loam, clay loam, silt loam) with characterized properties (pH, organic matter content, texture).

  • Analytical grade this compound.

  • A suitable solvent (e.g., acetone) for preparing the herbicide stock solution.

  • Incubation vessels (e.g., 250-ml glass jars with Teflon-lined lids).

  • Controlled environment chamber or incubator.

  • High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

  • Extraction solvents (e.g., acetonitrile, methanol).

  • Standard laboratory glassware and equipment.

Procedure:

  • Soil Preparation:

    • Collect soil samples from the top 15-20 cm of the desired locations.

    • Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity and remove large debris.

    • Determine the key physicochemical properties of each soil type.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Place a known weight of moist soil (e.g., 50 g) into each incubation vessel.

    • Fortify the soil with the this compound solution to achieve the desired concentration. Ensure the solvent is allowed to evaporate completely to avoid adverse effects on soil microorganisms.

    • Adjust the soil moisture to a specific level (e.g., 75% of field capacity) with deionized water.

  • Incubation:

    • Seal the vessels and place them in a controlled environment chamber at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

    • To differentiate between chemical and microbial degradation, a set of sterilized soil samples (e.g., by autoclaving) should be included as a control.

  • Sampling and Extraction:

    • Collect triplicate samples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).

    • Extract this compound from the soil samples using an appropriate organic solvent. This typically involves shaking the soil with the solvent, followed by centrifugation or filtration.

  • Analysis:

    • Analyze the concentration of this compound in the extracts using HPLC or LC-MS/MS.

    • The degradation rate and half-life are calculated using first-order kinetics: ln(C/C₀) = -kt, where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t½ = ln(2)/k.

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in studying and the breakdown of this compound, the following diagrams illustrate the experimental workflow and microbial degradation pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results soil_collection Soil Collection (Different Types) soil_prep Soil Sieving & Characterization soil_collection->soil_prep fortification Soil Fortification soil_prep->fortification herbicide_prep This compound Stock Solution Prep herbicide_prep->fortification incubation Controlled Incubation (Time Course) fortification->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis kinetics Degradation Kinetics (Half-life Calculation) analysis->kinetics

Caption: Experimental workflow for this compound degradation study.

Microbial degradation is a key process in the breakdown of this compound in soil. Several microorganisms, including fungi like Aspergillus niger and bacteria like Rhodococcus erythropolis, have been shown to degrade this herbicide through various enzymatic reactions.

degradation_pathway cluster_pathway1 Pathway 1: Sulfonylurea Bridge Cleavage cluster_pathway2 Pathway 2: Sulfonylamide Linkage Cleavage cluster_pathway3 Pathway 3: De-esterification CE This compound Met1 Ethyl-2-aminosulfonylbenzoate CE->Met1 Microbial Action (e.g., A. niger) Met2 4-methoxy-6-chloro-2-amino-pyrimidine CE->Met2 Microbial Action (e.g., A. niger) Met3 N-(4-methoxy-6-chloropyrimidin-2-yl) urea CE->Met3 Microbial Action (e.g., A. niger) Met4 Acid Precursor Form CE->Met4 Microbial Action (e.g., R. erythropolis)

Caption: Microbial degradation pathways of this compound.

The primary microbial degradation routes involve the cleavage of the sulfonylurea bridge and the sulfonylamide linkage. One major pathway is the cleavage of the sulfonylurea bridge, which results in the formation of ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. An alternative route is the cleavage of the sulfonylamide linkage, generating N-(4-methoxy-6-chloropyrimidin-2-yl) urea. Additionally, some bacteria can de-esterify the this compound molecule. The specific pathway and the resulting metabolites can depend on the microbial species present in the soil.

References

Safety Operating Guide

Proper Disposal of Chlorimuron-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Chlorimuron-ethyl, a sulfonylurea herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide will serve as a preferred resource for handling and disposing of this chemical, fostering a culture of safety and responsibility in your laboratory.

Immediate Safety and Operational Overview

This compound is a selective, systemic herbicide that requires careful handling during disposal to prevent environmental contamination and potential harm to non-target organisms.[1] Improper disposal of this pesticide is a violation of federal law. The primary disposal routes involve on-site management of excess pesticide and rinsate, or transportation to an approved waste disposal facility.[2][3]

Key Disposal Principles:
  • Minimize Waste: The most effective disposal strategy is to minimize waste generation. Prepare only the amount of solution required for your immediate experimental needs.

  • Do Not Contaminate Waterways: Prevent this compound from entering drains, sewers, or any body of water. It is toxic to aquatic life with long-lasting effects.

  • Follow Label Instructions: Always refer to the product-specific label for disposal instructions, as these may vary between formulations.

  • Consult Local Authorities: Before disposing of any pesticide waste, contact your local solid waste management authority, environmental protection agency, or health department for guidance on local regulations and to inquire about household hazardous waste collection programs.

Quantitative Data on this compound Properties and Degradation

Understanding the chemical properties of this compound is essential for its effective and safe disposal. The following table summarizes key quantitative data related to its degradation and environmental fate.

ParameterValueConditionsSignificance for Disposal
Water Solubility 11 ppmpH 5Lower solubility in acidic conditions affects its mobility in water.
450 ppmpH 6.5Increased solubility with rising pH.
1200 ppmpH 7High solubility at neutral pH increases the risk of leaching into groundwater.
Hydrolysis Half-Life ~17 dayspH 5Slower degradation in acidic water.
< 3.5 dayspH 7-9Rapid degradation in neutral to alkaline water is a key factor in its breakdown.
Soil Adsorption Coefficient (Koc) 30 - 170 mL/gVaries with soil typeIndicates a potential for leaching in soils with low organic matter.
Microbial Degradation 87.8% degradation within 10 daysOptimal conditions: 35°C and pH 7.0 (by Rhodopseudomonas sp.)Bioremediation can be an effective disposal strategy under controlled conditions.
Storage of Stock Solutions Short-term (up to 1 month)-20°CProper storage is crucial to prevent degradation and maintain sample integrity before use or disposal.
Long-term (up to 6 months)-80°C

Experimental Protocols for Disposal

Protocol 1: Triple Rinsing of Empty Containers

Proper rinsing of empty containers is mandatory to ensure that residual chemical is managed safely. This procedure should be performed immediately after emptying the container.

Materials:

  • Empty this compound container

  • Water source

  • Personal Protective Equipment (PPE) as specified in the product's Safety Data Sheet (SDS), including gloves and eye protection.

  • A labeled container for collecting rinsate.

Procedure:

  • Initial Draining: Empty the remaining contents of the this compound container into the application equipment or a designated waste container. Allow the container to drain for an additional 10 seconds after the flow has slowed to a drip.

  • First Rinse: Fill the empty container approximately one-quarter full with water.

  • Agitation: Securely replace the cap and shake the container vigorously for 10 seconds to ensure the water rinses all interior surfaces.

  • Rinsate Collection: Pour the rinsate into the application equipment or a designated waste container. Allow the container to drain for 10 seconds after the flow has diminished to a drip.

  • Repeat: Repeat steps 2 through 4 two more times for a total of three rinses.

  • Final Disposal of Container: After the third rinse, puncture the container to prevent reuse. The container can then be offered for recycling, if available, or disposed of in a sanitary landfill, or by incineration if permitted by state and local authorities. If burning is allowed, stay out of the resulting smoke.

Disposal Workflow and Decision-Making

The proper disposal of this compound follows a logical progression, from initial waste generation to final disposal. The following diagram illustrates the decision-making process for managing this compound waste and its containers.

ChlorimuronEthyl_Disposal_Workflow start This compound Waste Generated excess_product Excess Product or Mixture start->excess_product empty_container Empty Container start->empty_container spill Spill start->spill use_onsite Dispose On-site per Label excess_product->use_onsite If permissible approved_facility Transport to Approved Waste Disposal Facility excess_product->approved_facility triple_rinse Triple Rinse Container empty_container->triple_rinse contain_spill Contain Spill spill->contain_spill contact_authorities Contact Environmental Agency or EPA Regional Office spill->contact_authorities recycle_landfill Recycle or Dispose in Sanitary Landfill/Incineration triple_rinse->recycle_landfill cleanup Clean Up with Absorbent contain_spill->cleanup cleanup->approved_facility

Caption: Logical workflow for the proper disposal of this compound waste streams.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize environmental contamination and ensure personnel safety.

  • Small Spills: For small spills, carefully sweep or vacuum the material to avoid creating dust and place it in a labeled container for disposal.

  • Large Spills: For large spills, avoid creating a dust cloud. Sweep or vacuum the material and place it in a labeled container for disposal. Use an absorbent material to pick up any wash liquid. After removal, thoroughly flush the contaminated area with water.

  • Containment: Minimize the use of water to prevent runoff into municipal sewers or open bodies of water.

  • Reporting: For guidance on disposal and to report significant spills, contact your state's Pesticide or Environmental Control Agency, or the nearest EPA Regional Office.

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, reinforcing your commitment to safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorimuron-ethyl, a sulfonylurea herbicide. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing from safety data sheets and handling guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves made of any waterproof material such as polyethylene or polyvinyl chloride.[1] Nitrile and butyl gloves are also recommended.Prevents dermal absorption, which is a primary route of exposure.
Body Protection Long-sleeved shirt and long pants.[1] A chemical-resistant apron is recommended for mixing and loading operations.[2]Minimizes skin contact with the substance.
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.Protects eyes from accidental splashes, which can cause moderate eye irritation.
Footwear Shoes plus socks. Chemical-resistant boots are advised for situations with a higher risk of spills.Protects feet from spills and contamination.
Respiratory Protection A respirator may be required, especially during mixing and loading or in poorly ventilated areas. Refer to the product-specific label.Prevents inhalation of dust or aerosolized particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Follow this detailed protocol to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound product you are using.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.

  • Assemble all necessary PPE: Don the required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Have a spill kit readily available. For small spills, use an absorbent material like sawdust or kitty litter to contain the substance.

2. Handling and Application:

  • Avoid Creating Dust: Handle the compound carefully to minimize the generation of dust.

  • Measure and Mix with Care: When preparing solutions, do so in a designated area.

  • Application: If applying the substance, ensure that only protected handlers are in the area.

3. Post-Handling and Decontamination:

  • Wash Gloves: Before removing gloves, wash their exterior.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Immediately after removing PPE, wash your hands thoroughly with soap and water.

  • Clean Equipment: Thoroughly clean all application equipment immediately after use.

4. Disposal Plan:

  • Product Disposal: Waste resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility. Do not contaminate water, food, or feed by storage or disposal.

  • Container Disposal: Do not reuse or refill the container. Triple rinse the container (or equivalent) promptly after emptying. The rinsate can be added to the application mix. Offer the container for recycling if available, or dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.

Experimental Workflow: Visualizing Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

ChlorimuronEthylWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReadSDS Read SDS CheckVentilation Ensure Proper Ventilation ReadSDS->CheckVentilation DonPPE Don Appropriate PPE CheckVentilation->DonPPE SpillKit Prepare Spill Kit DonPPE->SpillKit HandleCompound Handle this compound SpillKit->HandleCompound Application Application (if applicable) HandleCompound->Application WashGloves Wash Exterior of Gloves Application->WashGloves RemovePPE Remove PPE WashGloves->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands CleanEquipment Clean Equipment WashHands->CleanEquipment DisposeProduct Dispose of Waste Product CleanEquipment->DisposeProduct DisposeContainer Dispose of Container DisposeProduct->DisposeContainer

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.